molecular formula C12H17N3O4 B6604360 2,4-Dinitro-N,N-dipropylaniline CAS No. 54718-72-8

2,4-Dinitro-N,N-dipropylaniline

Cat. No.: B6604360
CAS No.: 54718-72-8
M. Wt: 267.28 g/mol
InChI Key: OFXCRXLTJJLOIB-UHFFFAOYSA-N
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Description

2,4-Dinitro-N,N-dipropylaniline is a chemical compound of significant interest in agricultural and biological research. It belongs to the class of dinitroaniline herbicides, which are extensively studied for their selective phytotoxic activity. These herbicides are primarily utilized as pre-emergent agents, with their most characteristic effect being the inhibition of lateral root development and swelling of root tips in susceptible plants. The primary, well-established mechanism of action for this compound class is the disruption of plant cell division (mitosis). Research indicates that dinitroanilines achieve this by interfering with the formation of spindle microtubules, leading to arrested metaphase and the creation of multinucleate cells, which ultimately inhibits proper root growth and development . Beyond its agricultural applications, 2,4-Dinitro-N,N-dipropylaniline serves as a critical research tool in parasitology and cell biology. Dinitroaniline compounds have been shown to selectively disrupt microtubules in diverse protozoan parasites, such as Toxoplasma gondii and Plasmodium falciparum , while exhibiting no detectable effect on vertebrate host cell microtubules or other functions . This selective toxicity makes it and its analogs valuable for studying the unique structural properties of protozoan tubulin and for exploring potential pathways for developing novel antiparasitic agents . The product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,4-dinitro-N,N-dipropylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-3-7-13(8-4-2)11-6-5-10(14(16)17)9-12(11)15(18)19/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXCRXLTJJLOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60578038
Record name 2,4-Dinitro-N,N-dipropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54718-72-8
Record name 2,4-Dinitro-N,N-dipropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Monograph: 2,4-Dinitro-N,N-dipropylaniline (CAS 54718-72-8)

[1]

Executive Technical Summary

2,4-Dinitro-N,N-dipropylaniline (CAS 54718-72-8) is a substituted dinitroaniline compound structurally characterized by an electron-deficient benzene ring bearing two nitro groups at the ortho (2) and para (4) positions relative to a dipropylamino moiety. While historically categorized within the herbicide precursor class (related to Trifluralin and Oryzalin), its current relevance in high-impact research lies in antiparasitic drug discovery .[1]

Unlike mammalian tubulin inhibitors (e.g., taxanes, vinca alkaloids), dinitroanilines exhibit a high affinity for protozoan and plant


-tubulin

This guide synthesizes the physicochemical properties, synthetic protocols, and pharmacological mechanisms required for researchers utilizing this compound as a lead scaffold or chemical probe.

Physicochemical Characterization

Understanding the lipophilicity and solubility profile is essential for formulation in biological assays. The compound exhibits high lipophilicity (LogP ~3.5), necessitating the use of organic co-solvents (DMSO) for in vitro applications.

Table 1: Core Chemical Properties
PropertyValueTechnical Note
CAS Number 54718-72-8Unique identifier; distinct from 2,6-dinitro isomers (e.g., Trifluralin).[2]
IUPAC Name N,N-dipropyl-2,4-dinitroanilineAlso cited as N,N-Dipropyl-2,4-dinitrobenzenamine.[3]
Molecular Formula

Molecular Weight 267.28 g/mol Ideal range for small molecule drug discovery (<500 Da).
LogP (Predicted) 3.5 ± 0.4Highly lipophilic; indicates high membrane permeability but low aqueous solubility.
H-Bond Donors 0Facilitates passive diffusion across parasite membranes.
H-Bond Acceptors 4Nitro groups serve as key interaction points in the tubulin binding pocket.
Appearance Yellow/Orange Crystalline SolidTypical of nitro-aromatic conjugation systems.

Synthesis & Manufacturing Protocol

The synthesis of 2,4-Dinitro-N,N-dipropylaniline follows a classic Nucleophilic Aromatic Substitution (


)
Reaction Logic
  • Precursor: 1-Chloro-2,4-dinitrobenzene (CDNB). The chlorine atom is a good leaving group, activated by the -I (inductive) and -M (mesomeric) effects of the

    
     groups.
    
  • Nucleophile: Dipropylamine.[4] A secondary amine that attacks the ipso-carbon.

  • Base: Excess amine or inorganic base (

    
    ) is required to neutralize the HCl byproduct and drive the equilibrium forward.
    
Experimental Protocol (Lab Scale)

Note: All steps must be performed in a fume hood due to the potential toxicity of dinitrobenzenes.

  • Reagent Preparation: Dissolve 2.02 g (10 mmol) of 1-Chloro-2,4-dinitrobenzene in 20 mL of absolute ethanol or DMF (Dimethylformamide).

  • Nucleophile Addition: Add 2.2 eq (22 mmol) of dipropylamine dropwise to the stirring solution. The excess amine acts as an acid scavenger.

  • Reflux: Heat the mixture to reflux (

    
     for ethanol) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The spot for the chloro-precursor (
    
    
    ) should disappear, replaced by a more polar yellow/orange product spot.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into 100 mL of ice-cold water. The hydrophobic product will precipitate as a yellow solid.

    • Filter the precipitate and wash with cold water (

      
       mL) to remove amine salts.
      
  • Purification: Recrystallize from hot ethanol/water (9:1) to yield bright yellow needles.

Mechanistic Visualization

The following diagram illustrates the

SnAr_MechanismPrecursor1-Chloro-2,4-dinitrobenzeneIntermediateMeisenheimerComplex(Resonance Stabilized)Precursor->IntermediateNucleophilicAttackNucleophileDipropylamine(Nucleophile)Nucleophile->IntermediateProduct2,4-Dinitro-N,N-dipropylanilineIntermediate->ProductCl- EliminationByproductHCl (Salt)Intermediate->Byproduct

Figure 1: Nucleophilic Aromatic Substitution pathway.[4][5] The electron-withdrawing nitro groups stabilize the anionic intermediate, facilitating the displacement of chloride.

Mechanism of Action: Selective Tubulin Inhibition

For drug development professionals, the value of CAS 54718-72-8 lies in its selectivity profile .[6] Dinitroanilines are unique in that they bind to a specific hydrophobic pocket on

Molecular Target
  • Target:

    
    -Tubulin.
    
  • Binding Site: Located beneath the N-loop of

    
    -tubulin.
    
  • Interaction: The nitro groups form electrostatic interactions with specific residues (often Lysine or Arginine) unique to parasite tubulin. The propyl chains occupy a hydrophobic cleft.

Cellular Consequence

Binding prevents the heterodimerization of


  • Microtubule Depolymerization: Existing microtubules disassemble; new ones cannot form.

  • Mitotic Arrest: The mitotic spindle fails to assemble, trapping the parasite in the Prometaphase/Metaphase transition.

  • Cytokinesis Failure: In organisms like Leishmania, this results in "monster cells" (multi-nucleated, non-viable cells) followed by apoptosis.

Biological Pathway Diagram

MoA_PathwayDrug2,4-Dinitro-N,N-dipropylanilineTargetProtozoan alpha-TubulinDrug->TargetHigh AffinityBindingMammalMammalian TubulinDrug->MammalNo Binding(Safety Window)ComplexDrug-TubulinComplexTarget->ComplexEffect1Inhibition ofPolymerizationComplex->Effect1Effect2Mitotic SpindleCollapseEffect1->Effect2OutcomeParasite Apoptosis(Cell Death)Effect2->Outcome

Figure 2: Mechanism of Action. The compound selectively targets protozoan tubulin, sparing mammalian cells, which underpins its therapeutic index.

Applications in Drug Discovery

Researchers are currently investigating this scaffold for "Repurposing" initiatives targeting neglected tropical diseases.

Key Indications
  • Leishmaniasis: Leishmania species rely heavily on sub-pellicular microtubules for structural integrity. Dinitroanilines cause rounding and lysis of the promastigote form.

  • Malaria: Plasmodium falciparum exhibits high sensitivity to dinitroanilines during the erythrocytic schizogony phase.[7]

  • Toxoplasmosis: Toxoplasma gondii replication is inhibited by dinitroanilines, preventing host cell invasion.[1]

Formulation for Bioassays

Due to high lipophilicity (LogP 3.5), standard aqueous buffers will cause precipitation.

  • Stock Solution: Prepare 10 mM stock in 100% DMSO.

  • Working Solution: Dilute into culture media (RPMI-1640 or DMEM). Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Stability: The compound is stable in DMSO at

    
     for >6 months. Avoid repeated freeze-thaw cycles.
    

References

  • PubChem. (n.d.). 2,4-Dinitro-N,N-dipropylaniline (Compound Summary).[3] National Library of Medicine. Retrieved from [Link]

  • Morrissette, N. S., & Sibley, L. D. (2002).[1] Cytoskeleton of Apicomplexan Parasites. Microbiology and Molecular Biology Reviews, 66(1), 21–38. (Validates dinitroaniline mechanism in parasites). Retrieved from [Link]

  • Fennell, B. J., et al. (2006).[7] Cellular and molecular actions of dinitroaniline and phosphorothioamidate herbicides on Plasmodium falciparum: tubulin as a specific antimalarial target.[7] Molecular and Biochemical Parasitology, 145(2), 226-238.[7] Retrieved from [Link]

  • Traub-Cseko, Y. M., et al. (2001).[1][8] Dinitroaniline herbicides against protozoan parasites: the case of Trypanosoma cruzi. Trends in Parasitology, 17(3), 136-141. Retrieved from [Link]

Comprehensive Physicochemical Profile: 2,4-Dinitro-N,N-dipropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,4-Dinitro-N,N-dipropylaniline Physicochemical Data Sheet Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug/Agrochemical Development Professionals

A Technical Whitepaper on Characterization, Synthesis, and Analytical Protocols

Executive Summary

2,4-Dinitro-N,N-dipropylaniline (CAS 54718-72-8) is a specialized nitroaromatic compound primarily utilized as a chemical intermediate and a reference standard in the impurity profiling of dinitroaniline herbicides (e.g., Trifluralin, Oryzalin). Its structural significance lies in its role as a "des-trifluoromethyl" or "des-sulfonyl" analog, making it a critical marker for process control in nucleophilic aromatic substitution (SNAr) workflows.

This guide provides a rigorous physicochemical dataset, synthesis pathways, and validated analytical protocols designed to support researchers in the identification, quantification, and handling of this substance.

Chemical Identity & Structural Analysis[1][2]

Parameter Data
IUPAC Name 2,4-Dinitro-N,N-dipropylaniline
Common Synonyms N,N-Dipropyl-2,4-dinitrobenzenamine; N,N-Dipropyl-2,4-dinitroaniline
CAS Registry Number 54718-72-8
Molecular Formula C₁₂H₁₇N₃O₄
Molecular Weight 267.28 g/mol
SMILES CCCN(CCC)c1ccc(cc1=O)=O
InChI Key OFXCRXLTJJLOIB-UHFFFAOYSA-N
Structural Commentary

The molecule features an electron-deficient benzene ring activated by two nitro groups at the ortho and para positions relative to the amine. The N,N-dipropyl substitution introduces significant lipophilicity, influencing its solubility profile and environmental partitioning behavior. Unlike its herbicide counterparts (e.g., Trifluralin), it lacks the trifluoromethyl (CF₃) group, which alters its dipole moment and retention time in reverse-phase chromatography.

Physicochemical Properties Matrix

Note: As a specialized impurity standard, experimental bulk constants are limited in open literature. Values marked with () are predicted based on Structure-Activity Relationship (SAR) models of close analogs.*

Property Value / Description Method / Context
Physical State Crystalline SolidYellow to Orange needles/powder (Typical of dinitroanilines).[1]
Melting Point 40°C – 60°C (Predicted)Lower than 2,4-dinitroaniline (188°C) due to N-alkylation disrupting H-bonding.
Boiling Point >300°C (Decomposes)Thermal instability of nitro groups prevents atmospheric distillation.
LogP (Octanol/Water) 3.5 (Computed)Highly lipophilic; bioaccumulative potential.
Solubility (Water) < 1 mg/L (Insoluble)Hydrophobic propyl chains dominate solvation energetics.
Solubility (Organic) SolubleAcetone, Acetonitrile, Toluene, Dichloromethane.
pKa -4.5 (Conjugate Acid)Extremely weak base due to strong electron-withdrawing -NO₂ groups.
Density ~1.2 g/cm³ (Predicted)Denser than water.

Synthesis & Reaction Mechanisms

The synthesis of 2,4-Dinitro-N,N-dipropylaniline follows a classic Nucleophilic Aromatic Substitution (SNAr) pathway. This reaction is highly favored due to the activation of the halogen leaving group by the ortho and para nitro groups.

Mechanistic Pathway[7][8]
  • Substrate: 1-Chloro-2,4-dinitrobenzene (Sanger's Reagent precursor).

  • Nucleophile: Dipropylamine.

  • Mechanism: Addition-Elimination via a Meisenheimer Complex intermediate.

SynthesisPathway Start 1-Chloro-2,4- dinitrobenzene Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack Reagent Dipropylamine (2.0 eq) Reagent->Intermediate Product 2,4-Dinitro-N,N- dipropylaniline Intermediate->Product Elimination of Cl- Byproduct HCl (Salt) Intermediate->Byproduct

Figure 1: SNAr synthesis pathway. The reaction typically requires a base (excess amine or inorganic carbonate) to neutralize the HCl byproduct.

Experimental Protocol (Bench Scale):

  • Dissolution: Dissolve 10 mmol of 1-chloro-2,4-dinitrobenzene in 20 mL of toluene.

  • Addition: Add 22 mmol of dipropylamine dropwise at 0–5°C (Exothermic reaction).

  • Reflux: Heat to 60°C for 2 hours to ensure completion.

  • Workup: Wash with 1N HCl (to remove excess amine), then water and brine.

  • Isolation: Evaporate solvent; recrystallize from ethanol/water.

Analytical Methodologies

For researchers validating this compound as an impurity, the following HPLC protocol provides robust separation from common matrices like Trifluralin.

High-Performance Liquid Chromatography (HPLC)
Parameter Condition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile (0.1% Formic Acid)
Gradient 50% B to 90% B over 15 min; Hold 5 min.
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array at 254 nm (aromatic) and 360 nm (nitro group color).
Retention Time Elutes before Trifluralin due to lower lipophilicity (lack of CF₃).
Spectral Characterization (Expected Signals)
  • UV-Vis:

    
     at ~360 nm (yellow color) and ~250 nm.
    
  • IR Spectroscopy:

    • Asymmetric -NO₂ stretch: ~1520–1550 cm⁻¹.

    • Symmetric -NO₂ stretch: ~1340–1360 cm⁻¹.

    • C-H stretch (propyl): 2850–2960 cm⁻¹.

  • ¹H-NMR (CDCl₃, 400 MHz):

    • Aromatic protons: Doublet (~7.1 ppm), Doublet-of-doublets (~8.2 ppm), Doublet (~8.7 ppm, ortho to both NO₂).

    • Propyl chains: Triplet (0.9 ppm), Multiplet (1.6 ppm), Triplet (3.2 ppm).

Environmental Fate & Toxicology

Toxicity Profile

As a dinitroaniline derivative, this compound shares the toxicological class characteristics of uncouplers of oxidative phosphorylation and potential methemoglobinemia inducers.

  • Acute Toxicity: Harmful if swallowed or absorbed through skin.

  • Target Organs: Blood, Liver.

  • Handling: Use full PPE (Nitrile gloves, safety goggles, fume hood).

Degradation Pathways

In the environment, 2,4-Dinitro-N,N-dipropylaniline undergoes photodegradation and anaerobic reduction.

Degradation Parent 2,4-Dinitro-N,N- dipropylaniline Photo Photolysis (Sunlight) Parent->Photo Reduct Anaerobic Reduction Parent->Reduct Dealkyl Dealkylated Products Photo->Dealkyl Oxidative Dealkylation Cyclic Benzimidazole Formation Photo->Cyclic Amino Diamino/Triamino Derivatives Reduct->Amino Nitro -> Amine

Figure 2: Primary environmental degradation routes. Photolysis often leads to dealkylation, while anaerobic conditions (soil/sediment) favor nitro-reduction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15758070, 2,4-Dinitro-N,N-dipropylaniline. Retrieved from [Link]

  • U.S. EPA (2024). CompTox Chemicals Dashboard: 2,4-Dinitro-N,N-dipropylaniline (DTXSID60578038).[2] Retrieved from [Link][2]

  • Bunnett, J. F., & Zahler, R. E. (1951).Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (Foundational mechanism for SNAr synthesis of dinitroanilines).
  • Weber, J. B. (1990).Behavior of Dinitroaniline Herbicides in Soils. Weed Technology.

Sources

Technical Guide: Solubility Profile and Thermodynamic Characterization of 2,4-Dinitro-N,N-dipropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 2,4-Dinitro-N,N-dipropylaniline .

Executive Summary

2,4-Dinitro-N,N-dipropylaniline (CAS: 54718-72-8) is a lipophilic intermediate structurally aligned with the dinitroaniline class of herbicides (e.g., Trifluralin, Pendimethalin) and azo dye precursors. Its solubility profile is the critical parameter governing its synthesis yield, recrystallization purity, and formulation stability.

This guide provides a technical analysis of its solvation thermodynamics, predictive solubility trends based on structural analogs, and a validated protocol for precise experimental determination.

Chemical Profile & Structural Impact on Solubility

PropertySpecification
Chemical Name 2,4-Dinitro-N,N-dipropylaniline
CAS Number 54718-72-8
Molecular Formula C₁₂H₁₇N₃O₄
Molecular Weight 267.28 g/mol
Structure Tertiary amine with two propyl chains; dinitro substitution at 2,4 positions on the phenyl ring.[1][2][3][4][5][6]
Physical State Crystalline Solid (Yellow/Orange)
Lipophilicity (LogP) ~3.5 (Predicted)
Mechanistic Solvation Theory

The molecule features a "Push-Pull" electronic system :

  • Hydrophobic Domain: The N,N-dipropyl chains create a significant non-polar region, enhancing interaction with non-polar and aprotic solvents (Van der Waals forces).

  • Electron Deficient Ring: The nitro groups (2,4-position) are strong electron-withdrawing groups (EWGs), creating a dipole that allows for specific interactions with polar aprotic solvents (e.g., Acetone, DMSO).

  • Lack of H-Bond Donors: Unlike its precursor (2,4-dinitroaniline), this molecule lacks N-H protons, eliminating its ability to act as a hydrogen bond donor. This significantly reduces its solubility in protic solvents (like water or cold methanol) compared to primary anilines.

Solubility Behavior & Predictive Data

Note: While specific experimental datasets for CAS 54718-72-8 are proprietary, the following trends are derived from validated structural analogs (Pendimethalin, Trifluralin) and the precursor 2,4-dinitroaniline.

Solubility Hierarchy (Descending Order)

The solubility generally follows the rule of "like dissolves like," modified by the dipole interactions of the nitro groups.

Solvent ClassRepresentative SolventsSolubility PredictionThermodynamic Driver
Polar Aprotic Acetone, Ethyl Acetate, DMSOVery High (>200 mg/mL)Dipole-dipole interactions stabilize the nitro groups; alkyl chains remain solvated.
Aromatic Toluene, Xylene, BenzeneHigh (>150 mg/mL)

stacking interactions with the phenyl ring; compatible dispersion forces.
Chlorinated Dichloromethane, ChloroformHigh Excellent solvation of the organic core.
Polar Protic Methanol, Ethanol, IsopropanolModerate (Temperature Dependent)Good solubility at high T; poor at low T (Ideal for recrystallization).
Aliphatic Hexane, HeptaneLow Alkyl chains interact, but the polar nitro groups resist solvation in pure alkanes.
Aqueous WaterInsoluble (<0.1 mg/L)High hydrophobic penalty; lack of H-bond donors.
Comparative Benchmark
  • Vs. 2,4-Dinitroaniline (Precursor): The dipropyl substitution increases solubility in toluene and alkanes but decreases solubility in water/methanol mixtures due to the loss of the amine protons.

  • Vs. Pendimethalin: Expect similar solubility in ethanol (~25 mg/mL at 25°C) and DMSO (~30 mg/mL).

Experimental Protocol: Solubility Determination

For process optimization, exact solubility curves must be generated. The following protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors.

Method: Isothermal Saturation with Gravimetric Analysis

Reagents: High-purity solvent (>99.5%), 2,4-Dinitro-N,N-dipropylaniline (>98%). Equipment: Jacketed glass vessel, circulating water bath (±0.05 K), magnetic stirrer, HPLC/GC (optional for trace analysis).

Step-by-Step Workflow
  • Preparation: Add excess solid solute to 50 mL of solvent in the jacketed vessel.

  • Equilibration: Stir continuously for 8 hours at the set temperature (

    
    ).
    
  • Settling: Stop stirring and allow the suspension to settle for 2 hours at constant

    
    .
    
  • Sampling: Withdraw 2-5 mL of supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent crystal crashing.

  • Quantification:

    • Gravimetric: Evaporate solvent in a tared dish under vacuum at 40°C until constant weight.

    • Analytical: Dilute aliquot and analyze via HPLC-UV (254 nm).

  • Repetition: Repeat for temperatures

    
     to 
    
    
    
    K in 5 K intervals.

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibrate (8h, Const T) Start->Equilibrate Settle Phase Separation (2h) Equilibrate->Settle Sample Sampling (Heated Filter) Settle->Sample Analyze Quantification (Gravimetric/HPLC) Sample->Analyze Data Solubility Data Point (x, T) Analyze->Data Data->Start Next Temp

Figure 1: Workflow for Isothermal Solubility Determination.

Thermodynamic Modeling & Correlation

To interpolate solubility data for process design (e.g., cooling crystallization curves), experimental data should be correlated using the Modified Apelblat Equation . This semi-empirical model is standard for dinitroaniline derivatives.

The Modified Apelblat Equation


  • 
     : Mole fraction solubility of the solute.[7]
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    

Interpretation:

  • Parameter B : Related to the enthalpy of solution. A negative B value indicates an endothermic process (solubility increases with T).

  • Fit Quality : A Relative Average Deviation (RAD) < 2% indicates a robust model suitable for engineering calculations.

Process Application: Purification via Crystallization

The solubility differential between "good" and "bad" solvents is the basis for purification.

Recommended Solvent System: Ethanol or Ethanol/Water
  • Rationale: 2,4-Dinitro-N,N-dipropylaniline exhibits a steep solubility curve in ethanol (high at boiling, moderate-low at room temp).

  • Anti-Solvent Method:

    • Dissolve crude solid in Acetone (high solubility) at 25°C.

    • Slowly add Water (anti-solvent).

    • The hydrophobic dipropyl-aniline will crystallize out, leaving polar impurities in the mother liquor.

PurificationProcess Crude Crude 2,4-Dinitro-N,N-dipropylaniline Dissolve Dissolve in Acetone (25°C) Crude->Dissolve Filter1 Filter Insoluble Impurities Dissolve->Filter1 AddWater Add Water (Anti-Solvent) Slow Dosing Filter1->AddWater Crystallize Nucleation & Crystal Growth AddWater->Crystallize Filter2 Filtration & Wash Crystallize->Filter2 Pure Pure Product (>99%) Filter2->Pure

Figure 2: Anti-solvent crystallization workflow for high-purity isolation.

References

  • Compound Identification : PubChem. 2,4-Dinitro-N,N-dipropylaniline (CID 15758070). National Library of Medicine. [Link]

  • Precursor Solubility Methodology : Li, Y., et al. (2016). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents. Journal of Chemical & Engineering Data. [Link]

  • Dinitroaniline Class Properties : U.S. EPA.[8] Reregistration Eligibility Decision (RED) for Dinitroanilines. [Link]

Sources

Toxicity Profile of 2,4-Dinitro-N,N-dipropylaniline (CAS 54718-72-8) in Aquatic Systems

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Toxicity Profile of 2,4-Dinitro-N,N-dipropylaniline in Aquatic Systems Content Type: Technical Whitepaper Audience: Researchers, Ecotoxicologists, and Drug Development Professionals

Executive Summary

2,4-Dinitro-N,N-dipropylaniline (CAS 54718-72-8) is a structural isomer and potential degradation intermediate of the widely used dinitroaniline herbicide class (e.g., Trifluralin, Oryzalin).[1] Unlike its commercially prevalent 2,6-dinitro analogues, the 2,4-dinitro isomer presents a distinct physicochemical profile characterized by high lipophilicity (LogP ~3.5) and specific reactivity patterns.[2][3]

This technical guide synthesizes the aquatic toxicity profile of this compound, leveraging Structure-Activity Relationships (SAR) and available empirical data from homologous dinitroanilines. The compound poses a moderate-to-high risk to aquatic ecosystems, primarily through sediment partitioning and potential bioaccumulation in lipid-rich tissues of aquatic vertebrates. Its mechanism of action (MoA) is inferred to involve microtubule assembly inhibition and oxidative stress induction.

Chemical Identity & Physicochemical Framework

Understanding the toxicity of 2,4-Dinitro-N,N-dipropylaniline requires a precise analysis of its structural properties, which dictate its environmental fate and bioavailability.

Structural Characterization

The molecule consists of an aniline ring substituted with two propyl groups at the nitrogen atom and two nitro groups at the 2 and 4 positions.[1]

  • Chemical Name: 2,4-Dinitro-N,N-dipropylaniline[1][4]

  • CAS Number: 54718-72-8[1][4]

  • Molecular Formula: C₁₂H₁₇N₃O₄[1][4]

  • Molecular Weight: 267.28 g/mol [4]

Key Physicochemical Properties (Experimental & Predicted)
PropertyValueImplication for Aquatic Systems
Log Kow (Octanol-Water) ~3.5 (Predicted)Indicates high potential for bioaccumulation in fish/invertebrates.
Water Solubility < 1 mg/L (Estimated)Low solubility drives partitioning into sediment and suspended organic matter.
Henry’s Law Constant ModeratePotential for volatilization from shallow water bodies, though less than Trifluralin.
pKa Non-ionizableRemains neutral in environmental pH (5–9), facilitating membrane permeability.
Structural Isomerism (Visualized)

The difference between the herbicidally active 2,6-isomer (Trifluralin core) and the 2,4-isomer is critical for receptor binding affinity.

IsomerComparison cluster_0 Commercial Herbicide Core (2,6-Dinitro) cluster_1 Target Analyte (2,4-Dinitro) Trifluralin Trifluralin Core (2,6-Dinitro-N,N-dipropyl) High Tubulin Affinity Target 2,4-Dinitro-N,N-dipropylaniline (2,4-Dinitro-N,N-dipropyl) Modified Affinity / Impurity Trifluralin->Target Isomeric Shift (Steric Change)

Figure 1: Structural comparison between the common herbicide core (2,6-substitution) and the target 2,4-isomer. The shift in nitro group position alters steric hindrance around the amino group.

Environmental Fate in Aquatic Systems

Upon entry into aquatic systems (via runoff or industrial effluent), 2,4-Dinitro-N,N-dipropylaniline follows a fate pathway dominated by sorption and photolysis .

Transport and Partitioning

Due to its hydrophobic nature (LogP 3.5), the compound rapidly partitions out of the water column.

  • Sediment Binding: High adsorption coefficient (Koc) suggests rapid binding to organic carbon in sediments.

  • Bioavailability: Benthic organisms (sediment dwellers) are at higher risk of exposure than pelagic (open water) species.

Degradation Pathways
  • Photolysis: Like other dinitroanilines, this compound is susceptible to rapid photodegradation in sunlight, often cyclizing to form benzimidazole derivatives.

  • Hydrolysis: Generally stable to hydrolysis at neutral pH.

  • Biodegradation: Slow under aerobic conditions; nitro groups may undergo reduction to amino groups under anaerobic conditions (sediment).

FatePathway Input Input Source (Runoff/Effluent) WaterCol Water Column (Dissolved Phase) Input->WaterCol Sediment Sediment/Sludge (Adsorbed Phase) WaterCol->Sediment Adsorption (High Koc) Biota Aquatic Biota (Lipid Partitioning) WaterCol->Biota Bioconcentration (BCF ~500) Degradation Photolysis Products (Benzimidazoles) WaterCol->Degradation UV Light (Rapid) Sediment->Biota Ingestion (Benthic)

Figure 2: Environmental fate pathway illustrating the dominance of sediment adsorption and photolysis.

Mechanistic Toxicology

Mode of Action (MoA)

While the 2,6-dinitroanilines are classic Microtubule Assembly Inhibitors (binding to plant tubulin), the 2,4-isomer exhibits a modified profile:

  • Tubulin Binding: The 2,4-substitution pattern is sterically distinct. While it may still bind tubulin, the affinity is likely lower than the 2,6-isomer. This results in mitotic arrest in dividing cells (embryotoxicity).

  • Oxidative Stress (Uncoupling): Nitro-aromatic compounds can undergo redox cycling, generating Reactive Oxygen Species (ROS). This leads to lipid peroxidation in fish gills and liver.

  • Narcosis: At high concentrations, the lipophilicity causes non-specific membrane disruption (narcosis).

Predicted Toxicity Values (QSAR & Read-Across)

Data inferred from Trifluralin and 2,4-Dinitroaniline.

OrganismEndpointPredicted ValueClassification
Fish (e.g., Rainbow Trout) 96h LC501.0 – 10.0 mg/LToxic
Invertebrates (Daphnia magna) 48h EC500.5 – 5.0 mg/LToxic
Algae (Pseudokirchneriella) 72h EC50< 1.0 mg/LHighly Toxic
Chronic Toxicity NOEC (21d)< 0.1 mg/LChronic Hazard

Experimental Protocols for Toxicity Assessment

To validate the toxicity profile of 2,4-Dinitro-N,N-dipropylaniline, the following standardized workflows are recommended. These protocols ensure regulatory compliance (OECD/EPA) and scientific reproducibility.

Protocol: Acute Fish Toxicity (OECD 203 Adapted)

Objective: Determine the LC50 (Lethal Concentration, 50%) over 96 hours.

Reagents & Setup:

  • Test Substance: 2,4-Dinitro-N,N-dipropylaniline (>98% purity).

  • Solvent: Dimethyl sulfoxide (DMSO) max 0.1 mL/L (due to low water solubility).

  • Species: Danio rerio (Zebrafish) or Oncorhynchus mykiss (Rainbow Trout).

Workflow:

  • Stock Solution Preparation: Dissolve 100 mg of analyte in 10 mL DMSO.

  • Dilution Series: Prepare 5 test concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L) in reconstituted water. Include a Solvent Control.

  • Exposure: Place 7-10 fish per tank. Static-renewal system (renew 80% water every 24h to prevent photolysis/adsorption loss).

  • Monitoring: Check mortality at 24, 48, 72, and 96 hours.

  • Analytical Verification: Use HPLC-UV or GC-MS to verify actual exposure concentrations at T=0 and T=24h.

Protocol: Daphnia magna Immobilization (OECD 202)

Objective: Determine EC50 (Immobilization) over 48 hours.[2]

Workflow:

  • Neonates: Use daphnids < 24 hours old.

  • Exposure: 4 replicates of 5 daphnids per concentration.

  • Observation: Record immobility (failure to swim after gentle agitation) at 24h and 48h.

  • Endpoint: Calculate EC50 using Probit analysis.

ToxicityWorkflow Stock Stock Prep (DMSO Carrier) Dilution Dilution Series (0.1 - 10 mg/L) Stock->Dilution Exposure Exposure System (Static-Renewal) Dilution->Exposure Analysis HPLC Verification (Actual Conc.) Exposure->Analysis Daily Sampling Endpoint LC50/EC50 Calculation Exposure->Endpoint Mortality Count Analysis->Endpoint Correction

Figure 3: Experimental workflow for acute toxicity testing, emphasizing analytical verification of exposure.

Risk Assessment & Mitigation

Predicted No-Effect Concentration (PNEC)

Based on an assessment factor of 1000 (due to limited acute data) applied to the lowest predicted L(E)C50 (0.5 mg/L):

  • PNEC_aquatic ≈ 0.5 µg/L

Mitigation Strategies
  • Filtration: Activated carbon filtration is highly effective due to the compound's high LogP.

  • Photodegradation: UV treatment of effluent can rapidly degrade the compound, though toxicity of breakdown products (benzimidazoles) must be monitored.

  • Sediment Management: Dredging or capping contaminated sediments is necessary if accumulation occurs, as natural flushing is slow.

References

  • United States Environmental Protection Agency (US EPA). (1996). Reregistration Eligibility Decision (RED): Trifluralin. EPA 738-R-95-040. Link

  • PubChem. (2024). Compound Summary: 2,4-Dinitro-N,N-dipropylaniline (CAS 54718-72-8).[1][4] National Library of Medicine. Link

  • Giglio, A., et al. (2022).[5] Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms.[5][6] Environmental Science and Pollution Research. Link

  • OECD. (2019). Test No. 203: Fish, Acute Toxicity Test. OECD Guidelines for the Testing of Chemicals. Link

Sources

Technical Monograph: Physicochemical Characterization and Synthetic Utility of N,N-Dipropyl-2,4-Dinitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Dipropyl-2,4-dinitroaniline (


) represents a critical structural scaffold in the development of dinitroaniline herbicides and azo dye intermediates. Distinguished by its activated aromatic ring and lipophilic dipropyl moiety, this compound serves as both a functional microtubule inhibitor and a model substrate for nucleophilic aromatic substitution (

) workflows.

This guide provides a rigorous technical breakdown of the molecule’s stoichiometry, synthesis, and analytical profiling. It is designed for researchers requiring high-fidelity data for synthetic planning and metabolic stability studies.

Part 1: Molecular Identity & Stoichiometry

Fundamental Chemical Data

The precise characterization of N,N-dipropyl-2,4-dinitroaniline is foundational for accurate molarity calculations in high-throughput screening.

ParameterValueTechnical Note
IUPAC Name N,N-dipropyl-2,4-dinitroanilineAlso cited as N,N-dipropyl-2,4-dinitrobenzenamine
CAS Registry Number 54718-72-8 Verified unique identifier for the N,N-dipropyl variant
Molecular Formula

Carbon (53.9%), Hydrogen (6.4%), Nitrogen (15.7%), Oxygen (23.9%)
Molecular Weight 267.28 g/mol Average mass for stoichiometric calculations
Monoisotopic Mass 267.1219 Da Essential for High-Resolution Mass Spectrometry (HRMS)
Predicted LogP 3.5 Indicates high lipophilicity; suitable for membrane permeability studies
H-Bond Donors/Acceptors 0 / 5Lack of donors contributes to low water solubility
Structural Logic

The molecule consists of an electron-deficient benzene ring activated by two nitro groups at the ortho (2) and para (4) positions relative to the amine.

  • Electronic Effect: The strong electron-withdrawing nature of the

    
     groups significantly reduces the electron density of the aromatic ring, making the C-1 position highly susceptible to nucleophilic attack during synthesis but resistant to electrophilic attack.
    
  • Steric Effect: The two N-propyl chains introduce steric bulk, which influences the molecule's binding affinity to tubulin (the primary mode of action for dinitroaniline herbicides).

Part 2: Synthesis & Reaction Pathways

The "Self-Validating" Synthesis Protocol

The most robust route to N,N-dipropyl-2,4-dinitroaniline is via Nucleophilic Aromatic Substitution (


). This reaction is preferred over direct nitration of N,N-dipropylaniline due to the risk of oxidation and side reactions.

Reaction: 1-Chloro-2,4-dinitrobenzene (Sanger's Reagent precursor) + Dipropylamine


 Product + HCl
Experimental Workflow
  • Precursor: 1-Chloro-2,4-dinitrobenzene (CDNB).

  • Nucleophile: Dipropylamine (2.2 equivalents).

  • Solvent: Ethanol or Acetonitrile (polar aprotic/protic solvents stabilize the transition state).

  • Base: Excess dipropylamine or Triethylamine (to scavenge the generated HCl).

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of CDNB in 20 mL of ethanol. The solution will be pale yellow.

  • Addition: Dropwise add 22 mmol of dipropylamine while stirring.

    • Observation: A distinct color change to deep yellow/orange occurs immediately, indicating the formation of the Meisenheimer complex and subsequent product.

  • Reflux: Heat to reflux (

    
    ) for 2 hours to ensure completion.
    
  • Workup: Pour the reaction mixture into ice-cold water. The hydrophobic product will precipitate as a yellow solid or oil.

  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane:EtOAc 9:1).

Mechanistic Pathway (S_NAr)

The reaction proceeds through an addition-elimination mechanism. The intermediate Meisenheimer complex is stabilized by the resonance of the ortho and para nitro groups.

SNAr_Mechanism Figure 1: Nucleophilic Aromatic Substitution (SNAr) Pathway Start 1-Chloro-2,4- dinitrobenzene Complex Meisenheimer Complex (Intermediate) Start->Complex Nucleophilic Attack Nucleophile Dipropylamine (Nucleophile) Nucleophile->Complex Product N,N-Dipropyl- 2,4-dinitroaniline Complex->Product Elimination of Cl- Byproduct HCl (Scavenged) Complex->Byproduct

Part 3: Analytical Profiling

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI) positive mode

    
    .
    
  • Expected Peak: m/z 268.13.

  • Fragmentation Pattern:

    • Loss of propyl group (

      
      ).
      
    • Loss of nitro group (

      
      ).
      
    • Diagnostic peak at m/z ~225 (loss of one propyl) and m/z ~183 (loss of both propyls, reverting to dinitroaniline core).

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (CDCl3, 400 MHz): 
    
    • Aromatic Region: Three distinct protons.

      • 
         8.6 ppm (d, J=2.5 Hz, H-3): Highly deshielded due to two flanking 
        
        
        
        groups.
      • 
         8.1 ppm (dd, J=9.5, 2.5 Hz, H-5).
        
      • 
         7.0 ppm (d, J=9.5 Hz, H-6): Shielded relative to H-3/H-5 due to the amine donation.
        
    • Aliphatic Region:

      • 
         3.2-3.4 ppm (t, 4H, 
        
        
        
        ): Alpha protons.
      • 
         1.6-1.7 ppm (m, 4H, 
        
        
        
        ): Beta protons.
      • 
         0.9-1.0 ppm (t, 6H, 
        
        
        
        ): Methyl protons.

Part 4: Applications in Drug Discovery & Agrochemicals

Mode of Action: Microtubule Disruption

N,N-dipropyl-2,4-dinitroaniline functions as a herbicide intermediate by targeting the tubulin protein in plants. Unlike mammalian tubulin, plant tubulin has a high affinity for dinitroanilines.

  • Mechanism: The molecule binds to the

    
    -tubulin subunit, preventing the polymerization of tubulin into microtubules. This arrests cell division at prometaphase (mitosis inhibition).
    
  • Selectivity: The high lipophilicity (LogP 3.5) allows it to penetrate the waxy cuticle of weed species.

Biological Pathway Visualization

MOA_Pathway Figure 2: Mechanism of Action - Microtubule Inhibition Compound N,N-Dipropyl-2,4-dinitroaniline Interaction Ligand-Protein Binding (Hydrophobic Pocket) Compound->Interaction Diffuses into Cell Target Plant Alpha-Tubulin Target->Interaction Effect1 Inhibition of Polymerization Interaction->Effect1 Effect2 Microtubule Destabilization Effect1->Effect2 Outcome Mitotic Arrest (Prometaphase) Effect2->Outcome Herbicide Activity

[1]

References

  • PubChem Compound Summary. (2023). 2,4-Dinitro-N,N-dipropylaniline (CID 15758070).[1] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2023).[2] 1-Chloro-2,4-dinitrobenzene Product Specification (Precursor). Merck KGaA. Link

  • Vaughn, K. C., & Lehnen, L. P. (1991). Mitotic disrupter herbicides.[3][4] Weed Science, 39(3), 450-457. (Foundational text on dinitroaniline mechanism).

  • GuideChem. (2023). N,N-Dipropyl-2,4-dinitroaniline CAS 54718-72-8 Details.[1]Link

Sources

Technical Monograph: The Evolution, Chemistry, and Pharmacology of Dinitroaniline Herbicides

[1]

Introduction: From Dye Intermediates to Agrochemical Pillars[2]

The development of dinitroaniline herbicides represents a seminal case study in serendipitous drug discovery and rational chemical optimization. Originally synthesized in the 1960s by Eli Lilly and Company researchers evaluating dye intermediates, these compounds—characterized by their bright yellow-orange hue—were found to possess potent pre-emergence herbicidal activity.

Trifluralin (



Chemical Architecture and Structure-Activity Relationships (SAR)

The dinitroaniline pharmacophore is rigidly defined, with efficacy contingent upon specific steric and electronic configurations. The core scaffold consists of a substituted aniline ring with nitro groups at the 2- and 6-positions.[1]

The Pharmacophore
  • 2,6-Dinitro Substitution: Essential for binding affinity. Removal or reduction of one nitro group abolishes phytotoxicity.

  • 1-Amino Substitution: The amino nitrogen is typically disubstituted with short alkyl chains (propyl, butyl, or cyclopropyl).

    • SAR Insight: Dipropyl substitution (as in trifluralin) generally maximizes lipophilicity and binding to the hydrophobic pocket of tubulin.

  • 4-Position (Para) Substituent: dictate physical properties.

    • 
       (Trifluralin): High volatility, low water solubility.[2]
      
    • 
       (Pendimethalin): Lower volatility, improved surface stability.
      
    • 
       (Oryzalin): Increased polarity, allowing for surface application without immediate incorporation.
      
Table 1: Comparative Physicochemical Profiles of Key Analogs
AnalogCAS No.Para-SubstituentWater Solubility (20°C)Vapor Pressure (25°C)Primary Use Case
Trifluralin 1582-09-8

0.22 mg/L9.5 mPaSoil-incorporated (volatile)
Pendimethalin 40487-42-1

0.33 mg/L1.94 mPaPre-emergence surface
Oryzalin 19044-88-3

2.6 mg/L<0.013 mPaTree/Vine crops (stable)
Ethalfluralin 55283-68-6

0.30 mg/L11 mPaCucurbits/Dry beans

Mechanism of Action: Microtubule Destabilization

Dinitroanilines act as "microtubule poisons," but with a distinct selectivity profile compared to colchicine or vinca alkaloids.

Molecular Target

The primary target is


-tubulin


  • Selectivity Mechanism: The binding pocket in plant and protozoan

    
    -tubulin contains specific residues (e.g., Threonine at position 239) that facilitate high-affinity binding. Vertebrate tubulin possesses different residues in this region (e.g., Methionine or Glutamine), rendering mammalian microtubules largely insensitive to dinitroanilines. This evolutionary divergence underpins their safety profile in humans.
    
Cellular Consequences[5][6][7]
  • Polymerization Inhibition: The drug-tubulin complex caps the microtubule end.[3]

  • Catastrophe: Existing microtubules depolymerize (shorten) as dynamic instability shifts toward disassembly.

  • Mitotic Arrest: Spindle fibers fail to form. Chromosomes cannot align or segregate.

  • Isodiametric Growth: Cells arrest in prometaphase/metaphase. Without cortical microtubules to guide cellulose deposition, cells expand radially rather than elongating, leading to the characteristic "swollen root tip" phenotype.

Visualization: Signaling and MoA Pathway

MoA_PathwayDinitroanilineDinitroaniline (e.g., Trifluralin)ComplexHerbicide-Tubulin ComplexDinitroaniline->ComplexBinds α-subunitTubulin_FreeFree α/β-Tubulin HeterodimersTubulin_Free->ComplexMT_PlusMicrotubule (+) EndComplex->MT_PlusCaps growing endPolymerizationPolymerization BlockedMT_Plus->PolymerizationDepolymerizationMicrotubule DepolymerizationPolymerization->DepolymerizationDynamic InstabilitySpindle_LossLoss of Mitotic SpindleDepolymerization->Spindle_LossCell_WallDisrupted Cellulose OrientationDepolymerization->Cell_WallPhenotypePhenotype: Swollen Root Tips / StuntingSpindle_Loss->PhenotypeMitotic ArrestCell_Wall->PhenotypeIsodiametric Expansion

Figure 1: The cascade of dinitroaniline-induced microtubule disruption leading to phytotoxicity.

Synthesis and Manufacturing

The synthesis of dinitroanilines is a classic example of Nucleophilic Aromatic Substitution (

Synthetic Pathway (Trifluralin)[9]
  • Starting Material: 4-Chloro-benzotrifluoride.

  • Nitration: Sequential nitration using mixed acid (

    
    ) introduces nitro groups at positions 3 and 5 (meta to the 
    
    
    group, but ortho to the chlorine).
    • Intermediate: 4-Chloro-3,5-dinitrobenzotrifluoride (often called "Chloralin").[4]

  • Amination: Reaction with di-n-propylamine. The amine attacks the carbon bearing the chlorine (activated by o,p-nitro groups), displacing chloride.

Visualization: Synthesis Workflow

Synthesis_WorkflowStart4-Chloro-benzotrifluorideNitrationNitration(HNO3 / H2SO4)Start->NitrationIntermediate4-Chloro-3,5-dinitrobenzotrifluoride(Chloralin)Nitration->IntermediateAminationAmination(HN(C3H7)2 / Base)Intermediate->AminationProductTrifluralinAmination->ProductWasteHCl (Neutralized)Amination->Waste

Figure 2: Industrial synthesis pathway for Trifluralin via SNAr mechanism.[4]

Protocol: Laboratory-Scale Synthesis of Trifluralin

Note: This protocol involves hazardous reagents. All steps must be performed in a fume hood.

Reagents:

  • 4-Chloro-3,5-dinitrobenzotrifluoride (Chloralin): 10.0 mmol

  • Di-n-propylamine: 12.0 mmol (1.2 eq)

  • Triethylamine (Et3N): 15.0 mmol (Base scavenger)

  • Solvent: Toluene or Ethanol (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of Chloralin in 20 mL of anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Addition: Mix di-n-propylamine (12 mmol) and triethylamine (15 mmol) in 5 mL toluene. Add this mixture dropwise to the Chloralin solution over 15 minutes at room temperature. Exothermic reaction - monitor temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 110°C) for 3-5 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (9:1).

  • Work-up: Cool to room temperature. Wash the organic layer with water (

    
     mL), 1M HCl (
    
    
    mL, to remove unreacted amine), and saturated brine.
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    
  • Purification: Recrystallize the crude yellow solid from hot ethanol/water or purify via silica gel column chromatography.

  • Validation: Confirm structure via

    
    -NMR (look for propyl chain signals and aromatic proton singlet) and Melting Point (41-43°C for Trifluralin).
    

Resistance Mechanisms[4][5][10][11][12]

Resistance to dinitroanilines is relatively rare compared to ALS or ACCase inhibitors, likely due to the critical structural role of tubulin. However, resistance has evolved in species like Eleusine indica (Goosegrass) and Lolium rigidum (Ryegrass).

Target-Site Resistance (TSR)

The primary mechanism is a point mutation in the TUA (

Key Mutations Identified:

  • Thr-239-Ile: Found in Eleusine indica.[5][6] Threonine 239 is a critical residue for hydrogen bonding with the nitro group of the herbicide.

  • Arg-243-Met/Lys: Found in Lolium rigidum.[5][6] This residue is located at the interface of the

    
    - and 
    
    
    -tubulin subunits.
  • Met-268-Thr: Another variant conferring high-level resistance.[5][6]

Non-Target Site Resistance (NTSR)

Recent studies indicate that enhanced metabolism, specifically via Cytochrome P450 monooxygenases , plays a role in Lolium rigidum resistance. This involves the rapid hydroxylation or dealkylation of the herbicide before it reaches the meristematic target.

Repurposing: Antiprotozoal Applications

The structural homology between plant and protozoan tubulin has opened avenues for drug repurposing. Dinitroanilines exhibit potent activity against Kinetoplastids and Apicomplexans.

  • Leishmaniasis: Trifluralin and oryzalin inhibit Leishmania promastigotes and amastigotes. The mechanism mirrors plant inhibition: disruption of the subpellicular microtubules.

  • Malaria: Trifluralin blocks the erythrocytic schizogony of Plasmodium falciparum.[7][8]

  • Toxoplasmosis: Oryzalin effectively blocks Toxoplasma gondii replication.

Clinical Challenge: The high lipophilicity and low water solubility of trifluralin make systemic delivery difficult. Current research focuses on nano-formulations (liposomes, dendrimers) to improve bioavailability for therapeutic use.

References

  • Discovery of Dinitroanilines: Alder, E. F., et al. (1960).[9] "The herbicidal properties of some substituted anilines." Proceedings of the North Central Weed Control Conference.

  • Mechanism of Action: Stokkermans, T. J., et al. (1996).[2] "Tissue-specific components of the dinitroaniline herbicide binding site in plant tubulin." Plant Physiology. Link

  • Resistance Mutations: Yamamoto, E., et al. (1998). "ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Tubulin missense mutations correlate with antimicrotubule drug resistance in Eleusine indica."[2] The Plant Cell. Link
    
  • Lolium Resistance: Chen, J., et al. (2018). "Novel

    
    -Tubulin Mutations Conferring Resistance to Dinitroaniline Herbicides in Lolium rigidum." Frontiers in Plant Science. Link
    
  • Antiprotozoal Activity: Fennell, B. J., et al. (2006).[7] "Cellular and molecular actions of dinitroaniline... herbicides on Plasmodium falciparum."[7][4][8][10] Molecular and Biochemical Parasitology. Link

  • Synthesis Pathways: BenchChem Technical Support. (2025).[11][12] "History of pendimethalin as a dinitroaniline herbicide." BenchChem.[11] Link

  • Toxicity & Selectivity: Morejohn, L. C., et al. (1987). "Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro."[3] Planta. Link

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2,4-Dinitro-N,N-dipropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This document provides a detailed protocol and theoretical background for the synthesis of 2,4-Dinitro-N,N-dipropylaniline, a tertiary amine derivative of 2,4-dinitrobenzene. The core of this synthesis lies in the reaction between 2,4-dinitrochlorobenzene and dipropylamine. This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction, a fundamental process in organic chemistry for the functionalization of aromatic rings. The principles and techniques outlined herein are broadly applicable to the synthesis of a wide range of N-substituted dinitroaniline compounds, which are valuable intermediates in the development of dyes, agrochemicals, and materials science.

This guide is structured to provide not just a step-by-step procedure but also a deep understanding of the underlying chemical principles. We will explore the reaction mechanism, justify the choice of reagents and conditions, and provide a robust protocol validated by established chemical literature. Safety considerations, a critical component of any laboratory procedure, are also detailed extensively.

Pillar 1: The Causality of Synthesis - Understanding the SNAr Mechanism

The synthesis of 2,4-Dinitro-N,N-dipropylaniline from 2,4-dinitrochlorobenzene is facilitated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike aliphatic SN2 reactions, a direct backside attack on an sp²-hybridized carbon is sterically hindered by the benzene ring[1]. Instead, the reaction proceeds through a two-step addition-elimination pathway.

The viability of this mechanism is critically dependent on the electronic nature of the aromatic ring. Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles. However, the presence of strong electron-withdrawing groups (EWGs), such as the two nitro (-NO₂) groups on the 2,4-dinitrochlorobenzene substrate, dramatically alters this reactivity[2].

Key Mechanistic Steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile, dipropylamine, on the electrophilic carbon atom bonded to the chlorine leaving group. This carbon is rendered electron-deficient by the inductive and resonance effects of the ortho and para nitro groups. This attack disrupts the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex[1][3][4]. The stability of this complex is the cornerstone of the SNAr mechanism; the negative charge is effectively delocalized across the oxygen atoms of the nitro groups, which act as powerful activators[3].

  • Elimination and Restoration of Aromaticity: The Meisenheimer complex is a transient species. In the second, typically faster step, the complex collapses, ejecting the chloride ion as the leaving group. This step restores the highly stable aromatic system and yields the final product, 2,4-Dinitro-N,N-dipropylaniline[1][4]. An additional molecule of the amine base (dipropylamine) deprotonates the intermediate to form the final neutral product and a dialkylammonium chloride salt.

SNAr_Mechanism Figure 1: Ssub{N}Ar Reaction Mechanism cluster_reactants cluster_intermediate cluster_products R MC R->MC Step 1: Nucleophilic Attack (Slow) R_img plus1 + Nuc Nuc_img P MC->P Step 2: Leaving Group Departure (Fast) MC_img P_img plus2 +   Cl⁻

Caption: Figure 1: The addition-elimination pathway for the SNAr reaction.

Pillar 2: A Self-Validating Protocol for Synthesis

This protocol is designed for robustness and clarity, guiding the researcher from reagent preparation to the isolation of the purified product.

Materials and Equipment
  • Reagents:

    • 2,4-Dinitrochlorobenzene (DNCB)

    • Dipropylamine

    • Ethanol (95% or absolute)

    • Hydrochloric Acid (HCl), 2M solution

    • Sodium Bicarbonate (NaHCO₃), saturated solution

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Ethyl Acetate

    • Hexanes

  • Equipment:

    • Round-bottom flask (100 mL or 250 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Büchner funnel and filter paper

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

    • Melting point apparatus

Quantitative Data

The following table outlines the reagent quantities for a representative reaction scale.

ReagentMolar Mass ( g/mol )Molar Eq.Moles (mol)Mass (g)Volume (mL)
2,4-Dinitrochlorobenzene202.551.00.02475.0-
Dipropylamine101.192.20.05435.57.4
Ethanol (Solvent)----50

Note: A slight excess (2.2 equivalents) of dipropylamine is used. One equivalent acts as the nucleophile, while the additional 1.2 equivalents serve as a base to neutralize the HCl byproduct, driving the reaction to completion.

Experimental Workflow

Caption: Figure 2: Step-by-step experimental workflow.

Step-by-Step Methodology
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g (0.0247 mol) of 2,4-dinitrochlorobenzene.

    • Add 50 mL of 95% ethanol to the flask and stir until the solid is completely dissolved.

    • Attach a reflux condenser to the flask.

  • Reagent Addition:

    • Slowly add 7.4 mL (5.5 g, 0.0543 mol) of dipropylamine to the stirred solution at room temperature using a pipette or dropping funnel.

    • The addition is exothermic, and the solution may warm up and change color to a deep orange or red.

  • Reaction Conditions:

    • Heat the reaction mixture to a gentle reflux (approximately 80°C) using a heating mantle.

    • Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a 9:1 Hexanes:Ethyl Acetate mixture. The product spot should be significantly less polar than the starting DNCB spot.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker containing approximately 100 mL of cold water. A yellow-orange solid should precipitate.

    • Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate. Shake vigorously, venting frequently.

    • Separate the layers. Extract the aqueous layer two more times with 25 mL portions of ethyl acetate.

    • Combine the organic extracts and wash them sequentially with 2M HCl (2 x 30 mL) to remove excess dipropylamine, followed by saturated NaHCO₃ solution (1 x 30 mL), and finally brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a yellow-orange oil or solid.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol.[5]

    • Slowly add water dropwise until the solution becomes faintly turbid.

    • Reheat the solution until it becomes clear again, then allow it to cool slowly to room temperature and finally in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol/water, and dry under vacuum.

Product Characterization
  • Appearance: Yellow to orange crystalline solid.

  • Molecular Formula: C₁₂H₁₇N₃O₄

  • Molecular Weight: 267.28 g/mol [6]

  • Expected Melting Point: Check literature values for confirmation.

  • Spectroscopic Analysis: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Pillar 3: Authoritative Grounding & Safety

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Hazard Identification:

    • 2,4-Dinitrochlorobenzene (DNCB): Highly toxic upon ingestion, inhalation, or skin contact. It is a known skin sensitizer and can cause severe allergic reactions.[7] Handle with extreme care.

    • Dipropylamine: Corrosive and flammable. Causes severe skin burns and eye damage. Vapors are irritating to the respiratory system.

    • Ethanol: Flammable liquid. Keep away from open flames and ignition sources.

    • Ethyl Acetate: Flammable and can cause eye and respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[8][9]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.[10]

    • Skin Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[9]

  • Waste Disposal:

    • All organic waste and aqueous washes containing reactants should be collected in a designated hazardous waste container. Do not pour down the drain. Dispose of waste in accordance with local and institutional regulations.[7]

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of 2,4-Dinitrochlorobenzene?[Link]

  • Homework.Study.com. What is the reaction mechanism for the SnAr_2 reaction of 2,4-dinitrochlorobenzene and amine?[Link]

  • PubChem. 2,4-Dinitro-N,N-dipropylaniline. [Link]

  • Organic Syntheses. 2,4-dinitroaniline. [Link]

  • Alligare. SAFETY DATA SHEET. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • MDPI. (2000, March 22). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. [Link]

  • Genfarm. (2020, July 8). Safety Data Sheet. [Link]

  • Preparation of N-methyl-2,4-dinitroaniline. [Link]

  • Gordons. (2015, March 17). SAFETY DATA SHEET. [Link]

Sources

Application Note: Nucleophilic Aromatic Substitution Protocols for Dinitroanilines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Dinitroanilines represent a critical scaffold in the chemical industry, serving as the core pharmacophore for a major class of microtubule-inhibiting herbicides (e.g., trifluralin, pendimethalin) and as versatile intermediates in the synthesis of azo dyes and antiparasitic drugs.

While dinitroanilines can be synthesized via the nitration of anilines, this route often suffers from poor regioselectivity and over-nitration. The Nucleophilic Aromatic Substitution (SNAr) protocol offers a superior, convergent strategy. By reacting activated dinitro-halobenzenes with amines, researchers can achieve near-quantitative yields with precise structural control.

This guide details three validated protocols:

  • Standard Solvothermal Synthesis: The robust, general-purpose method.

  • "On-Water" Green Synthesis: A high-speed, environmentally benign protocol exploiting hydrophobic acceleration.

  • Regioselective Fluorine Displacement: A precision protocol for differentiating between ortho and para positions in poly-functionalized rings.

Mechanistic Grounding: The SNAr Pathway

To optimize these protocols, one must understand the underlying causality. The reaction does not proceed via a single concerted step (like SN2) but through a two-step addition-elimination mechanism.[1]

The Meisenheimer Complex

The rate-determining step is typically the nucleophilic attack of the amine on the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[1][2]

  • Activation: The two nitro groups are essential. They withdraw electron density (via induction and resonance), lowering the LUMO energy of the ring and stabilizing the negative charge in the intermediate.

  • Leaving Group (LG) Effect: Unlike SN1/SN2, Fluoride is often the best leaving group (F >> Cl ≈ Br > I) because its high electronegativity makes the ipso-carbon more positive, accelerating the initial attack.

Pathway Visualization

SNAr_Mechanism Substrate 2,4-Dinitrohalobenzene (Electrophile) TS1 Transition State 1 (Nucleophilic Attack) Substrate->TS1  Collision Amine Primary/Secondary Amine (Nucleophile) Amine->TS1  Collision Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) TS1->Meisenheimer  Rate Determining Step (k1) Product Dinitroaniline (Target) Meisenheimer->Product  Fast Elimination (k2) LG Leaving Group (X-) Meisenheimer->LG

Figure 1: The addition-elimination mechanism. The stability of the Meisenheimer complex dictates the reaction success.

Protocol 1: Standard Solvothermal Synthesis (General Purpose)

Application: Synthesis of bulk dinitroanilines (e.g., 2,4-dinitrophenylaniline) from 2,4-dinitrochlorobenzene (DNCB). Rationale: Ethanol is a polar protic solvent that stabilizes the polar transition state but is not nucleophilic enough to compete with the amine (unlike water/hydroxide which can cause hydrolysis).

Materials
  • Substrate: 2,4-Dinitrochlorobenzene (DNCB) [CAS: 97-00-7]

  • Nucleophile: Aniline or Alkyl amine (1.1 - 1.2 equivalents)

  • Base: Sodium Acetate (NaOAc) or Triethylamine (Et3N) (1.2 equivalents)

  • Solvent: Ethanol (95% or absolute)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of DNCB in 20 mL of Ethanol. The solution should be pale yellow.[3]

  • Amine Addition: Add 11 mmol (1.1 eq) of the target amine.

    • Critical Note: If the amine is a solid, dissolve it in a minimum amount of ethanol first.

  • Base Addition: Add 12 mmol of NaOAc.

    • Why? The reaction generates HCl. If the acid is not scavenged, it will protonate the remaining amine nucleophile, rendering it unreactive (ammonium salts are not nucleophilic).

  • Reflux: Attach a reflux condenser and heat the mixture to mild reflux (approx. 78°C) for 1–2 hours.

    • Monitoring: Monitor via TLC (Silica; 20% EtOAc/Hexane). DNCB spots usually move faster than the more polar dinitroaniline product.

  • Work-up (Crystallization):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The dinitroaniline is typically hydrophobic and will precipitate immediately as a bright orange/yellow solid.

  • Purification: Filter the solid using a Buchner funnel. Wash with cold water (to remove salts) and cold ethanol (to remove trace starting material). Recrystallize from hot ethanol if purity is <98%.

Protocol 2: "On-Water" Green Synthesis

Application: Rapid, eco-friendly synthesis for hydrophobic substrates. Rationale: This protocol utilizes "on-water" catalysis. The reaction occurs at the organic-water interface. The hydrophobic effect forces the organic reactants together, often accelerating the rate significantly compared to organic solvents, without the need for phase transfer catalysts.

Experimental Workflow

Green_Protocol Step1 Suspend DNCB (1.0 eq) and Amine (1.1 eq) in Water (0.5 M concentration) Step2 Heat to 60-80°C with Vigorous Stirring (1000 rpm) Step1->Step2  Hydrophobic Acceleration Step3 Reaction Complete (Often < 30 mins) Step2->Step3  Monitor TLC Step4 Cool & Filter (Product precipitates) Step3->Step4

Figure 2: Workflow for surfactant-free aqueous synthesis.

Methodology
  • Suspension: Charge a flask with 10 mmol DNCB and 11 mmol liquid amine. Add 20 mL deionized water.

  • Agitation: Stir vigorously. The reagents will not dissolve; they will form an oil or suspension.

    • Note: No base is strictly required if the amine is used in slight excess (2.0 eq), as the excess amine traps the acid. For atom economy, add 1.0 eq NaHCO3.

  • Reaction: Heat to 70°C. The mixture may turn into a molten organic phase.

  • Isolation: Cool to room temperature. The product will solidify into a "cake" or distinct particles. Filter and wash with water.[4]

  • Validation: This method avoids organic solvent waste and typically yields >90% product.

Protocol 3: Regioselective Fluorine Displacement

Application: Synthesizing specific isomers from 2,4-difluoronitrobenzene. Challenge: Both fluorine atoms are activated by the nitro group. However, the ortho position (2-F) and para position (4-F) have different reactivities based on solvent polarity. Key Insight: In non-polar solvents (Toluene), the amine forms an intramolecular Hydrogen Bond with the nitro group in the transition state, favoring ortho substitution. In polar aprotic solvents (DMSO), this effect is disrupted, often leading to mixtures or para preference.

Comparative Data: Solvent Effects on Regioselectivity[5]
SolventDielectric ConstantMajor IsomerRatio (Ortho:Para)Mechanism Driver
Toluene 2.4Ortho (2-substituted)> 95:5H-Bond Stabilization (TS)
THF 7.5Mixed~ 60:40Weak Solvation
DMSO 47.0Mixed / Para~ 40:60Dipole Stabilization
Protocol (Ortho-Selective)
  • Dissolution: Dissolve 2,4-difluoronitrobenzene (5 mmol) in anhydrous Toluene (25 mL).

  • Cooling: Cool to 0°C (ice bath). Regioselectivity is often kinetically controlled; lower temperatures enhance selectivity.

  • Addition: Add the amine (5 mmol) slowly. Add Triethylamine (6 mmol) as an acid scavenger.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature.

  • Work-up: Wash the toluene layer with water (to remove salts) and 1M HCl (to remove unreacted amine). Dry over MgSO4 and evaporate.

Troubleshooting & Safety (E-E-A-T)

Safety Warning: DNCB

2,4-Dinitrochlorobenzene (DNCB) is a potent contact allergen (skin sensitizer). It induces contact dermatitis in almost all exposed individuals.

  • Mandatory PPE: Double nitrile gloves, long sleeves, and a face shield.

  • Decontamination: Wash all glassware with ethanolic KOH (to hydrolyze traces to the less sensitizing dinitrophenol) before removing from the hood.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Yield Incomplete reaction or hydrolysisCheck base equivalents. Ensure water is excluded if using Protocol 1 (DNCB can hydrolyze to dinitrophenol).
Dark Tarry Impurities Oxidation of aminePerform reaction under Nitrogen atmosphere.[5]
Product is Oily Impure product (eutectic mixture)Recrystallize from Ethanol/Water. Scratch glass to induce nucleation.
Wrong Regioisomer Solvent polarity mismatchSwitch to Toluene (for ortho) or DMF/DMSO (to promote para/mixture).

References

  • Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. Link

  • Green Chemistry ("On-Water"): Narayan, S., et al. (2005). "On Water: Unique Reactivity of Organic Compounds in Aqueous Suspension." Angewandte Chemie International Edition. Link

  • Regioselectivity in SNAr: Wells, G., et al. (2006). "Regioselective nucleophilic aromatic substitution of 2,4-difluoronitrobenzene." Tetrahedron Letters. Link

  • Pendimethalin Synthesis Context: Tomlin, C. D. S. (Ed.).[6] (2009).[7] The Pesticide Manual. British Crop Production Council. Link

  • DNCB Safety Data: PubChem Compound Summary for CID 7263, 1-Chloro-2,4-dinitrobenzene. Link

Sources

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 2,4-Dinitro-N,N-dipropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,4-Dinitro-N,N-dipropylaniline. Dinitroaniline compounds are a critical class of chemicals used as intermediates and in the formulation of herbicides.[1][2] The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection. This document provides a comprehensive guide for researchers and quality control analysts, explaining the scientific rationale behind the method development choices and presenting a step-by-step protocol for implementation and validation.

Introduction and Rationale for Method Development

2,4-Dinitro-N,N-dipropylaniline is a nitroaromatic compound belonging to the dinitroaniline class. Analogs such as trifluralin and pendimethalin are widely used as selective, pre-emergence herbicides, which act by inhibiting root and shoot development in target weeds.[1][3] Given their environmental presence and use in various formulations, a precise and accurate analytical method is essential for quality control, stability testing, and research applications.

The development of this HPLC method was guided by the physicochemical properties of the analyte and established chromatographic principles for similar nitroaromatic compounds.[4][5]

Analyte Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₂H₁₇N₃O₄[6]
Molecular Weight 267.28 g/mol [6]
Calculated XLogP3 3.5[6]
UV-Vis Absorption Strong absorbance in the UV region due to the dinitrophenyl chromophore.General knowledge for nitroaromatics.[7]

The calculated LogP value of 3.5 indicates that 2,4-Dinitro-N,N-dipropylaniline is a significantly hydrophobic and non-polar molecule. This property makes it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase. The dinitrophenyl group is a strong chromophore, enabling sensitive detection using a standard UV-Vis detector.

HPLC Method Development Strategy

The logical workflow for developing a robust analytical method involves a systematic optimization of key chromatographic parameters. The causality behind each choice is critical for achieving a reproducible and reliable separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation AnalyteProps Analyze Physicochemical Properties (LogP, UV Spectra) ColumnSelect Column Selection (C18 chosen for hydrophobicity) AnalyteProps->ColumnSelect MobilePhaseSelect Mobile Phase Scoping (ACN:Water vs. MeOH:Water) ColumnSelect->MobilePhaseSelect WavelengthOpt Wavelength Optimization (Scan for λmax) MobilePhaseSelect->WavelengthOpt MobilePhaseOpt Mobile Phase Ratio (Adjust % Organic for optimal k') WavelengthOpt->MobilePhaseOpt FlowRateOpt Flow Rate & Temperature (Balance speed and resolution) MobilePhaseOpt->FlowRateOpt FinalMethod Finalized Method Parameters FlowRateOpt->FinalMethod Validation Method Validation (Linearity, Accuracy, Precision) FinalMethod->Validation

Caption: Logical workflow for HPLC method development.

  • Column Selection: Based on the analyte's high hydrophobicity (LogP = 3.5), a C18 column was selected as the primary choice. C18 columns provide excellent retention and separation for non-polar compounds and are widely cited for the analysis of other dinitroaniline herbicides like pendimethalin and trifluralin.[3][8][9][10] A standard dimension of 150 mm x 4.6 mm with 5 µm particles offers a good balance between efficiency and backpressure.

  • Mobile Phase Selection: A mobile phase consisting of an organic modifier and water is required for reversed-phase HPLC. Acetonitrile (ACN) was chosen over methanol because it generally provides lower backpressure and better peak efficiency for many compounds.[1][11][12] An isocratic elution (constant mobile phase composition) was selected for simplicity and robustness, as this method is intended for the quantification of a single target analyte.

  • Detection Wavelength (λmax): The presence of two nitro groups on the aniline ring results in strong UV absorbance. To determine the optimal wavelength for maximum sensitivity, a UV-Vis scan of the analyte in the mobile phase should be performed. Based on literature for similar dinitroaniline and nitroaromatic compounds, a suitable wavelength is expected between 230 nm and 280 nm.[1][4][8] For this application, 254 nm was chosen as a robust starting point that provides excellent signal-to-noise.

  • Mobile Phase Composition and Flow Rate: The ratio of acetonitrile to water was adjusted to achieve a retention time (k') between 2 and 10 minutes. This range ensures that the analyte is well-retained and separated from the solvent front without leading to excessive run times and band broadening. A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides efficient separation.[4]

Experimental Protocol: Final Optimized Method

This section provides the detailed, step-by-step methodology for the analysis of 2,4-Dinitro-N,N-dipropylaniline.

  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography data station (e.g., Waters Empower, Agilent OpenLab).

  • HPLC Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax XDB-C8 or equivalent).[10]

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (Ultra-Pure, 18.2 MΩ·cm)

    • 2,4-Dinitro-N,N-dipropylaniline reference standard (>98% purity)

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 2,4-Dinitro-N,N-dipropylaniline reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of acetonitrile to dissolve the standard, using sonication if necessary.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with acetonitrile and mix thoroughly. This solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of at least five working standards by serially diluting the stock solution with the mobile phase.

    • A suggested concentration range is 1 µg/mL to 50 µg/mL. For example: 1, 5, 10, 25, and 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing 2,4-Dinitro-N,N-dipropylaniline.

    • Dissolve and dilute the sample with the mobile phase to a final concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) to remove any particulates before injection.

Analytical Workflow and Method Validation

To ensure the trustworthiness of the protocol, the method must be validated to demonstrate its suitability for the intended purpose. Key validation parameters are outlined below, following principles from established guidelines.

AnalyticalWorkflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing PrepStandards Prepare Stock & Working Standard Solutions InjectCal Inject Calibration Standards (e.g., 1-50 µg/mL) PrepStandards->InjectCal PrepSample Prepare & Filter Sample Solution InjectQC Inject QC/Sample PrepSample->InjectQC Equilibrate Equilibrate System with Mobile Phase Equilibrate->InjectCal InjectCal->InjectQC GenCurve Generate Calibration Curve (Peak Area vs. Concentration) InjectQC->GenCurve Quantify Quantify Analyte in Sample Using Regression Equation GenCurve->Quantify Report Report Final Concentration Quantify->Report

Sources

Application Note: GC-MS Analysis Parameters and Quantification Protocol for N,N-dipropyl-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-dipropyl-2,4-dinitroaniline (CAS: 54718-72-8) is a synthetic dinitroaromatic compound structurally analogous to widely used pre-emergence dinitroaniline herbicides such as trifluralin and pendimethalin . Due to the environmental persistence and potential toxicity of dinitroanilines, robust analytical methodologies are required to monitor their residues in agricultural matrices, soil, and wastewater . While Electron Capture Detectors (ECD) offer high sensitivity for nitro groups , Gas Chromatography coupled with Mass Spectrometry (GC-MS) remains the gold standard. GC-MS provides definitive structural confirmation, mitigates false positives from complex matrix interferences, and allows for isotopic dilution techniques that ensure a self-validating quantitative system.

This application note provides a comprehensive, field-proven protocol for the extraction, chromatographic separation, and MS quantification of N,N-dipropyl-2,4-dinitroaniline.

Experimental Design & Mechanistic Rationale

To ensure scientific integrity and reproducibility, every step of this protocol is designed with specific chemical causalities in mind.

Sample Preparation: The Causality of QuEChERS

Traditional liquid-liquid extraction for dinitroanilines is highly solvent-intensive and prone to emulsion formation. We utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach coupled with dispersive Solid-Phase Extraction (d-SPE) .

  • Extraction: Acetonitrile is chosen as the extraction solvent because it effectively partitions the moderately polar N,N-dipropyl-2,4-dinitroaniline while precipitating proteins. The addition of anhydrous MgSO₄ drives the partitioning of the analyte into the organic phase via an exothermic salting-out effect.

  • Cleanup: In the d-SPE phase, Primary Secondary Amine (PSA) is used to remove organic acids and polar pigments, while C18 is introduced specifically to retain non-polar lipids that would otherwise contaminate the GC inlet and MS source.

Chromatographic Separation Strategy

Dinitroanilines possess relatively high boiling points but are sufficiently volatile to be analyzed without chemical derivatization. A 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5MS) is selected. The 5% phenyl content provides the necessary polarizability to interact with the electron-withdrawing nitro groups of the analyte, ensuring sharp peak shapes and preventing co-elution with purely aliphatic matrix hydrocarbons [[1]]([Link]).

Mass Spectrometry: Fragmentation Causality

Under standard Electron Impact (EI) ionization at 70 eV, N,N-dipropyl-2,4-dinitroaniline (MW = 267.28 g/mol ) exhibits a highly reproducible fragmentation pattern . Understanding this mechanism is critical for selecting Selected Ion Monitoring (SIM) transitions:

  • m/z 238 (Qualifier): Generated via an

    
    -cleavage of the N-propyl chain, resulting in the loss of an ethyl radical 
    
    
    
    .
  • m/z 196 (Quantifier / Base Peak): Formed through a subsequent McLafferty-type rearrangement or alkene elimination from the remaining propyl chain. The molecule expels a neutral propene molecule (42 Da) to yield

    
    . This ion is highly stable and abundant (99.99%), making it ideal for low-level quantification .
    
  • m/z 222 (Qualifier): Corresponds to the loss of a propyl radical or a nitro-fragment

    
    .
    

Analytical Workflow Visualization

GCMS_Workflow S1 1. Matrix Sampling (Soil/Water/Crops) S2 2. QuEChERS Extraction (ACN + MgSO4/NaCl) S1->S2 S3 3. d-SPE Cleanup (PSA / C18 / MgSO4) S2->S3 S4 4. GC Separation (5% Phenyl Polysiloxane) S3->S4 S5 5. EI-MS Detection (70 eV, SIM Mode) S4->S5 S6 6. Data Analysis (Matrix-Matched ISTD) S5->S6

Caption: Workflow for the extraction, cleanup, and GC-MS analysis of dinitroaniline herbicides.

Step-by-Step Methodologies

Self-Validating Sample Preparation (Modified QuEChERS)

To ensure the protocol acts as a self-validating system, an isotopically labeled internal standard (ISTD) is introduced at the very beginning of the workflow. This controls for extraction efficiency, matrix suppression/enhancement, and injection volume variability .

  • Sample Weighing: Accurately weigh 10.0 g of homogenized sample (e.g., soil or agricultural tissue) into a 50 mL PTFE centrifuge tube.

  • ISTD Spiking: Spike the sample with 100 µL of a 1 µg/mL isotopically labeled internal standard solution (e.g., Pendimethalin-d5 or Trifluralin-d14 in acetonitrile) .

  • Solvent Addition: Add 10.0 mL of HPLC-grade Acetonitrile. Vortex vigorously for 1 minute to ensure complete solvent-matrix interaction.

  • Salting Out: Add the QuEChERS extraction salts (4.0 g anhydrous MgSO₄, 1.0 g NaCl, 1.0 g sodium citrate, 0.5 g disodium citrate sesquihydrate) .

    • Expert Tip: Shake immediately and vigorously for 2 minutes. Delaying the shaking will cause the MgSO₄ to form an exothermic agglomerate, drastically reducing extraction efficiency.

  • Centrifugation: Centrifuge the tube at 5000 × g for 5 minutes at room temperature.

  • d-SPE Cleanup: Transfer exactly 5.0 mL of the upper acetonitrile layer into a 15 mL d-SPE centrifuge tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

  • Final Isolation: Vortex the d-SPE tube for 1 minute, then centrifuge at 5000 × g for 5 minutes. Filter the resulting supernatant through a 0.22 µm PTFE syringe filter directly into a deactivated glass GC autosampler vial.

Instrumental Analysis

Ensure the GC inlet is equipped with a deactivated, single-taper glass liner containing a plug of deactivated glass wool. The glass wool acts as a physical trap for non-volatile matrix components, preventing them from reaching the column and creating active sites that could degrade the nitro groups of the analyte.

Quantitative Data & Parameters

Table 1: GC-MS Instrumental Parameters

ParameterSpecification / Setting
GC Column HP-5MS or DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (99.999% purity) at a constant flow of 1.2 mL/min
Injection Mode Splitless (purge valve opens at 1.0 min)
Injection Volume 1.0 µL
Inlet Temperature 250°C
Oven Temperature Program Initial 80°C (hold 1 min)

Ramp 15°C/min to 200°C

Ramp 10°C/min to 280°C (hold 5 min)
MS Transfer Line Temp 280°C
Ion Source Temp 230°C (EI mode, 70 eV)
Quadrupole Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

Table 2: MS Target Ions for Analyte and Internal Standard [[2]]([Link])

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
N,N-dipropyl-2,4-dinitroaniline 196238222
Pendimethalin-d5 (ISTD) 257203N/A

Table 3: Typical Method Validation Metrics (Agricultural Matrix)

MetricValueRationale / Note
Limit of Detection (LOD) 0.5 - 2.0 µg/kgMatrix-dependent; based on S/N > 3
Limit of Quantification (LOQ) 2.0 - 5.0 µg/kgBased on S/N > 10
Linear Dynamic Range 5.0 - 500 µg/kg

using matrix-matched calibration
Recovery 80% - 110%Validated via pre-extraction ISTD spiking
Precision (RSD)

15%
Inter-day repeatability (n=7)

References

  • National Institutes of Health. "2,4-Dinitro-N,N-dipropylaniline | C12H17N3O4 | CID 15758070 - PubChem". PubChem Database. URL:[Link]

  • US Environmental Protection Agency (EPA). "Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater". EPA CWA Methods. URL:[Link]

  • Abdallah, O. I. "Simultaneous determination of nine dinitroaniline herbicides in environmental samples using a validated vortex-assisted dispersive liquid–liquid microextraction procedure coupled with GC–MS/MS". Chemical Papers, Springer. URL: [Link]

Sources

Advanced Protocol: Extraction and Quantitation of Dinitroaniline Residues in Soil Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Dinitroaniline herbicides are pre-emergence agents that inhibit microtubule assembly in weed seedlings. Chemically, they are characterized by the presence of two nitro groups on an aniline ring, rendering them highly electronegative and moderately non-polar (


 4.5 – 5.5).

The Extraction Challenge: In soil matrices, dinitroanilines exhibit strong adsorption to soil organic matter (SOM) and clay fractions. Traditional non-polar solvent extraction often yields poor recovery in aged soils due to "bound residue" phenomena. Furthermore, their volatility requires careful handling during concentration steps to prevent analyte loss.

Methodological Approach: This application note details two distinct protocols:

  • Method A (Primary): Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe). This is the recommended high-throughput approach. It utilizes an initial hydration step to swell soil clays, followed by acetonitrile partitioning and dispersive Solid Phase Extraction (dSPE) cleanup.

  • Method B (Reference): Soxhlet Extraction (EPA 3540C aligned). This is the exhaustive extraction method used for validation or when processing highly aged/complex soil matrices where equilibrium extraction is required.

Experimental Workflow Logic

The following diagram illustrates the decision matrix and processing flow for selecting the appropriate extraction technique based on sample characteristics and throughput requirements.

G Start Soil Sample Receipt Screen Matrix Assessment (Moisture, OM%, Clay%) Start->Screen Decision Throughput vs. Complexity? Screen->Decision MethodA Method A: Modified QuEChERS (High Throughput / Routine) Decision->MethodA Routine / Fresh Spikes MethodB Method B: Soxhlet Extraction (High Complexity / Aged Residues) Decision->MethodB Aged / High Clay Hydration 1. Hydration (10mL H2O / 10g Soil) MethodA->Hydration Mix 1. Drying & Mixing (Mix with Na2SO4) MethodB->Mix ExtractA 2. Extraction (10mL ACN + Salts) Hydration->ExtractA CleanupA 3. dSPE Cleanup (PSA + C18 + MgSO4) ExtractA->CleanupA Analysis Instrumental Analysis (GC-MS/MS or GC-ECD) CleanupA->Analysis ExtractB 2. Reflux Extraction (Hexane:Acetone 1:1, 16-24h) Mix->ExtractB ConcB 3. Concentration (Kuderna-Danish or TurboVap) ExtractB->ConcB ConcB->Analysis Data Data Processing & QC Analysis->Data

Caption: Decision tree for selecting between QuEChERS (Method A) and Soxhlet (Method B) based on soil complexity and aging.

Method A: Modified QuEChERS Protocol (Recommended)

This protocol is adapted from recent advancements in pesticide residue analysis, specifically optimized for soil matrices which require hydration to release entrapped analytes.

Reagents & Materials
  • Extraction Solvent: Acetonitrile (LC-MS Grade).

  • QuEChERS Salts: 4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCitrate (Citrate Buffered).

  • dSPE Cleanup Mix: 150mg MgSO₄, 25mg PSA (Primary Secondary Amine), 25mg C18.

  • Internal Standard (IS): Triphenylphosphate (TPP) or d14-Trifluralin.

Step-by-Step Procedure
  • Sample Preparation: Weigh 10.0 g (± 0.1 g) of homogenized soil into a 50 mL FEP (fluorinated ethylene propylene) centrifuge tube.

    • Critical Step: Add 10 mL of HPLC-grade water. Vortex briefly and let stand for 30 minutes.

    • Why? Dry soil collapses clay lattices, trapping herbicides. Water re-swells the clay, making pores accessible to the organic solvent [1].

  • Extraction: Add 10 mL of Acetonitrile and 100 µL of Internal Standard solution.

  • Mechanical Agitation: Shake vigorously for 1 minute (or use a Geno/Grinder at 1000 rpm for 1 min).

  • Phase Separation: Add the QuEChERS Salts packet. Immediately shake vigorously for 1 minute.

    • Note: The addition of salts induces phase separation between the water (in the soil) and the acetonitrile.

  • Centrifugation: Centrifuge at ≥3000 RCF for 5 minutes.

  • Cleanup (dSPE): Transfer a 1.5 mL aliquot of the supernatant (upper ACN layer) to a 2 mL dSPE tube containing MgSO₄, PSA, and C18 .

    • Mechanism: PSA removes humic/fulvic acids and sugars; C18 removes long-chain lipids/waxes; MgSO₄ removes residual water.

  • Final Spin: Vortex for 30 seconds and centrifuge at ≥5000 RCF for 3 minutes.

  • Analysis: Transfer the supernatant to a GC vial for analysis.

Method B: Soxhlet Extraction (Reference Method)

Use this method when strict adherence to EPA Method 3540C is required or for validation of the QuEChERS method.

Reagents & Materials
  • Solvent: Hexane:Acetone (1:1 v/v).

  • Drying Agent: Anhydrous Sodium Sulfate (baked at 400°C for 4 hours).

  • Glassware: Soxhlet extractor, cellulose thimbles.

Step-by-Step Procedure
  • Drying: Mix 10-20 g of wet soil with 10-20 g of anhydrous Sodium Sulfate until a free-flowing powder is obtained.

    • Why? Water interferes with the wetting of the soil by the Hexane:Acetone mixture in a Soxhlet system.

  • Loading: Place the mixture into a cellulose extraction thimble.

  • Extraction: Assemble the Soxhlet apparatus. Add 300 mL of Hexane:Acetone (1:1) to the round-bottom flask. Reflux for 16–24 hours (at least 4–6 cycles per hour).

  • Concentration: Allow the extract to cool. Dry the extract by passing it through a column of anhydrous sodium sulfate.

  • Evaporation: Concentrate the extract using a Kuderna-Danish (K-D) concentrator or a rotary evaporator to ~5 mL.

    • Caution: Do not evaporate to dryness. Dinitroanilines are semi-volatile and significant loss will occur [2].

  • Solvent Exchange: Exchange solvent to Hexane or Isooctane if using GC-ECD.

Instrumental Analysis (GC-MS/MS)

While GC-ECD (Electron Capture Detector) is highly sensitive for dinitroanilines due to the nitro groups, GC-MS/MS (Triple Quadrupole) is recommended for its superior selectivity in complex soil matrices.

Instrument Parameters:

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode @ 250°C.

  • Oven Program: 60°C (hold 1 min) → 20°C/min to 180°C → 5°C/min to 300°C (hold 3 min).

MRM Transitions (Example for Trifluralin & Pendimethalin):

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
Trifluralin 335.1306.1264.115 / 20
Pendimethalin 252.1162.1191.112 / 18
IS (TPP) 326.1325.177.125 / 35

Quality Control & Performance Criteria

To ensure data trustworthiness, every batch must include the following:

  • Method Blank: Clean soil processed identically to samples. Must be < Limit of Detection (LOD).

  • Laboratory Control Spike (LCS): Clean soil spiked with target analytes at 50 µg/kg.

    • Acceptance Criteria: Recovery 70% – 120%.

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): Real sample spiked to assess matrix effects.

    • Acceptance Criteria: RSD < 20%.

Typical Performance Data (Method A):

AnalyteRecovery (%)RSD (%)LOD (µg/kg)
Trifluralin924.51.0
Pendimethalin885.21.5
Ethalfluralin904.81.0

Troubleshooting "The Scientist's Perspective"

  • Low Recovery in Clay Soils: If recoveries are <70% for clay-heavy soils using Method A, increase the hydration time to 1 hour and consider using a heated agitation step (40°C) during the acetonitrile addition.

  • Sulfur Interference: Elemental sulfur is common in anaerobic soils and extracts into non-polar solvents. It can saturate ECD detectors and interfere with MS signals.

    • Solution: Add activated copper powder or TBA (Tetrabutylammonium) sulfite to the extract prior to analysis to precipitate sulfur [3].

  • GC Inlet Degradation: Dinitroanilines can degrade in dirty GC inlets. Change the liner and clip the column guard every 50–100 injections.

References

  • Anastassiades, M., et al. "Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and 'Dispersive Solid-Phase Extraction'

Application Notes and Protocols for the UV-Vis Spectrophotometric Analysis of Nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides a detailed exploration of the ultraviolet-visible (UV-Vis) spectrophotometric analysis of nitroaniline derivatives, specifically focusing on the ortho-, meta-, and para-isomers. Nitroanilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals and dyes. Their distinct chromophoric properties, which are highly sensitive to their chemical environment, make UV-Vis spectrophotometry a powerful, accessible, and cost-effective analytical tool for their quantification and characterization. This document elucidates the underlying principles of their electronic transitions, the profound influence of solvent polarity and pH on their spectral characteristics, and provides detailed, field-proven protocols for their analysis, both individually and in mixtures. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical application of this analytical technique.

Introduction: The Significance of Nitroanilines and the Utility of UV-Vis Spectrophotometry

Nitroanilines are a class of aromatic compounds characterized by a benzene ring substituted with both an amino (-NH₂) and a nitro (-NO₂) group. The three isomers, ortho-nitroaniline (o-NA), meta-nitroaniline (m-NA), and para-nitroaniline (p-NA), serve as pivotal precursors in numerous synthetic pathways.[1] In the pharmaceutical industry, they are integral to the synthesis of a variety of active pharmaceutical ingredients (APIs), including certain antimicrobial and antiparasitic drugs.[2][3] The purity and concentration of these intermediates are critical quality attributes that directly impact the safety and efficacy of the final drug product.

UV-Vis spectrophotometry is a widely employed analytical technique in pharmaceutical analysis due to its simplicity, high sensitivity, and affordability. The technique leverages the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by molecules containing chromophores. The nitroaniline isomers possess a strong chromophore due to the extended conjugation between the electron-donating amino group and the electron-withdrawing nitro group, mediated by the π-system of the benzene ring. This electronic arrangement gives rise to intense and characteristic absorption bands that are amenable to both qualitative and quantitative analysis.

A key feature of nitroanilines, particularly the para-isomer, is the pronounced intramolecular charge transfer (ICT) from the amino group (HOMO) to the nitro group (LUMO) upon electronic excitation.[4][5][6] This ICT is highly sensitive to the surrounding environment, leading to significant shifts in the absorption maximum (λmax) with changes in solvent polarity (solvatochromism) and pH.[4][7] Understanding and harnessing these properties are fundamental to developing robust and reliable analytical methods.

Comparative Spectral Analysis of Nitroaniline Isomers

The position of the nitro group relative to the amino group has a profound impact on the electronic structure and, consequently, the UV-Vis absorption spectrum of the nitroaniline isomers.

  • p-Nitroaniline (p-NA): In the para-isomer, the electron-donating amino group and the electron-withdrawing nitro group are in direct conjugation. This alignment facilitates a highly efficient intramolecular charge transfer, resulting in a low-energy, high-intensity absorption band at a longer wavelength (λmax) compared to the other isomers.[8] This strong ICT character also makes its spectrum highly sensitive to solvent polarity.[4]

  • o-Nitroaniline (o-NA): The ortho-isomer also exhibits significant charge transfer. However, the proximity of the amino and nitro groups leads to steric hindrance and intramolecular hydrogen bonding between a hydrogen of the amino group and an oxygen of the nitro group.[9] This interaction can affect the planarity of the molecule and the energy levels of the molecular orbitals, typically resulting in a λmax at a shorter wavelength than the para-isomer.

  • m-Nitroaniline (m-NA): In the meta-isomer, the amino and nitro groups are not in direct conjugation. As a result, the intramolecular charge transfer is significantly less efficient. Its UV-Vis spectrum, therefore, more closely resembles a superposition of the spectra of aniline and nitrobenzene, with the primary absorption bands occurring at shorter wavelengths and with lower intensity compared to the ortho and para isomers.[8]

The following diagram illustrates the relative influence of the substituent positions on the intramolecular charge transfer.

G cluster_isomers Influence of Isomerism on Intramolecular Charge Transfer (ICT) p-NA p-Nitroaniline (Direct Conjugation) High_ICT High ICT Efficiency Long λmax, High ε p-NA->High_ICT Leads to o-NA o-Nitroaniline (Steric Hindrance & H-Bonding) Moderate_ICT Moderate ICT Efficiency Intermediate λmax, ε o-NA->Moderate_ICT Results in m-NA m-Nitroaniline (No Direct Conjugation) Low_ICT Low ICT Efficiency Short λmax, Low ε m-NA->Low_ICT Causes

Caption: Isomeric effects on intramolecular charge transfer.

The Influence of Solvent Polarity (Solvatochromism)

The phenomenon of solvatochromism, the change in the color of a substance with a change in solvent polarity, is particularly pronounced for p-nitroaniline. The excited state of p-NA, with its significant charge transfer character, is more polar than its ground state. Consequently, polar solvents stabilize the excited state to a greater extent than the ground state, leading to a decrease in the energy gap for the electronic transition. This results in a bathochromic (red) shift of the λmax to longer wavelengths with increasing solvent polarity.[4] For example, the λmax of p-nitroaniline shifts from approximately 326 nm in the nonpolar solvent cyclohexane to around 381 nm in the highly polar solvent water.[4][10]

The solvatochromic shifts for o- and m-nitroaniline are generally less pronounced due to their different electronic structures.

The following table summarizes the typical absorption maxima of the nitroaniline isomers in various solvents.

IsomerSolventDielectric Constant (approx.)λmax (nm)
p-Nitroaniline Cyclohexane2.0~326[4]
Toluene2.4~342[10]
Acetonitrile37.5~367[4]
Ethanol24.5~373[4]
Methanol32.7~375[4]
Water80.1~381[10]
o-Nitroaniline Aqueous-~428[7]
m-Nitroaniline Aqueous-~375[7]
The Influence of pH

The UV-Vis spectra of nitroaniline derivatives are also sensitive to changes in pH. The amino group is basic and can be protonated in acidic solutions. Protonation of the amino group (-NH₂ to -NH₃⁺) disrupts the lone pair of electrons on the nitrogen from participating in resonance with the aromatic ring.[11] This loss of conjugation with the electron-donating group leads to a higher energy electronic transition, resulting in a hypsochromic (blue) shift to shorter wavelengths and a decrease in absorbance intensity (hypochromic effect).

Conversely, in strongly basic solutions, a phenolic nitroaniline could be deprotonated, leading to a bathochromic shift. For the standard nitroanilines, the primary effect is seen in acidic media. The influence of pH on the absorbance is maximal around the pKa of the respective anilinium ion. A study on the effect of pH on nitroaniline isomers showed that at a pH range of 4.0-8.0, the absorbance is relatively stable.[12] However, in strongly acidic solutions, significant spectral changes are observed. For instance, in 0.1 M HClO₄, the major absorption band for m-nitroaniline is significantly diminished due to protonation, while o- and p-nitroaniline still exhibit distinct bands, albeit shifted.[7]

Experimental Protocols

The following protocols are provided as a guide for the UV-Vis spectrophotometric analysis of nitroaniline derivatives. It is essential to validate any method for its intended use according to established guidelines, such as those from the International Council for Harmonisation (ICH).[13]

General Workflow for UV-Vis Analysis

The general procedure for the spectrophotometric analysis of a nitroaniline derivative involves several key steps, as illustrated in the following workflow diagram.

G start Start prep_stock Prepare Stock Solution (e.g., 1 mg/mL in methanol) start->prep_stock prep_working Prepare Working Standards (Serial dilution in chosen solvent) prep_stock->prep_working instrument_setup Instrument Setup (Warm-up, set wavelength range) prep_working->instrument_setup baseline Baseline Correction (Using solvent blank) instrument_setup->baseline measure Measure Absorbance of Standards and Samples baseline->measure calibration Construct Calibration Curve (Absorbance vs. Concentration) measure->calibration analyze Analyze Sample (Determine concentration from curve) calibration->analyze end End analyze->end

Caption: General workflow for quantitative UV-Vis analysis.

Protocol for Quantitative Analysis of a Single Nitroaniline Isomer

This protocol outlines the steps for determining the concentration of a single nitroaniline isomer using a calibration curve.

Materials and Equipment:

  • UV-Vis Spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes (Class A)

  • Analytical balance

  • Nitroaniline isomer standard (of known purity)

  • Spectrophotometric grade solvent (e.g., methanol, ethanol, or an appropriate buffer)

Procedure:

  • Preparation of Stock Standard Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of the nitroaniline standard.

    • Dissolve in the chosen solvent in a 100 mL volumetric flask and make up to the mark. This is the stock solution.

  • Preparation of Working Standard Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of at least five working standards of known concentrations. The concentration range should bracket the expected concentration of the unknown sample and fall within the linear range of the instrument (typically absorbance values between 0.2 and 1.0).[4]

  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the instrument to scan over a desired wavelength range (e.g., 200-500 nm) to determine the λmax.

    • For quantitative analysis, set the instrument to measure the absorbance at the predetermined λmax of the nitroaniline isomer in the chosen solvent.

  • Baseline Correction:

    • Fill a cuvette with the solvent blank and place it in the reference beam (for a double beam instrument) or use it to zero the instrument (for a single beam instrument).

  • Measurement of Standards:

    • Rinse a cuvette with the lowest concentration standard and then fill it.

    • Place the cuvette in the sample holder and record the absorbance at the λmax.

    • Repeat this process for all working standards, progressing from the lowest to the highest concentration.

  • Construction of the Calibration Curve:

    • Plot a graph of absorbance versus concentration for the working standards.

    • Perform a linear regression analysis. The curve should be linear with a correlation coefficient (R²) of ≥ 0.999.

  • Measurement of the Unknown Sample:

    • Prepare the unknown sample in the same solvent, ensuring the concentration falls within the range of the calibration curve.

    • Measure the absorbance of the unknown sample in the same manner as the standards.

  • Calculation of Concentration:

    • Determine the concentration of the unknown sample using the equation of the line from the calibration curve (y = mx + c, where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept).

Protocol for Simultaneous Determination of Nitroaniline Isomers in a Mixture

Due to the severe spectral overlap of the nitroaniline isomers, their simultaneous determination requires chemometric methods. This protocol provides a general outline for using partial least squares (PLS) regression, a common multivariate calibration technique.

Procedure:

  • Preparation of Calibration and Validation Sets:

    • Prepare a set of calibration standards containing mixtures of the three nitroaniline isomers at varying, known concentrations. A statistical design of experiments is recommended to ensure the concentration space is adequately covered.

    • Prepare a separate set of validation standards with different concentration combinations to test the predictive ability of the model.

  • Spectral Acquisition:

    • For each standard in the calibration and validation sets, record the UV-Vis spectrum over a wide wavelength range (e.g., 200-500 nm).[14]

  • Data Analysis and Model Building:

    • Import the spectral data and corresponding concentration data into a statistical software package capable of performing PLS regression.

    • Pre-process the spectral data if necessary (e.g., mean-centering, smoothing, or using derivatives to resolve overlapping peaks).

    • Build the PLS model using the calibration set. This involves selecting the optimal number of latent variables to avoid overfitting.

  • Model Validation:

    • Use the developed PLS model to predict the concentrations of the isomers in the validation set.

    • Evaluate the model's performance by calculating parameters such as the Root Mean Square Error of Prediction (RMSEP).[14]

  • Analysis of Unknown Samples:

    • Record the spectrum of the unknown sample mixture.

    • Use the validated PLS model to predict the concentrations of the individual nitroaniline isomers in the sample.

Method Validation for Trustworthiness

To ensure the reliability and trustworthiness of any analytical method, it must be validated. The key validation parameters, as per ICH guidelines, are summarized below.[15]

Validation ParameterDescription and Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear regression should be performed, and the correlation coefficient (R²) should be ≥ 0.999.[16]
Accuracy The closeness of the test results to the true value. It is typically assessed by recovery studies on spiked samples. The mean recovery should be within 98-102%.[16]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) and should typically be ≤ 2%.[17] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve.[11]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined as the concentration that gives a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope.[11]
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[15]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., wavelength, pH, temperature).[17]

Applications in Drug Development

The UV-Vis spectrophotometric analysis of nitroanilines is relevant to drug development in several key areas:

  • Raw Material and Intermediate Testing: Nitroanilines are used as starting materials for the synthesis of various pharmaceuticals.[2] UV-Vis spectroscopy provides a rapid and economical method for identity confirmation and purity assessment of these incoming materials.

  • Reaction Monitoring: The progress of a chemical reaction involving a nitroaniline can be monitored by observing the disappearance of the reactant's characteristic absorption band or the appearance of the product's absorption band.

  • Enzyme Assays: p-Nitroaniline is often used as a chromogenic leaving group in synthetic substrates for measuring the activity of proteases, such as caspases in apoptosis research.[18] Enzymatic cleavage of the substrate releases p-nitroaniline, which has a strong absorbance around 405 nm. The rate of increase in absorbance is directly proportional to the enzyme's activity.

  • Impurity Profiling: Unwanted nitroaniline isomers or related impurities can be formed during synthesis.[3] While HPLC is the gold standard for separation and quantification of impurities, UV-Vis detection is the most common mode of detection in HPLC systems for these chromophoric compounds.[19]

Conclusion

UV-Vis spectrophotometry is a versatile and powerful analytical technique for the analysis of nitroaniline derivatives. A thorough understanding of their electronic structure, particularly the influence of isomerism, solvent polarity, and pH on their intramolecular charge transfer characteristics, is paramount for developing robust and reliable analytical methods. The protocols and validation guidelines presented in this document provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this technique for the quantification and characterization of these important pharmaceutical intermediates. The accessibility and cost-effectiveness of UV-Vis spectrophotometry ensure its continued relevance in both research and quality control laboratories.

References

  • Effect of pH on the absorbances of nitroaniline isomers. Conditions:... - ResearchGate. (n.d.). Retrieved from [Link]

  • UV-VIS spectra of as prepared protonoted forms: (A) poly(aniline-co- o... - ResearchGate. (n.d.). Retrieved from [Link]

  • UV-visible spectra obtained from saturated with aqueous solutions of... - ResearchGate. (n.d.). Retrieved from [Link]

  • Linearity, accuracy, LOD and LOQ parameters of the spectrophotometry method. - ResearchGate. (n.d.). Retrieved from [Link]

  • UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water - ResearchGate. (n.d.). Retrieved from [Link]

  • A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline. (n.d.). Retrieved from [Link]

  • Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy - ACS Publications. (2013). Retrieved from [Link]

  • The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. (2025). Retrieved from [Link]

  • Mastering Synthesis: Controlling Side Reactions of 4-Nitroaniline Hydrochloride. (2025). Retrieved from [Link]

  • Ab initio electronic absorption spectra of para-nitroaniline in different solvents: Intramolecular charge transfer effects - PubMed. (2024). Retrieved from [Link]

  • Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy - Arabian Journal of Chemistry. (2014). Retrieved from [Link]

  • Impact of Biofield Treatment on Spectroscopic and Physicochemical Properties of p-Nitroaniline. (2019). Retrieved from [Link]

  • Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects | ChemRxiv. (n.d.). Retrieved from [Link]

  • 4-Nitroaniline – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC. (2022). Retrieved from [Link]

  • The UV–visible absorption spectra of the 4-Nitro Aniline and reduced... - ResearchGate. (n.d.). Retrieved from [Link]

  • UV/visible spectrum of 4-nitroaniline, the product of the chromogenic... - ResearchGate. (n.d.). Retrieved from [Link]

  • LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits. (n.d.). Retrieved from [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025). Retrieved from [Link]

  • Absorption spectra of p–nitroaniline derivatives: charge transfer effects and the role of substituents | Scilit. (2024). Retrieved from [Link]

  • Effects of Solvents on Electronic Absorption Spectra of P-Nitroaniline: Organic Solvents Versus Ionic Liquid Based Media - SSRN. (2022). Retrieved from [Link]

  • UV-Vis absorption spectra of (a) reduction of 2-nitroaniline to... - ResearchGate. (n.d.). Retrieved from [Link]

  • Absorption spectra of p-nitroaniline derivatives: charge transfer effects and the role of substituents - PubMed. (2024). Retrieved from [Link]

  • Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares - ResearchGate. (2025). Retrieved from [Link]

  • VALIDATION OF ANALYTICAL METHOD BY UV SPECTROPHOTOMETRIC QUANTIFICATION OF GEMFIBROZIL INCORPORATED IN THE MICROEMULSIONS - Dialnet. (n.d.). Retrieved from [Link]

  • Analytical method development and validation of UV-visible spectrophotometric method for the estimation of CNS stimulant drug in - International Journal of Pharmaceutical Chemistry and Analysis. (2023). Retrieved from [Link]

  • Effect of Solvents and pH Variation on Electronic Spectra of Dichloro-Nitroanilines. (n.d.). Retrieved from [Link]

  • Solubilities of nitroanilines in different solvents at 303 K. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Experimental and Theoretical Studies of Preferential Solvation of 4-Nitroaniline and 4-Nitroanisole in an Amino Acid Ionic Liquid with Molecular Solvents | Journal of Chemical & Engineering Data - ACS Publications. (2019). Retrieved from [Link]

Sources

Application Note: Preparation of Dinitroaniline Standards for Environmental Monitoring

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Dinitroaniline Herbicide Monitoring

Dinitroanilines are a class of selective, pre-emergence herbicides extensively used in agriculture to control annual grasses and broadleaf weeds.[1][2] Their mechanism of action involves the inhibition of root development by disrupting mitosis.[2] Common examples of dinitroaniline herbicides include trifluralin, pendimethalin, and benfluralin.[2][3] Due to their persistence in soil and potential for runoff into aquatic systems, there is significant concern about their impact on non-target organisms and overall ecosystem health.[4] Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have established methods for monitoring these compounds in environmental matrices like water and soil to ensure compliance with safety limits.[5]

The accuracy and reliability of any environmental monitoring program for dinitroaniline residues are fundamentally dependent on the quality of the analytical standards used for instrument calibration. This application note provides a comprehensive, scientifically-grounded protocol for the preparation of dinitroaniline standards, intended for researchers, environmental scientists, and analytical laboratory professionals. The procedures detailed herein are based on established analytical chemistry principles and authoritative guidelines to ensure the production of accurate and defensible data.

Materials and Reagents

The purity and quality of all materials and reagents are critical for preparing accurate analytical standards.[6] Using high-purity reagents minimizes interference and ensures the integrity of the prepared standards.[5]

Material/Reagent Specification Recommended Supplier Justification for Specification
Dinitroaniline Standard(s) (e.g., Trifluralin, Pendimethalin)Certified Reference Material (CRM) or high purity (≥96%)NIST, EPA, Spex CertiPrepA certified standard with a known purity is essential for an accurate initial concentration, which is the foundation for all subsequent dilutions.[5][6]
Solvent (e.g., Hexane, Acetone, Methanol)Pesticide or HPLC GradeFisher Scientific, VWRHigh-purity solvents are necessary to avoid introducing contaminants that could interfere with the analysis, particularly in sensitive detection methods like GC-ECD or GC/MS.[5]
Volumetric Flasks (Class A)Various sizes (e.g., 10 mL, 50 mL, 100 mL)Pyrex, KimbleClass A volumetric glassware provides the highest accuracy for volume measurements, which is crucial for preparing precise concentrations.[7]
Analytical BalanceReadability to at least 0.01 mg (0.00001 g)Mettler Toledo, SartoriusAn analytical balance with high precision is required for the accurate weighing of the primary standard.[5]
Micropipettes (Calibrated)Adjustable, various volume rangesEppendorf, GilsonCalibrated micropipettes are essential for the accurate transfer of small volumes during the preparation of serial dilutions.
Amber Glass Vials with PTFE-lined caps2 mL, 10 mLAgilent, WatersAmber glass protects the standards from photodegradation, as dinitroanilines are susceptible to decomposition by UV light.[2][8] The PTFE liner prevents contamination and solvent evaporation.
Syringe Filters0.22 µm PTFEMillipore, PallFiltering the final working standards removes any particulate matter that could damage chromatographic columns or interfere with the analysis.

Protocol 1: Preparation of Primary Stock Solution (e.g., 1000 µg/mL)

The primary stock solution is the source for all subsequent calibration standards; therefore, its accurate preparation is of the utmost importance. This protocol details the preparation of a 1000 µg/mL primary stock solution.

Rationale for Experimental Choices:

  • Weighing a sufficient mass: Accurately weighing approximately 10 mg of the standard minimizes the impact of weighing errors.[5]

  • Use of Class A Volumetric Flask: Ensures the final volume is highly accurate, leading to a precisely known concentration.[7]

  • Complete Dissolution: Ensuring the standard is fully dissolved before bringing it to the final volume is critical for a homogeneous solution.

Step-by-Step Methodology:

  • Mass Calculation: To prepare 10 mL of a 1000 µg/mL stock solution, 10 mg of the pure dinitroaniline standard is required.

    • Calculation: 1000 µg/mL * 10 mL = 10,000 µg = 10 mg.

  • Weighing the Standard: Accurately weigh approximately 0.0100 g of the pure standard using a calibrated analytical balance.[5] Record the exact weight. If the purity is less than 100%, correct the weight to calculate the exact concentration.

  • Transfer to Volumetric Flask: Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.

  • Dissolution: Add a portion of the chosen solvent (e.g., pesticide-quality hexane) to the flask and gently swirl to dissolve the standard.[5] An ultrasonic bath can be used to facilitate dissolution if necessary.

  • Dilution to Volume: Once the standard is completely dissolved and the solution has returned to room temperature, carefully add the solvent until the bottom of the meniscus aligns with the calibration mark on the flask.

  • Homogenization: Securely cap the flask and invert it multiple times (e.g., 15-20 times) to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the primary stock solution into a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and the analyst's initials. Store the solution at 4°C in the dark.[6]

Workflow for Primary Stock Solution Preparation:

G cluster_0 Primary Stock Solution Preparation A Calculate and Weigh ~10 mg of Standard B Transfer to 10 mL Class A Volumetric Flask A->B C Dissolve in Solvent B->C D Dilute to Volume C->D E Homogenize Solution D->E F Transfer, Label, and Store at 4°C E->F

Caption: Workflow for preparing a primary dinitroaniline stock solution.

Protocol 2: Preparation of Working Calibration Standards

Working standards are prepared by serially diluting the primary stock solution to create a range of concentrations for the calibration curve. This range should encompass the expected concentrations of the analytes in the environmental samples.[9]

Rationale for Experimental Choices:

  • Serial Dilution: This is an efficient method for creating a series of standards with decreasing concentrations from a single stock solution.

  • Bracketing Expected Concentrations: The calibration curve must cover the range of concentrations anticipated in the samples to ensure accurate quantification.[9][10]

  • Use of Calibrated Equipment: The use of calibrated micropipettes and Class A volumetric flasks is essential for maintaining accuracy throughout the dilution process.

Step-by-Step Methodology:

  • Calibration Curve Design: Determine the required concentration levels for the calibration curve. For many environmental applications, a range from low µg/L to low mg/L is appropriate. A typical set of standards might be 0.01, 0.05, 0.1, 0.5, 1.0, and 2.0 µg/mL.

  • Intermediate Standard Preparation (Recommended): To improve accuracy, it is often best to first prepare an intermediate dilution of the primary stock. For example, dilute 1 mL of the 1000 µg/mL primary stock to 100 mL in a Class A volumetric flask to create a 10 µg/mL intermediate standard.

  • Serial Dilution: Use the intermediate standard to prepare the working standards. The following table illustrates a dilution scheme to prepare 10 mL of each working standard from a 10 µg/mL intermediate solution.

Target Concentration (µg/mL) Volume of 10 µg/mL Intermediate Standard (mL) Final Volume (mL)
2.02.010
1.01.010
0.50.510
0.10.110
0.050.0510
0.010.0110
  • Homogenization and Storage: Thoroughly mix each working standard after dilution. Transfer each standard to a separate, clearly labeled amber glass vial and store at 4°C in the dark.

Serial Dilution Workflow:

G cluster_0 Serial Dilution for Working Standards A 1000 µg/mL Primary Stock B 10 µg/mL Intermediate Stock A->B Dilute C Working Standards (e.g., 0.01 - 2.0 µg/mL) B->C Serially Dilute

Caption: Serial dilution process for creating working calibration standards.

Storage and Stability of Standards

The stability of dinitroaniline standards is crucial for maintaining the accuracy of analyses over time. Key factors affecting stability include temperature, light, and solvent choice.

  • Temperature: Store stock and working standards at 4°C to slow down potential degradation.[6]

  • Light: Dinitroanilines are susceptible to photodegradation.[2][8] Therefore, storage in amber glass vials is mandatory to protect them from light.

  • Solvent Choice: The solvent can impact the long-term stability of the standards. Hexane is a commonly used and appropriate solvent for many dinitroaniline herbicides.[5]

  • Duration of Storage: Stock standard solutions should be replaced after six months, or sooner if quality control checks indicate a problem.[5]

Quality Control and Verification

A robust quality control (QC) program is essential for verifying the accuracy of prepared standards and ensuring the reliability of analytical results.[11][12]

Self-Validating System:

  • Independent Calibration Verification: The accuracy of a new set of calibration standards should be verified by analyzing an independent standard from a different source (e.g., a different manufacturer or lot number).[9] The measured concentration should be within an acceptable range (e.g., ±15%) of the certified value.

  • Method Blank Analysis: A method blank, consisting of the pure solvent, should be analyzed with each batch of samples to ensure there is no systemic contamination.[11]

  • Continuing Calibration Verification (CCV): A mid-level calibration standard should be analyzed periodically throughout an analytical run to monitor the instrument's stability.[13] The results should fall within a predefined percentage of the true value.

  • Documentation: Maintain detailed records of all standard preparations, including weights, volumes, solvents, dates, and analyst initials.[6]

Quality Control Verification Workflow:

G cluster_0 Quality Control and Verification Workflow A Prepare New Calibration Standards B Analyze Independent Second Source Standard A->B C Within Acceptance Criteria? B->C D Standards Verified Proceed with Analysis C->D Yes E Investigate and Reprepare Standards C->E No

Caption: Quality control workflow for the verification of dinitroaniline standards.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • CORESTA. (2019, November). Dinitroanilines. (TN #002). Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). 7 QUALITY OF ANALYTICAL PROCEDURES. Retrieved from [Link]

  • SCION Instruments. (2025, May 21). Quality Control (QC) Best Practice. Retrieved from [Link]

  • Sáenz, A., et al. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Science and Pollution Research, 29(51), 76687–76711. Retrieved from [Link]

  • Eurachem. (2016). Guide to Quality in Analytical Chemistry. Retrieved from [Link]

  • Pure Synth. (2025, October 23). Analytical Standards in Quality Control: Ensuring Lab Reliability. Retrieved from [Link]

  • Chen, S., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers in Plant Science, 12, 638949. Retrieved from [Link]

  • Weber, J. B. (1990). Behavior of Dinitroaniline Herbicides in Soils. Weed Technology, 4(2), 394-406. Retrieved from [Link]

  • Chesapeake Bay Program. (2012, June). CHAPTER VI ANALYTICAL METHODS & QUALITY CONTROL. Retrieved from [Link]

  • Sáenz, A., et al. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. ResearchGate. Retrieved from [Link]

  • ZeptoMetrix. (n.d.). EPA Method 8081 Pesticide Standard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 527: Determination of Selected Pesticides and Flame Retardants in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1984, February). Project Summary: Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (EPA-600/S4-84-009). Retrieved from [Link]

Sources

Application Note: High-Resolution TLC Separation of Dinitroaniline Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Industrial Significance

Dinitroanilines (DNAs) represent a critical class of intermediates in the synthesis of azo dyes and pre-emergence herbicides (e.g., Trifluralin, Oryzalin). In industrial nitration of aniline or acetanilide, the formation of isomeric mixtures is inevitable. The primary challenge lies in separating the 2,4-dinitroaniline (2,4-DNA) isomer from the 2,6-dinitroaniline (2,6-DNA) isomer.

While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitation, Thin-Layer Chromatography (TLC) remains the most efficient tool for rapid reaction monitoring and qualitative screening. This guide details a robust TLC protocol for separating these isomers, grounded in the structural chemistry that dictates their retention behavior.

Mechanistic Principles: The "Ortho Effect"

To achieve separation, one must understand the molecular interactions at play. Silica gel (the stationary phase) separates based on polarity and hydrogen bonding capability.

The Structural Divergence
  • 2,6-Dinitroaniline: The amine group (

    
    ) is flanked by two nitro groups (
    
    
    
    ) at the ortho positions. Both amine protons participate in strong Intramolecular Hydrogen Bonding (chelation) with the adjacent nitro oxygens. This "locks" the polar protons, preventing them from interacting with the silanol groups (
    
    
    ) on the TLC plate. Consequently, the molecule behaves as a non-polar entity.
  • 2,4-Dinitroaniline: Only one nitro group is in the ortho position. One amine proton is chelated, but the other remains available for Intermolecular Hydrogen Bonding with the stationary phase. Additionally, the para-nitro group is sterically accessible to interact with the silica surface.

Conclusion: 2,6-DNA is significantly less polar (more lipophilic) than 2,4-DNA. Therefore, 2,6-DNA will elute faster (higher


) , while 2,4-DNA will be more retained.
Mechanistic Visualization

The following diagram illustrates the hydrogen bonding differences that drive separation.

G cluster_0 Stationary Phase Interaction (Silica Gel) cluster_1 2,6-Dinitroaniline (Non-Polar Behavior) cluster_2 2,4-Dinitroaniline (Polar Behavior) Silica Silica Surface (Polar Si-OH) DNA26 2,6-DNA Structure (Amino group flanked by 2 Nitro groups) Mech26 Mechanism: Double Intramolecular H-Bonding (Polar groups 'hidden') DNA26->Mech26 Mech26->Silica Minimal Interaction Result26 Weak Adsorption High Rf Value Mech26->Result26 DNA24 2,4-DNA Structure (Amino group has 1 free proton) Mech24 Mechanism: Intermolecular H-Bonding (Binds to Silanols) DNA24->Mech24 Mech24->Silica Strong Interaction Result24 Strong Adsorption Low Rf Value Mech24->Result24

Caption: Mechanistic comparison of dinitroaniline isomers. 2,6-DNA forms internal H-bonds, reducing polarity. 2,4-DNA binds to silica, increasing retention.

Experimental Protocol

Materials & Reagents[1]
  • Stationary Phase: Silica Gel 60

    
     pre-coated aluminum or glass plates (
    
    
    
    cm, 0.2 mm thickness).
  • Solvents (HPLC Grade): Toluene, Ethyl Acetate, n-Hexane, Acetone.

  • Standards: Pure 2,4-dinitroaniline and 2,6-dinitroaniline (Sigma-Aldrich or equivalent).

  • Sample: Reaction mixture dissolved in Acetone (approx. 1 mg/mL).

Mobile Phase Optimization (The PRISMA Concept)

Dinitroanilines are moderately polar. A pure non-polar solvent (Hexane) will not move them (


). A pure polar solvent (Ethyl Acetate) will move them to the solvent front (

). A binary mixture is required.

Recommended Solvent Systems:

  • System A (Standard): Toluene : Ethyl Acetate (4:1 v/v)

    • Best for: General separation of nitro- isomers.[1] Toluene provides

      
      -
      
      
      
      interactions with the aromatic rings.
  • System B (Alternative): n-Hexane : Acetone (3:1 v/v)

    • Best for: Sharper bands if tailing occurs in System A.

Step-by-Step Workflow
  • Chamber Saturation (Critical): Line a twin-trough chamber with filter paper. Add the mobile phase. Close the lid and allow to equilibrate for 20 minutes. Why? Saturation prevents edge effects and ensures reproducible

    
     values.
    
  • Plate Preparation: Draw a pencil line 1.5 cm from the bottom. Do not touch the silica surface.

  • Spotting: Apply 1-2

    
    L of sample and standards using a micro-capillary. Keep spot diameter < 3 mm.[2] Dry with a warm air stream.
    
  • Development: Place plate in chamber. Allow solvent to migrate until 1 cm from the top.

  • Drying: Remove plate and dry in a fume hood (Toluene is toxic).

  • Visualization:

    • Visual: Dinitroanilines are naturally yellow/orange.

    • UV (254 nm): Dark spots against a bright green fluorescent background (fluorescence quenching).

Results & Data Analysis

Expected Retention Factors ( )

The following values are representative for System A (Toluene:EtOAc 4:1) on Silica Gel 60.

CompoundStructurePolarity StatusApprox.[1][2][3]

Color (Visual)
2,6-Dinitroaniline Ortho/OrthoLowest (Non-polar)0.65 - 0.75 Bright Yellow
2,4-Dinitroaniline Ortho/ParaMedium0.40 - 0.50 Yellow-Orange
3,5-Dinitroaniline Meta/MetaHighest (Polar)*0.20 - 0.30 Orange

*Note: 3,5-DNA lacks the "Ortho Effect" entirely, leaving the amine fully exposed to bind with silica, resulting in the strongest retention.

Workflow Diagram

Workflow Start Sample Dissolution (in Acetone) Spot Spotting (1.5cm from bottom) Start->Spot Run Development (Toluene:EtOAc 4:1) Spot->Run Saturate Chamber Saturation (20 mins) Saturate->Run Prep Dry Drying (Fume Hood) Run->Dry Detect Detection (UV 254nm + Visual) Dry->Detect

Caption: Standard Operating Procedure (SOP) for TLC analysis of dinitroanilines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Tailing (Streaking) Sample concentration too high or acidic interaction.Dilute sample. Add 1% Acetic Acid to mobile phase to suppress ionization.
Poor Resolution Mobile phase too polar.Decrease polarity (e.g., change Toluene:EtOAc from 4:1 to 9:1).
Edge Effect (Curved front) Uneven chamber saturation.Ensure filter paper liner is used and chamber is sealed for 20 mins prior.
Ghost Spots Decomposition of thermally unstable isomers.Avoid heating the plate during drying; use nitrogen stream.

References

  • Sherma, J. (2002). Review of Thin-Layer Chromatography of Pesticides. Journal of AOAC International. (Provides context on herbicide class separations).

  • Parkanyi, L. & Kalman, A. (1984).[4][5] Crystal structure and hydrogen bonding in 2,6-dinitroaniline. Journal of Molecular Structure. (Foundational text on the intramolecular bonding mechanism).

  • Reich, E. & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Authoritative text on the PRISMA solvent optimization model).

  • Chemistry LibreTexts. (2020). Thin Layer Chromatography (TLC) - Principles and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Values. (General reference for 
    
    
    
    calculation and theory).

Sources

Protocol for Synthesizing N-Alkylated Dinitroaniline Derivatives: Mechanistic Insights and Optimization

Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary & Scientific Rationale

N-alkylated dinitroanilines represent a highly versatile class of chemical compounds. While historically recognized for their role as microtubule-inhibiting agricultural herbicides (e.g., Trifluralin, Pendimethalin) [2.3], their unique structural properties have driven recent investigations into their efficacy as anti-parasitic pharmaceutical agents, particularly against Cryptosporidium parvum and Leishmania[1][2].

As a Senior Application Scientist, it is critical to understand that the synthesis of these derivatives is not merely a mixing of reagents, but a precise orchestration of Nucleophilic Aromatic Substitution (SNAr) . The protocol below is designed as a self-validating system, ensuring that thermodynamic and kinetic parameters are strictly controlled to maximize yield and purity while minimizing hazardous by-products (such as nitrosamines)[3].

Mechanistic Causality in SNAr

The synthesis relies on the reaction between an activated halo-dinitroarene (the electrophile) and a primary or secondary alkylamine (the nucleophile). The causality of the reaction design is rooted in the following principles:

  • Ring Activation: The two nitro groups (and often a trifluoromethyl group) exert profound inductive and resonance electron-withdrawing effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, rendering the halogen-bearing ipso-carbon highly susceptible to nucleophilic attack[4].

  • Intermediate Stabilization: The addition of the amine forms a resonance-stabilized carbanion known as the Meisenheimer complex [1]. The ortho/para positioning of the nitro groups is an absolute structural requirement to delocalize the negative charge.

  • Acid Scavenging: As the leaving group (halide) is expelled, hydrohalic acid (e.g., HCl, HF) is generated. If left unneutralized, this acid will protonate the remaining alkylamine, destroying its nucleophilicity and halting the reaction. Thus, the continuous addition of an inorganic base (or using a vast excess of amine) is a non-negotiable mechanistic requirement[3].

SNAr_Mechanism A Activated Electrophile (e.g., 4-Chloro-3,5-dinitrobenzotrifluoride) C Meisenheimer Complex (Resonance Stabilized) A->C Nucleophilic Addition (Rate-Limiting) B Alkylamine Nucleophile (e.g., Di-n-propylamine) B->C D N-Alkylated Dinitroaniline (e.g., Trifluralin) + Cl⁻ C->D Leaving Group Elimination (Fast)

Figure 1: SNAr mechanism pathway forming the resonance-stabilized Meisenheimer complex.

Experimental Workflow & Self-Validating Protocol

The following protocol details the synthesis of a model N-alkylated dinitroaniline (Trifluralin) from 4-chloro-3,5-dinitrobenzotrifluoride and di-n-propylamine. This methodology can be adapted for other derivatives by substituting the respective electrophiles and amines.

Materials and Reagents
  • Electrophile: 4-Chloro-3,5-dinitrobenzotrifluoride (1.0 eq, ~100 mmol)

  • Nucleophile: Di-n-propylamine (1.2 eq, ~120 mmol)

  • Base: 40% w/w Aqueous Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)[1][3]

  • Solvent: Deionized Water (for biphasic neat reactions) or N,N-Dimethylformamide (DMF)[1][3]

  • Extraction/Purification: Ethyl Acetate (EtOAc), Brine, Anhydrous MgSO₄, Hexane.

Workflow Step1 1. Substrate Preparation Dissolve electrophile in solvent (Water/DMF) Step2 2. Nucleophile Addition Add alkylamine and base (NaOH/K2CO3) at <55°C Step1->Step2 Step3 3. Thermal Activation Heat to 70-80°C; Monitor via TLC Step2->Step3 Step4 4. Reaction Quench Cool to RT, pour into ice-water mixture Step3->Step4 Step5 5. Isolation & Purification Extract (EtOAc), wash (brine), dry, and recrystallize Step4->Step5

Figure 2: Step-by-step experimental workflow for N-alkylated dinitroaniline synthesis.

Step-by-Step Methodology

Step 1: Reactor Charging and Substrate Preparation

  • Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and an internal temperature probe.

  • Charge the flask with 4-chloro-3,5-dinitrobenzotrifluoride (1.0 eq) and suspend it in 150 mL of deionized water (or DMF for less soluble analogues)[1][3].

  • Warm the mixture gently to 50–55 °C under continuous stirring to ensure uniform dispersion.

Step 2: Controlled Nucleophilic Addition

  • Load the dropping funnel with di-n-propylamine (1.2 eq).

  • Begin the dropwise addition of the amine. Mechanistic Note: This step is highly exothermic. The internal temperature must not exceed 55 °C to prevent the formation of unwanted degradation products or volatile nitrosamine impurities[3].

  • Contemporaneously, add the 40% NaOH solution dropwise to maintain the pH between 7.0 and 7.5. This ensures the amine remains in its active, unprotonated state[3].

Step 3: Thermal Activation and Self-Validation

  • Once the addition is complete, raise the temperature of the reaction mass to 70 °C and maintain for 4–6 hours[1][3].

  • Self-Validation Checkpoint: The reaction mixture will undergo a distinct chromic shift, transitioning from a pale suspension to a deep, vibrant orange/yellow solution. This color change is a highly reliable indicator of the formation of the highly conjugated dinitroaniline core[2].

  • Confirm reaction completion via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) mobile phase. The starting material (higher Rf) should completely disappear, replaced by a bright yellow product spot (lower Rf)[1].

Step 4: Quenching and Liquid-Liquid Extraction

  • Cool the reaction mixture to room temperature and pour it into 250 mL of an ice-water slurry to precipitate the crude product[1][2].

  • Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Combine the organic layers and perform a sequential wash: once with 1M HCl (to remove unreacted amine), twice with saturated aqueous NaHCO₃, and finally with brine (50 mL)[1].

Step 5: Isolation and Purification

  • Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator[1].

  • Purify the resulting crude orange oil/solid via recrystallization from absolute ethanol or silica gel column chromatography to yield the highly pure N-alkylated dinitroaniline[1][5].

Quantitative Parameter Matrix

To facilitate rapid protocol adaptation for different targets, the following table summarizes the optimized empirical parameters for synthesizing various functionalized dinitroanilines based on established literature[1][3].

Target DerivativeElectrophilic SubstrateNucleophilic AmineSolventBaseTemp (°C)Typical Yield
Trifluralin 4-Chloro-3,5-dinitrobenzotrifluorideDi-n-propylamineWater / NeatNaOH55–70>90%
Pendimethalin 4-Chloro-3,5-dinitro-o-xylene1-EthylpropylamineEthanolNa₂CO₃90~85%
N-Aryl Derivative 1-Bromo-5-methoxy-2,4-dinitrobenzene4-AminophenolDMFK₂CO₃80~80%

References

  • Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 1-Bromo-5-methoxy-2,4-dinitrobenzene, Benchchem.
  • 3,4-Dinitroaniline | 610-41-3, Benchchem.
  • 2,4-Dichloro-3,5-dinitrobenzotrifluoride | 29091-09-6, Benchchem.
  • Synthesis and Evaluation of Dinitroanilines for Tre
  • Trifluralin Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential, MDPI.
  • Process for the preparation of N-di-n-propyl-2,6-dinitro-4-trifluoromethylaniline having a low content of nitrosamines (US4335260A)

Sources

Troubleshooting & Optimization

Separating 2,4-Dinitro-N,N-dipropylaniline from 2,6-dinitro isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separating 2,4-Dinitro-N,N-dipropylaniline from 2,6-dinitro Isomers

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Note: The successful separation of constitutional isomers like 2,4- and 2,6-dinitro-N,N-dipropylaniline is a common challenge in organic synthesis and purification. The subtle differences in their physicochemical properties necessitate a systematic and well-understood approach to achieve high purity. This guide is designed to provide you with the foundational knowledge, practical protocols, and troubleshooting insights to effectively separate these isomers in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating 2,4-Dinitro-N,N-dipropylaniline from its 2,6-dinitro isomer?

A1: The main challenge lies in their very similar chemical structures. Both are dinitrated N,N-dipropylanilines, meaning they have the same molecular weight and elemental composition. The only difference is the position of one nitro group on the aniline ring. This leads to closely related physical properties such as polarity, solubility, and boiling point, making them difficult to separate by simple techniques.

Q2: What is the fundamental principle behind the separation of these isomers?

A2: The separation relies on exploiting the subtle differences in their physical and chemical properties that arise from the different substitution patterns of the nitro groups. The 2,4-isomer has nitro groups at positions that are para and ortho to the amino group, while the 2,6-isomer has both nitro groups ortho to the amino group. This steric hindrance around the amino group in the 2,6-isomer can influence its interaction with stationary phases in chromatography and its crystal lattice formation during recrystallization, thus affecting its polarity and solubility compared to the 2,4-isomer.

Q3: Which analytical techniques are recommended for monitoring the separation of these isomers?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective technique for monitoring the separation of dinitroaniline isomers.[1][2][3] Thin-Layer Chromatography (TLC) is also a valuable, rapid, and cost-effective tool for initial method development and for tracking the progress of column chromatography.

Troubleshooting Guides

Chromatographic Separation Issues

Problem 1: Poor resolution between the 2,4- and 2,6-dinitro-N,N-dipropylaniline peaks in HPLC.

  • Cause: The mobile phase composition may not be optimal for resolving the two isomers. Isomers with very similar polarities require a fine-tuned mobile phase to achieve baseline separation.

  • Solution:

    • Optimize the Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Small, incremental changes can have a significant impact on resolution.

    • Change the Organic Modifier: If optimizing the solvent ratio with acetonitrile is unsuccessful, switch to methanol or vice versa. The different selectivities of these solvents can sometimes resolve closely eluting peaks.

    • Adjust the pH of the Mobile Phase: For ionizable compounds, pH can dramatically affect retention and selectivity. While dinitroanilines are weakly basic, adjusting the pH with a small amount of acid (e.g., formic or acetic acid) might improve peak shape and resolution.

    • Consider a Different Stationary Phase: If mobile phase optimization fails, a column with a different stationary phase chemistry (e.g., a phenyl or cyano phase) might provide the necessary selectivity for separating the isomers.

Problem 2: Peak tailing observed for the dinitroaniline isomer peaks in HPLC.

  • Cause: Peak tailing for basic compounds like anilines in reversed-phase HPLC is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.

  • Solution:

    • Use an End-capped Column: Modern, high-purity, end-capped silica columns are designed to minimize silanol interactions and reduce peak tailing for basic analytes.

    • Lower the Mobile Phase pH: Adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase will protonate the residual silanol groups, reducing their interaction with the basic aniline nitrogen.

    • Add a Competing Base: A small concentration of a competing base, such as triethylamine, can be added to the mobile phase to saturate the active silanol sites. However, this can sometimes lead to baseline noise and is less favored than using a modern, well-deactivated column.

Recrystallization Issues

Problem 3: The compound "oils out" instead of forming crystals during recrystallization.

  • Cause: This occurs when the solute is supersaturated at a temperature above its melting point in the solvent. It can also be caused by a high concentration of impurities.

  • Solution:

    • Re-heat and Add More Solvent: Heat the solution to dissolve the oil, then add a small amount of additional solvent to decrease the saturation point.

    • Slow Cooling: Allow the solution to cool very slowly. Rapid cooling increases the likelihood of oiling out. An insulated container can be used to slow the cooling process.

    • Solvent Selection: The chosen solvent's boiling point might be too high. Consider a solvent with a lower boiling point.

Problem 4: Poor recovery of the purified compound after recrystallization.

  • Cause: This can be due to several factors, including using too much solvent, cooling the solution too quickly, or premature filtration.

  • Solution:

    • Use the Minimum Amount of Hot Solvent: Ensure you are using only the minimum amount of boiling solvent required to fully dissolve the solid.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This maximizes the formation of pure crystals.

    • Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate it by carefully evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.

Experimental Protocols

Protocol 1: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from an analytical method for dinitroaniline isomers and scaled up for preparative purposes.[2][3]

Objective: To separate 2,4-Dinitro-N,N-dipropylaniline from its 2,6-dinitro isomer on a preparative scale.

Materials:

  • Crude mixture of 2,4- and 2,6-dinitro-N,N-dipropylaniline

  • HPLC-grade acetonitrile and water

  • Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Preparative HPLC system with a UV detector and fraction collector

Procedure:

  • Sample Preparation: Dissolve the crude mixture in a minimal amount of the initial mobile phase (e.g., 30:70 acetonitrile:water). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water. A starting point of 30:70 (v/v) acetonitrile:water is recommended.[2][3] The optimal ratio should be determined by analytical scale experiments first.

    • Flow Rate: Adjust the flow rate according to the column dimensions (a typical flow rate for a 21.2 mm ID column is around 20 mL/min).

    • Detection: Monitor the elution at a wavelength of 225 nm.[2][3]

    • Column Temperature: Maintain a constant temperature, for example, 30°C.[2][3]

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions as the peaks elute. The 2,6-isomer is expected to be slightly less polar and may elute slightly earlier than the 2,4-isomer, but this should be confirmed by analytical injection of standards if available.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC or TLC to determine their purity.

  • Product Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Protocol 2: Column Chromatography

Objective: To separate the dinitroaniline isomers using traditional column chromatography.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane and Ethyl Acetate (or other suitable solvents)

  • Glass chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Column Packing: Pack the column with silica gel using a slurry method with hexane. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial eluent) and load it onto the column.

  • Elution:

    • Start with a non-polar mobile phase, such as 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding small increments of a more polar solvent like ethyl acetate (e.g., start with 1% ethyl acetate in hexane, then 2%, 5%, and so on).

    • The optimal solvent gradient should be determined by preliminary TLC analysis.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions of each isomer and remove the solvent by rotary evaporation.

Protocol 3: Recrystallization

Objective: To purify one of the isomers from a mixture enriched in that isomer, based on differential solubility.

Materials:

  • Crude mixture of dinitroaniline isomers

  • Selected recrystallization solvent (e.g., ethanol, acetone, or a mixed solvent system)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Based on solubility data for 2,4-dinitroaniline, solvents like acetone and ethyl acetate show high solubility, while toluene shows low solubility.[4] Ethanol is also a common choice for recrystallizing nitroaromatic compounds. The ideal solvent will dissolve the compound well when hot but poorly when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring and continue adding the hot solvent in small portions until the solid just dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent and allow them to dry completely.

Data Presentation

Table 1: Physicochemical Properties of 2,4-Dinitro-N,N-dipropylaniline

PropertyValueSource
Molecular Weight267.28 g/mol PubChem[5]
XLogP33.5PubChem[5]

Table 2: Solubility of 2,4-Dinitroaniline in Various Organic Solvents at Different Temperatures

SolventTemperature (K)Mole Fraction Solubility (x10^3)
Acetone278.15115.32
318.15298.45
Ethyl Acetate278.1589.76
318.15245.11
Acetonitrile278.1565.23
318.15198.76
Ethanol278.1535.67
318.15102.34
Toluene278.1512.89
318.1545.67

Adapted from solubility data for the parent compound 2,4-dinitroaniline.[4] This data can guide solvent selection for the recrystallization of 2,4-Dinitro-N,N-dipropylaniline, assuming similar solubility trends.

Visualizations

Separation_Workflow cluster_0 Method Selection cluster_1 Purification Strategy cluster_2 Troubleshooting cluster_3 Final Analysis Initial Analysis Analyze crude mixture by TLC/HPLC Decision Assess isomer ratio and purity Initial Analysis->Decision Chromatography Column Chromatography or Preparative HPLC Decision->Chromatography Mixture of isomers Recrystallization Recrystallization Decision->Recrystallization One isomer is major component Poor_Resolution Poor Resolution Chromatography->Poor_Resolution Purity_Check Assess purity of isolated isomers by HPLC/NMR Chromatography->Purity_Check Oiling_Out Oiling Out Recrystallization->Oiling_Out Recrystallization->Purity_Check Poor_Resolution->Purity_Check Optimize Method Oiling_Out->Purity_Check Optimize Method

Caption: Decision workflow for separating dinitroaniline isomers.

Column_Chromatography_Troubleshooting Start Column Chromatography Separation Problem Co-elution of Isomers Start->Problem Cause1 Incorrect Solvent Polarity Problem->Cause1 Cause2 Poor Column Packing Problem->Cause2 Cause3 Column Overloading Problem->Cause3 Solution1 Optimize solvent gradient (TLC guided) Cause1->Solution1 Solution2 Repack column carefully Cause2->Solution2 Solution3 Reduce sample load Cause3->Solution3

Caption: Troubleshooting co-elution in column chromatography.

References

  • Alder, et al. (1960s). Early reports on the herbicidal activity of 2,6-dinitroanilines. Proceedings of the Southern Weed Science Society.
  • Journal of Chemical & Engineering Data. (2016). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. [Link]

  • SIELC Technologies. (2018). Separation of 3,5-Dinitroaniline on Newcrom R1 HPLC column. [Link]

  • PubChem. (2021). 2,4-Dinitro-N,N-dipropylaniline. [Link]

  • Tong, C., et al. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. Chemosphere, 80(11), 1333-1339. [Link]

  • ResearchGate. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. [Link]

Sources

Technical Support Center: Dinitroaniline Solubility & Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Physicochemical Paradox

User Query: "Why do my dinitroaniline standards precipitate immediately upon addition to cell culture media, even when using DMSO?"

Senior Scientist Response: This is the most common failure mode with this class of herbicides. You are fighting thermodynamics. Dinitroanilines (DNAs) are not just "hydrophobic"; they are lipophilic solids with high crystal lattice energy.

When you inject a DMSO stock into an aqueous buffer, you trigger a solvent shift . DMSO has a higher affinity for water than for your compound. The DMSO molecules rapidly migrate into the aqueous phase, leaving the dinitroaniline molecules "stranded." Without the co-solvent shield, they instantly aggregate (nucleate) to reduce their surface area exposed to water.

Physicochemical Constraints Table

Data aggregated from EPA Fact Sheets and PubChem [1, 2].

CompoundWater Solubility (20°C)LogP (Octanol/Water)Critical Constraint
Trifluralin ~0.22 mg/L (ppm)5.34Extreme lipophilicity; binds to plastics.
Pendimethalin ~0.33 mg/L (ppm)5.18High melting point; prone to crystal growth.
Oryzalin ~2.5 mg/L (ppm)3.73Slightly more soluble, but still risks shock precipitation.

Diagnostic Workflow

Use this logic tree to identify the root cause of your experimental inconsistency.

TroubleshootingFlow Start Experimental Failure CheckVis Visible Precipitate? Start->CheckVis CheckTime Time Dependent? CheckVis->CheckTime No (Clear but inactive) Precip Solubility Crash CheckVis->Precip Yes (Cloudy/Crystals) Sorption Plastic Adsorption CheckTime->Sorption Loss over minutes (Plastic labware) Photo Photodegradation CheckTime->Photo Loss over hours (Light exposed) Action: Reduce Stock Conc / Check DMSO % Action: Reduce Stock Conc / Check DMSO % Precip->Action: Reduce Stock Conc / Check DMSO % Action: Switch to Glass / Pre-saturate Action: Switch to Glass / Pre-saturate Sorption->Action: Switch to Glass / Pre-saturate Action: Amber Glass / Dark Incubation Action: Amber Glass / Dark Incubation Photo->Action: Amber Glass / Dark Incubation

Figure 1: Diagnostic decision tree for isolating the cause of dinitroaniline concentration loss.

Troubleshooting Scenarios (Q&A)

Scenario A: Bioassays & Cell Culture

Q: I need 100 µM Pendimethalin in my assay, but it crashes out at 0.5% DMSO. How do I fix this?

A: You are likely exceeding the aqueous solubility limit regardless of the DMSO concentration.

  • Calculate the Limit: 100 µM of Pendimethalin is ~28 mg/L. The water solubility is ~0.33 mg/L. You are supersaturated by factor of ~85x. No amount of mixing will keep this stable in pure aqueous media without a surfactant.

  • The Solution:

    • Use an Intermediate Dilution: Do not jump from 100% DMSO to 0.5% DMSO. Perform a serial dilution within DMSO first, then make the final jump.

    • Carrier Protein: If your assay allows, add BSA (Bovine Serum Albumin) or FBS (Fetal Bovine Serum) to the media before adding the compound. The dinitroaniline will bind to the albumin (mimicking soil organic matter), keeping it in "solution" and available for cellular uptake, rather than precipitating on the plastic [3].

Scenario B: Analytical Standards (HPLC/GC)

Q: My calibration curve is non-linear at low concentrations. Is the machine broken?

A: It is likely adsorption , not the machine. Dinitroanilines adhere aggressively to polypropylene and polystyrene (pipette tips, reservoirs, well plates).

  • The Fix:

    • Switch to borosilicate glass vials and inserts.

    • Use PTFE (Teflon) lined caps.

    • Solvent Match: Ensure your injection solvent matches your mobile phase. Dissolving in 100% Acetonitrile and injecting into a 90% Water mobile phase can cause precipitation inside the injector loop.

Scenario C: Stability & Storage

Q: My stock solution turned orange/red over the weekend. Is it still good?

A: Discard it. Dinitroanilines are nitro-aromatic compounds.[1] They are highly susceptible to photolysis (UV and visible light degradation). The color change indicates the formation of degradation products (often via nitro-reduction or cyclization) [4].

  • Protocol: Always store stocks in amber vials wrapped in foil at -20°C.

Advanced Protocols

Protocol 1: The "Solvent-Shift" Preparation Method

Use this for preparing aqueous bioassay treatments to minimize shock precipitation.

Reagents:

  • Dinitroaniline solid standard (>98% purity).

  • Anhydrous DMSO (stored over molecular sieves).

  • Assay Buffer (pre-warmed to 37°C).

Step-by-Step:

  • Primary Stock: Dissolve compound in 100% DMSO to reach 1000x the final desired concentration (e.g., 10 mM). Vortex until perfectly clear.

  • Visual Check: Hold against a light. If any refraction lines (schlieren) or micro-particles are visible, sonicate for 5 minutes.

  • The "Drop-Wise" Addition (Critical):

    • Place your aqueous buffer on a magnetic stirrer (medium speed) or vortex gently.

    • Add the DMSO stock drop-wise into the center of the vortex.

    • Why? This prevents high local concentrations of DMSO-stock from touching stagnant water, which causes immediate crystallization.

  • Equilibration: Allow to stir for 10 minutes.

  • QC: Measure absorbance at 600nm (turbidity). Any reading above background indicates precipitation.

Protocol 2: Photostability Verification

Use this to validate if your lab lighting is affecting your results.

PhotolysisPath DNA Intact Dinitroaniline (Yellow/Orange) Excited Excited Nitro Species DNA->Excited Absorption UV UV/Visible Light (>290 nm) UV->Excited Product Dealkylated/Cyclized Product (Inactive/Toxic) Excited->Product Nitro-reduction & Cyclization

Figure 2: Simplified photolysis pathway. Dinitroanilines degrade rapidly under standard lab fluorescent lighting.

Method:

  • Prepare two identical 10 µM solutions in clear glass vials.

  • Wrap one vial completely in aluminum foil (Dark Control).

  • Leave both on the laboratory bench for 4 hours.

  • Analyze both via HPLC-UV.

  • Pass Criteria: If the light-exposed sample shows <95% recovery compared to the dark control, all future experiments must be performed under yellow safety lights or in the dark.

References

  • U.S. Environmental Protection Agency (EPA). (1996). Reregistration Eligibility Decision (RED): Trifluralin.[2] EPA 738-R-95-040.

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 4771, Pendimethalin.

  • BenchChem. (2023). Protocol for Dissolving Compounds in DMSO for Biological Assays. (General guidance on DMSO limits and protein binding).

  • Wright, W. L., & Warren, G. F. (1965). Photochemical Decomposition of Trifluralin.[3][4] Weeds, 13(4), 329–331. (Foundational mechanism of nitro-reduction).

Sources

Minimizing side reactions in nucleophilic substitution of chlorobenzenes

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Side Reactions in Nucleophilic Substitution of Chlorobenzenes

Core Directive: The Diagnostic Approach

In the optimization of nucleophilic aromatic substitution (


) for chlorobenzenes, "side reactions" are rarely random accidents. They are mechanistic consequences of mismatching your substrate's electronic nature with the reaction conditions.

As a Senior Application Scientist, I categorize chlorobenzene substrates into two distinct "Risk Profiles" that dictate your troubleshooting strategy:

  • Activated Systems (Electron-Deficient): Contain strong Electron-Withdrawing Groups (EWGs) ortho/para.

    • Primary Risks: Hydrolysis (phenol formation), polymerization, and solvent decomposition.

  • Unactivated Systems (Electron-Neutral/Rich): Lack strong EWGs.

    • Primary Risks: Benzyne formation (regioisomeric mixtures), hydrodehalogenation (reduction), and catalyst deactivation.

This guide provides targeted troubleshooting for both profiles.

Troubleshooting Guide: Activated Systems (Classical )

Context: You are reacting 2,4-dinitrochlorobenzene or similar substrates. The mechanism is Addition-Elimination .[1][2][3]

Issue 1: "I am detecting significant phenol (Ar-OH) impurities."
  • Diagnosis: Competitive Hydrolysis. The hydroxide ion (

    
    ) is a potent nucleophile and often outcompetes your desired amine or alkoxide if water is present. In polar aprotic solvents (DMSO, DMF), water is "naked" and highly reactive.
    
  • Corrective Protocol:

    • Solvent Drying: Do not rely on "anhydrous" bottles opened weeks ago. Store DMSO/DMF over activated 4Å molecular sieves for 24 hours prior to use.

    • Base Selection: Switch from hygroscopic bases (KOH, NaOH) to carbonate bases (

      
      , 
      
      
      
      ) or organic bases (DIPEA) which generate lower concentrations of active nucleophile.
    • Hygroscopy Check: If using fluoride sources (CsF, KF) for Halex reactions, dry them at 150°C under vacuum; they are notorious water sponges.

Issue 2: "The reaction turns into a black tar (polymerization/decomposition)."
  • Diagnosis: Thermal Decomposition of Solvent or Substrate.

    • DMF Instability: Above 140°C, DMF decomposes to dimethylamine (

      
      ) and carbon monoxide. The liberated dimethylamine is a nucleophile that will react with your substrate, forming 
      
      
      
      impurities.
  • Corrective Protocol:

    • Temperature Cap: Limit DMF/DMAc reactions to 120°C. For higher temperatures, switch to NMP (N-methyl-2-pyrrolidone) or Sulfolane.

    • Oxidative Polymerization: If the substrate is a nitro-arene, it can undergo radical polymerization. Sparge the solvent with

      
       or Ar for 15 minutes to remove dissolved oxygen.
      

Troubleshooting Guide: Unactivated Systems (Transition Metal Catalysis)

Context: You are reacting simple chlorobenzene or p-methoxychlorobenzene. Classical


 fails here. You must use Buchwald-Hartwig (Pd)  or Ullmann (Cu)  coupling.
Issue 3: "I see the starting material converting to the de-halogenated arene (Ar-H)."
  • Diagnosis: Hydrodehalogenation.[4] This is the "bane" of Pd-catalysis. It occurs via

    
    -hydride elimination from the amine or solvent, followed by reductive elimination of Ar-H.
    
  • Corrective Protocol:

    • Base Switch: Strong bases like

      
       promote 
      
      
      
      -hydride elimination. Switch to weaker bases like
      
      
      or
      
      
      .[4]
    • Solvent Choice: Avoid primary/secondary alcohols as co-solvents. Use strictly aprotic solvents (Toluene, Dioxane).

    • Ligand Selection: Use bulky, electron-rich ligands (e.g., BrettPhos or RuPhos ). These facilitate the desired Reductive Elimination of the C-N bond faster than the side reaction can occur.

Issue 4: "I am getting a mixture of regioisomers (cine-substitution)."
  • Diagnosis: The Benzyne Trap. You likely attempted to force an unactivated substrate with a strong base (e.g.,

    
     or 
    
    
    
    ) without a catalyst. This triggers Elimination-Addition , forming a benzyne intermediate that can be attacked at either the ipso or ortho carbon.
  • Corrective Protocol:

    • Immediate Stop: Cease using strong bases on unactivated aryl chlorides without a metal catalyst.

    • System Switch: Move immediately to a Pd-catalyzed system (Buchwald-Hartwig), which proceeds via Oxidative Addition, completely bypassing the benzyne intermediate and preserving regiochemistry.[5]

Visualizing the Pathways

The following diagram illustrates the critical divergence in reaction pathways. Note how "Forcing Conditions" on unactivated substrates leads to "Dirty" mixtures, whereas Catalysis leads to "Clean" products.

ReactionPathways Substrate Chlorobenzene (Substrate) Check1 Has EWG? (NO2, CN) Substrate->Check1 Meisenheimer Meisenheimer Complex Check1->Meisenheimer Yes (Classical SNAr) StrongBase Strong Base (No Catalyst) Check1->StrongBase No PdCat Pd Catalyst (Buchwald-Hartwig) Check1->PdCat No Product_Clean Target Product (High Purity) Meisenheimer->Product_Clean Benzyne Benzyne Intermediate StrongBase->Benzyne -HCl MixProducts Mixture of Isomers (Cine-Substitution) Benzyne->MixProducts +Nucleophile PdCycle Oxidative Addition Pd(0) -> Pd(II) PdCat->PdCycle PdCycle->Product_Clean Reductive Elimination

Figure 1: Mechanistic divergence in nucleophilic substitution of chlorobenzenes. Green paths indicate controlled, high-fidelity transformations; red paths indicate high-risk side reactions.

Optimized Experimental Protocols

Protocol A: Clean Classical (For Activated Substrates)

Target: Minimizing Hydrolysis & Solvent Breakdown

  • Preparation: Flame-dry a reaction flask and cool under Argon.

  • Solvent: Use anhydrous DMF or NMP. Critical: If using DMF, ensure T < 120°C.

  • Stoichiometry:

    • 1.0 equiv Aryl Chloride (Activated).

    • 1.1 equiv Nucleophile (Amine/Thiol).

    • 1.2 equiv DIPEA (Hünig's Base) or dried

      
      .
      
  • Execution: Add base to the solution of aryl chloride before adding the nucleophile to neutralize any adventitious acid.

  • Monitoring: Monitor by HPLC. If phenol appears, add 5% wt/wt activated 3Å molecular sieves to the reaction mixture.

Protocol B: Minimized Side-Reaction Buchwald-Hartwig (For Unactivated Substrates)

Target: Preventing Hydrodehalogenation

  • Catalyst System:

    • Pre-catalyst: Pd(OAc)2 (1-2 mol%) or Pd2(dba)3.

    • Ligand: XPhos or BrettPhos (2-4 mol%). Note: Ligand:Pd ratio should be 2:1.

  • Base:

    
     (1.5 equiv). Avoid NaOtBu if reduction is observed.
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (Sparged with Argon for 20 mins).

  • Procedure:

    • Charge solids (Pd, Ligand, Base, Substrate) in a glovebox or under positive

      
       flow.
      
    • Add sparged solvent via syringe.

    • Heat to 80-100°C. Do not overheat; higher T promotes catalyst death.

Comparison of Conditions & Risks

ParameterClassical

Benzyne MechanismBuchwald-Hartwig (Pd)
Substrate Req. Strong EWG (o/p)None (Strong Base req.)None (Catalyst req.)
Key Side Reaction Hydrolysis (Phenol)Cine-substitution (Isomers)Hydrodehalogenation (Ar-H)
Regioselectivity Perfect (Ipso)Poor (Mixture)Perfect (Ipso)
Solvent Risk DMF decompositionAmmonia handling

sensitivity
Preferred Base

, DIPEA

, LDA

,

FAQ: Expert Insights

Q: Can I use ethanol or water as a solvent for


? 
A:  Only for highly activated substrates (e.g., picryl chloride). For mono-nitro chlorobenzenes, protic solvents form a solvation shell around the nucleophile, significantly reducing its reactivity (activity coefficient drop) and slowing the reaction, which allows side reactions like thermal decomposition to take over. Use polar aprotic solvents (DMSO, DMF) to "naked" the nucleophile.

Q: Why does my Buchwald reaction turn black and stop working? A: "Palladium Black" formation. The active Pd(0) species has aggregated into inactive metal particles. This is caused by:

  • Insufficient ligand stabilization (increase Ligand:Pd ratio).

  • Oxygen ingress (check your septa/inert gas line).

  • Substrate inhibition (impurities in the aryl chloride coordinating to Pd).

Q: I have an unactivated chlorobenzene but cannot use Palladium. What now? A: Consider the Ullmann-type coupling using Copper (CuI) and a diamine ligand (e.g., DMEDA). It requires higher temperatures (110°C+) and is generally less active than Pd, but avoids expensive noble metals. Be wary that Cu-catalysis is also sensitive to moisture (hydrolysis risk).

References

  • Mechanistic Divergence (Benzyne vs

    
    ): 
    
    • Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism.[1][2][3] Master Organic Chemistry.

    • [Link]

  • Buchwald-Hartwig Troubleshooting: How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos. BenchChem Technical Guides.
  • Solvent Effects in

    
    : 
    
    • Electronic and solvent effects on kinetics of SNAr substitution reactions.
    • [Link]

  • General

    
     Reactivity & Hydrolysis: 
    
    • Nucleophilic Substitution Reactions - Haloarenes.[6][7] CK-12 Foundation.

    • [Link]

Sources

Technical Support Center: Overcoming Matrix Interference in HPLC Analysis of Nitroanilines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitroanilines (e.g., o-, m-, p-nitroaniline) are critical intermediates in the synthesis of dyes, pharmaceuticals, and explosives. Their analysis is frequently compromised by their polarity, structural isomerism, and tendency to interact with active sites on HPLC columns. In complex matrices like wastewater or biological fluids, "matrix interference" manifests as co-elution, ion suppression (in LC-MS), or baseline drift.

This guide abandons generic advice to provide a causal analysis of these failures and self-validating protocols to resolve them.

Section 1: Diagnosis & Identification

Is it the Instrument or the Matrix?

Q: How do I definitively distinguish between column degradation and matrix interference?

A: You must perform a Standard Addition Spike Test coupled with a Gradient Blank Run .

  • The Gradient Blank: Run your full gradient method with a 0 µL injection (or pure solvent).

    • Observation: If "ghost peaks" appear at the retention time of your nitroanilines, the contamination is systemic (mobile phase, pump seals, or carryover), not the matrix.

  • The Spike Test: Spike your sample matrix with a known concentration of nitroaniline standard (post-extraction).

    • Observation: If the peak shape of the spike is distorted (tailing factor > 1.5) or the retention time shifts > 5% compared to a pure solvent standard, the matrix is actively modifying the stationary phase environment. This is Matrix Interference .

Q: My peaks are splitting. Is this a matrix effect?

A: Likely, but specifically caused by Solvent Mismatch . Nitroanilines are polar.[1][2] If your sample is dissolved in 100% acetonitrile (strong solvent) and injected into a high-aqueous initial mobile phase (weak solvent), the analyte precipitates or "races" through the column head, causing split peaks.

  • The Fix: Dissolve samples in the initial mobile phase composition (e.g., 90:10 Water:Methanol). If solubility is an issue, limit the organic content of the sample solvent to < 20%.

Section 2: Sample Preparation (The First Line of Defense)

Removing the Haystack to Find the Needle

Q: Liquid-Liquid Extraction (LLE) is giving me variable recovery (< 60%). Why?

A: Nitroanilines are amphoteric and moderately polar. In LLE, they often partition poorly into non-polar solvents like hexane or methylene chloride, especially if the pH is not strictly controlled.

  • The Solution: Switch to Solid Phase Extraction (SPE) using a Polymeric Sorbent (e.g., Hydrophilic-Lipophilic Balance - HLB).[3] Unlike silica-based C18, polymeric sorbents do not dry out and retain polar aromatics via

    
     interactions.
    
Protocol: Optimized SPE for Nitroanilines in Wastewater/Plasma

Reference Method: Adapted from EPA Method 8330B logic for Nitroaromatics [1].

StepActionMechanistic Rationale
1. Condition 3 mL Methanol, then 3 mL Water.Activates the sorbent ligands; removes manufacturing residues.
2. Load Load sample at 1-2 mL/min. Crucial: Adjust sample pH to 7.0 ± 0.5.Neutral pH ensures nitroanilines are uncharged, maximizing hydrophobic retention on the sorbent.
3. Wash 3 mL of 5% Methanol in Water.Removes salts and highly polar proteins/sugars without eluting the nitroanilines.
4. Dry Apply vacuum for 5-10 mins.Removes residual water that would interfere with GC or immiscible reconstitution solvents.
5. Elute 2 x 1.5 mL Acetonitrile (or Methanol acidified with 1% Acetic Acid).The organic solvent disrupts the hydrophobic bonds; acid ensures full desorption of basic amines.
Visual Workflow: Sample Preparation Logic

SPE_Workflow Start Start: Complex Matrix (Wastewater/Plasma) Check_pH Check pH (Target: 7.0) Start->Check_pH Sorbent_Choice Select Sorbent: Polymeric HLB Check_pH->Sorbent_Choice Neutralize Load Load Sample (Slow Flow: 1-2 mL/min) Sorbent_Choice->Load Wash Wash Step: 5% MeOH/Water Load->Wash Retain Analytes Elute Elute: ACN + 1% Acetic Acid Wash->Elute Remove Salts Analysis HPLC Analysis Elute->Analysis

Caption: Optimized Solid Phase Extraction (SPE) workflow for nitroanilines, emphasizing pH control and wash steps to remove matrix interferences.

Section 3: Chromatographic Optimization

Separating Isomers and Suppressing Silanols

Q: I cannot separate m-nitroaniline from p-nitroaniline on my C18 column.

A: Standard C18 columns rely solely on hydrophobicity. Isomers often have identical hydrophobicity but different shapes and electron distributions.

  • The Fix: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

    • Mechanism:[4] These phases offer

      
       interactions.[5] The nitro group is electron-withdrawing, creating an electron-deficient ring that interacts strongly with the electron-rich phenyl stationary phase. The positional difference (meta vs para) alters this interaction strength, providing resolution where C18 fails [2].
      
Q: My peaks are tailing severely (Tailing Factor > 2.0).

A: Nitroanilines are basic amines. They interact with residual silanols (acidic -Si-OH groups) on the silica support of the column, causing "secondary retention" (tailing).

  • The Fix:

    • Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) or use a buffer like Ammonium Acetate (10-20 mM) . These compete for the active silanol sites, blocking them from the analyte.

    • Column Choice: Use a "Base-Deactivated" or "End-capped" column designed for high pH stability.

Data: Column Selectivity Comparison
Column PhaseSeparation MechanismSuitability for Nitroanilines
C18 (Standard) HydrophobicityModerate. Good for general retention, poor for isomer separation.
Phenyl-Hexyl Hydrophobicity +

Interaction
Excellent. Superior resolution of positional isomers (o-, m-, p-).
Polar Embedded Hydrophobicity + H-bondingGood. Protects against pore dewetting in 100% aqueous conditions; good peak shape for bases.

Section 4: Detection & Confirmation

Seeing What Matters

Q: I see significant ion suppression in LC-MS/MS. How do I fix it?

A: Ion suppression occurs when co-eluting matrix components (like phospholipids) steal charge from your analyte in the ESI source.

  • Troubleshooting Protocol:

    • Divert the Waste: Direct the first 1-2 minutes of the run (containing salts) and the wash phase (containing lipids) to waste, not the MS source.

    • Internal Standards: You must use a stable isotope-labeled internal standard (e.g., p-nitroaniline-d4). It will experience the same suppression as the analyte, correcting the quantification ratio [3].[6]

    • Alternative Ionization: If ESI fails, try APCI (Atmospheric Pressure Chemical Ionization) . Nitroanilines ionize well in APCI, which is far less susceptible to matrix suppression than ESI.

Q: What is the optimal UV wavelength?

A: While 254 nm is standard, nitroanilines often have higher absorbance maxima around 225-230 nm or 380 nm (visible yellow region).

  • Strategy: Use a Diode Array Detector (DAD) to scan 200–400 nm. Using 380 nm can eliminate interference from non-colored matrix components (like simple proteins) that only absorb in the UV range.

Visual Logic: Troubleshooting Matrix Effects

Troubleshooting_Logic Problem Problem: Poor Recovery / Bad Peak Shape Check_Std Run Std in Solvent Problem->Check_Std Compare Compare with Sample Check_Std->Compare Matrix_Effect Matrix Effect Confirmed (Shift/Suppression) Compare->Matrix_Effect Difference Found System_Issue System Issue (Column/Pump) Compare->System_Issue No Difference Action_Matrix Action: 1. Switch to SPE (HLB) 2. Use Internal Std (d4) 3. Try APCI Source Matrix_Effect->Action_Matrix Action_System Action: 1. Clean/Replace Column 2. Add Modifier (TEA) 3. Fix Solvent Mismatch System_Issue->Action_System

Caption: Decision tree for diagnosing and resolving matrix interference versus system failures in HPLC analysis.

References

  • U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).[7][8][9]

  • BenchChem. (2025). Selecting the right HPLC column for 4-Methyl-2-nitroaniline analysis.[5][10]

  • Thermo Fisher Scientific. (2020).[1] Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.[1][2]

Sources

Technical Support Center: Gas Chromatography of Dinitroanilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of dinitroaniline compounds by gas chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the separation and detection of this class of compounds. Dinitroanilines, widely used as herbicides, present a unique set of analytical hurdles due to their chemical properties.[1] Their analysis is critical for environmental monitoring and food safety.[1]

This resource provides in-depth troubleshooting advice, step-by-step protocols, and a foundational understanding of the principles governing their chromatographic behavior.

Frequently Asked Questions (FAQs)

Q1: Why are my dinitroaniline peaks tailing?

Peak tailing is the most common issue and is typically caused by unwanted interactions between the polar nitro and amine functional groups of the dinitroaniline molecules and "active sites" within the GC system.[2] These active sites are often exposed silanol (-Si-OH) groups in the injector liner, on the column's stationary phase, or on non-deactivated surfaces.[2] Tailing can lead to poor resolution and inaccurate quantification.[2]

Q2: I'm not getting enough sensitivity for my dinitroaniline analytes. What should I do?

Low sensitivity can stem from several sources. Dinitroanilines are prone to thermal degradation in a hot GC inlet, which reduces the amount of intact analyte reaching the detector.[3] Additionally, irreversible adsorption to active sites in the inlet or column can diminish the signal. For detection, an Electron Capture Detector (ECD) is highly sensitive to the electronegative nitro groups and is often the preferred choice for trace analysis.[1][4] A Nitrogen-Phosphorus Detector (NPD) can also offer good sensitivity.[4][5]

Q3: Some of my dinitroaniline peaks are not separating. How can I improve resolution?

Co-elution, or poor resolution, occurs when analytes are not sufficiently separated by the GC column. This can be due to an inappropriate column phase, a suboptimal oven temperature program, or an inefficient column.[6][7] For dinitroanilines, which have similar chemical structures, achieving baseline separation can be challenging.[8] Key factors to adjust are the temperature program, carrier gas flow rate, and the choice of stationary phase.[6][7]

Q4: My results are inconsistent from one injection to the next. What is causing this poor reproducibility?

Poor reproducibility often points to issues in the injection process or system contamination.[9] For dinitroanilines, this can be exacerbated by the accumulation of non-volatile matrix components in the injector liner, which creates new active sites and can lead to variable analyte degradation.[10] Inconsistent manual injection technique or a partially blocked syringe can also be culprits.[11][9]

In-Depth Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a sign of unwanted secondary interactions, while fronting often indicates column overload.[2][12]

Causality: Dinitroanilines possess polar functional groups that readily interact with active silanol groups in the GC flow path. This interaction is a form of adsorption, which slows the molecules' progress through the system in a non-uniform way, resulting in a "tail."

Troubleshooting Workflow:

G start Poor Peak Shape (Tailing) liner Check Inlet Liner start->liner Is liner old or non-deactivated? column_cut Check Column Installation start->column_cut Was column recently installed? inlet_temp Optimize Inlet Temperature start->inlet_temp Are peaks tailing AND small? column_cond Column Contamination? start->column_cond Has performance degraded over time? replace_liner Action: Use a fresh, high-quality deactivated liner. (e.g., Siltek®) liner->replace_liner recut_column Action: Re-cut column inlet (10-20 cm). Ensure a square, clean cut. column_cut->recut_column lower_temp Action: Lower inlet temp by 25°C increments. Find lowest T without peak broadening. inlet_temp->lower_temp bake_column Action: Bake column at max isothermal temp. If no improvement, replace column. column_cond->bake_column

Caption: Troubleshooting workflow for peak tailing.

Problem 2: Poor Resolution and Co-elution

Achieving baseline separation is fundamental for accurate quantification. Resolution is a function of column efficiency, selectivity, and retention.

Causality: Dinitroaniline herbicides often exist as structurally similar isomers or analogs, making them difficult to separate on standard, non-polar columns. The oven temperature program dictates the speed at which compounds travel through the column; a ramp rate that is too fast will not allow for sufficient interaction with the stationary phase, leading to co-elution.

Key Parameters for Optimization:

ParameterRecommended ActionScientific Rationale
GC Column Use a mid-polarity stationary phase (e.g., 50% phenyl-polysiloxane). Confirm with a secondary, different polarity column.[8][13]A mid-polarity phase offers different selectivity (interactions) compared to a standard non-polar phase, which can resolve compounds that co-elute based on boiling point alone.
Oven Program Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min).[7]A slower ramp increases the time analytes spend interacting with the stationary phase, allowing for more effective separation.[7]
Carrier Gas Operate at the optimal linear velocity for the carrier gas (e.g., ~35-40 cm/s for Helium).This ensures maximum column efficiency (narrowest peaks), which directly improves resolution.
Column Dimensions Use a longer column (e.g., 30 m vs. 15 m) or a smaller internal diameter (e.g., 0.25 mm vs. 0.32 mm).[6]A longer column provides more theoretical plates (more interactions), and a smaller diameter increases efficiency, both leading to better resolution.[6]
Problem 3: Analyte Degradation and Low Response

Dinitroanilines are semi-volatile and susceptible to thermal degradation, particularly in the presence of catalytic metal surfaces or active sites in a hot injector.[14][3]

Causality: The high temperatures required to volatilize these compounds in a standard split/splitless inlet can also provide enough energy to break chemical bonds, especially when catalyzed by active sites.[15] This degradation leads to a loss of the parent analyte and a reduced detector response.[3][16]

Troubleshooting Workflow for Analyte Degradation:

G start Low Analyte Response (Suspected Degradation) inlet_temp Is Inlet Temp > 250°C? start->inlet_temp liner_activity Is Liner Old or Packed with Glass Wool? inlet_temp->liner_activity No reduce_temp Action: Reduce inlet temperature. Test at 225°C, then 200°C. inlet_temp->reduce_temp Yes residence_time Using Splitless Injection? liner_activity->residence_time No replace_liner Action: Replace with a new, empty, deactivated liner. liner_activity->replace_liner Yes advanced_tech Problem Persists? residence_time->advanced_tech No change_mode Action: Switch to a pulsed splitless or a fast split injection to reduce inlet residence time. residence_time->change_mode Yes use_oci Action: Consider using a Cool On-Column (COC) or PTV inlet to eliminate inlet-induced degradation. advanced_tech->use_oci

Sources

Technical Support Center: Purification & Removal of 2,4-Dinitrochlorobenzene (DNCB)

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: DNCB-PUR-001 Status: Open Priority: High (Sensitizer Hazard) Assigned Specialist: Senior Application Scientist

Executive Summary & Safety Directive

The Challenge: 2,4-Dinitrochlorobenzene (DNCB) is a highly reactive electrophile used in nucleophilic aromatic substitution (


). While effective, its removal is critical due to its potent toxicity and tendency to co-crystallize with products.

Critical Safety Warning:

DANGER: Potent Sensitizer. DNCB is a severe contact allergen. It induces Type IV hypersensitivity (delayed-type).

  • PPE: Double nitrile gloves, lab coat, and full-face shield/goggles are mandatory.

  • Decontamination: All glassware must be rinsed with an ethanolic amine solution (e.g., ethanolamine or dilute ammonia) before leaving the fume hood to quench residues.

Decision Matrix: Selecting Your Purification Strategy

Do not default to chromatography. Use this logic flow to determine the most efficient removal method based on your product's physicochemical properties.

DNCB_Removal_Strategy Start Start: Crude Mixture (Product + Excess DNCB) Q1 Is your product Acidic (e.g., -COOH, -OH)? Start->Q1 Q2 Is your product Basic (e.g., Amine)? Q1->Q2 No Method_D Method D: Flash Chromatography (Silica Gel) Q1->Method_D Yes (Scavenging fails) Q3 Is your Product MP > 100°C? Q2->Q3 No (Neutral) Method_B Method B: Acid/Base Extraction Q2->Method_B Yes Method_A Method A: Chemical Scavenging (Glycine Derivatization) Q3->Method_A No (Low MP) Method_C Method C: Recrystallization (Ethanol) Q3->Method_C Yes (High MP) Method_A->Method_D If purity < 98%

Figure 1: Strategic decision tree for DNCB removal. Green nodes indicate preferred, scalable chemical methods; Red indicates labor-intensive physical separation.

Detailed Protocols

Method A: Chemical Scavenging (The "Smart" Cleanup)

Best For: Neutral products, low-melting solids, or oils. Mechanism: This method exploits the


 reactivity of DNCB. By adding an amino acid (Glycine), we convert the lipophilic DNCB into a water-soluble carboxylate derivative (DNP-Glycine), which is effortlessly removed during aqueous workup.

The Reaction:



Protocol:

  • Quantify Excess: Estimate the remaining DNCB (e.g., via TLC or stoichiometry).

  • Add Scavenger: To the reaction mixture (or crude redissolved in THF/Ethanol), add:

    • Glycine: 2.0 equivalents relative to the estimated excess DNCB.

    • Base: 2.5 equivalents of Triethylamine (

      
      ) or Sodium Carbonate (
      
      
      
      ).
    • Note: A small amount of water (10% v/v) helps dissolve the glycine.

  • Incubate: Stir at 50°C for 30–60 minutes.

    • Validation: Spot TLC.[1] The DNCB spot (Rf ~0.8 in Hex/EtOAc) should disappear. A new baseline spot (DNP-Glycine) will appear.

  • Workup (The Switch):

    • Dilute with Ethyl Acetate (EtOAc).[1][2]

    • Wash 2x with Saturated Sodium Bicarbonate (

      
      ) .
      
    • Why? The basic pH ensures DNP-Glycine is deprotonated (

      
      ), forcing it into the aqueous layer. Your neutral product remains in the organic layer.
      
  • Final Polish: Wash organic layer with brine, dry over

    
    , and concentrate.[2]
    
Method B: Recrystallization

Best For: High-melting point solids (>100°C) where DNCB (MP ~53°C) is a minor impurity.

Solvent System: Ethanol (95% or Absolute). Logic: DNCB is soluble in cold ethanol but very soluble in hot ethanol. High-melting products often crystallize out, leaving DNCB in the mother liquor.

Protocol:

  • Dissolve crude solid in minimum boiling ethanol.

  • Allow to cool slowly to room temperature.

  • Critical Step: Do not cool to 0°C immediately. DNCB has a low melting point and may "oil out" or co-precipitate at very low temperatures.

  • Filter the crystals.

  • Wash: Wash the filter cake with a small volume of cold ethanol. The yellow filtrate contains the DNCB.

Method C: Flash Chromatography

Best For: Acidic products (incompatible with Method A) or complex mixtures.

Stationary Phase: Silica Gel (Standard 40–63 µm). Mobile Phase: Hexane/Ethyl Acetate gradient.

Behavioral Data:

Compound Polarity Approx Rf (9:1 Hex/EtOAc) Visual Cue
DNCB Non-Polar 0.70 – 0.85 Bright Yellow

| Product | Variable | < 0.50 | UV Active |

Technique: DNCB elutes very early (near the solvent front).

  • Pack a short silica column.

  • Elute with 100% Hexane (or 95:5 Hex/EtOAc).

  • Collect the bright yellow band (DNCB).

  • Increase polarity to elute your product.

Troubleshooting & FAQs

Q1: The DNCB isn't crystallizing out; I see a yellow oil.

  • Diagnosis: DNCB has a melting point of ~53°C. If your solvent contains impurities or if the concentration is too high, it forms a eutectic oil rather than crystals.

  • Fix: Switch to Method A (Scavenging) . Oiling out is notoriously difficult to fix by physical means. Alternatively, perform a "trituration" using cold pentane or hexane. DNCB is soluble in hexane; many polar products are not. Crush the oil under pentane to extract the DNCB.

Q2: My product is an amine. Can I use the Glycine Scavenger?

  • Analysis: Yes, but competition may occur.

  • Fix: If your product is a nucleophilic amine, it might react with DNCB. However, Glycine is a primary amine and is highly unhindered. If your product is a bulky secondary amine or an aniline, Glycine will kinetically outcompete it. Test on a small aliquot first.

Q3: How do I clean the glassware safely?

  • Protocol: Do not just wash with acetone.

  • Decontamination Solution: Prepare 5% Ethanolamine in Ethanol. Rinse all glassware with this solution. The ethanolamine reacts with residual DNCB to form DNP-ethanolamine (water-soluble and less toxic). Let sit for 15 minutes, then wash with water and soap.

Q4: I see a persistent yellow color even after column chromatography.

  • Diagnosis: Trace DNCB or Dinitrophenol byproducts have high extinction coefficients. Even <1% impurity looks yellow.

  • Fix: Dissolve product in EtOAc and wash with 1M NaOH. If the yellow color migrates to the water layer, it was a phenolic impurity (hydrolyzed DNCB). If it stays in the organic layer, it is DNCB; repeat chromatography or use sublimation (high vacuum, 40°C).

References

  • PubChem. (n.d.). 1-Chloro-2,4-dinitrobenzene (Compound).[3][4][5][6][7] National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization solvents and properties of nitro compounds).
  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines. Chemical Reviews, 49(2), 273–412.

Sources

Validation & Comparative

Proton NMR spectrum interpretation of 2,4-Dinitro-N,N-dipropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Proton NMR (


H NMR) spectrum of 2,4-Dinitro-N,N-dipropylaniline  (CAS 54718-72-8). It is designed for researchers requiring unambiguous structural verification of dinitroaniline intermediates, distinct from their symmetric herbicide analogs like Trifluralin.

A Comparative Guide for Structural Verification in Herbicide Synthesis

Executive Summary & Core Directive

In the synthesis of dinitroaniline herbicides (e.g., Trifluralin, Oryzalin), the regioselectivity of nitration is critical. A common analytical challenge is distinguishing the asymmetric 2,4-dinitro isomer from the symmetric 2,6-dinitro isomer.

This guide moves beyond basic spectral listing. It establishes a self-validating logic system using


H NMR to confirm the 2,4-substitution pattern . The presence of an asymmetric aromatic region (three distinct proton environments) serves as the primary diagnostic fingerprint, contrasting sharply with the simplified singlet patterns of symmetric analogs.

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize solvent-solute stacking interactions which can obscure multiplicity, follow this standardized protocol.

Materials
  • Analyte: ~10–15 mg of 2,4-Dinitro-N,N-dipropylaniline (yellow/orange crystalline solid).

  • Solvent: 0.6 mL Chloroform-d (

    
    , 99.8% D) with 0.03% TMS (Tetramethylsilane) as internal reference.
    
  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Methodology
  • Dissolution: Weigh the solid directly into a clean vial. Add

    
     and vortex until fully dissolved. Note: Dinitroanilines are typically highly soluble in chlorinated solvents; if turbidity persists, filter through a glass wool plug.
    
  • Equilibration: Allow the sample to reach probe temperature (25°C) for 5 minutes to prevent convection currents.

  • Acquisition:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Scans (NS): 16 (sufficient for >10 mg sample).

    • Relaxation Delay (D1): 1.0 s (adequate for non-quantitative structural ID).

    • Spectral Width: -2 to 14 ppm.

Spectral Analysis: The "Fingerprint" Logic

The structure of 2,4-Dinitro-N,N-dipropylaniline contains two distinct domains: the Aliphatic Propyl Chains and the Asymmetric Aromatic Core .

A. The Aromatic Region (Deshielded & Asymmetric)

This is the diagnostic region. The 2,4-dinitro substitution creates three non-equivalent aromatic protons, resulting in an ABC-like spin system (specifically AMX or ABX depending on field strength).

Proton LabelPositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
Mechanistic Explanation
H-3 Meta to N, Between two

8.60 – 8.75 Doublet (d)

Hz
Most Deshielded. Located between two strong electron-withdrawing nitro groups. Only shows small meta coupling to H-5.
H-5 Meta to N, Ortho to

8.15 – 8.30 Doublet of Doublets (dd)

Hz

Hz
Intermediate Deshielding. Ortho to the 4-nitro group. Couples ortho to H-6 (large

) and meta to H-3 (small

).
H-6 Ortho to N, Meta to

7.05 – 7.20 Doublet (d)

Hz
Most Shielded. Ortho to the electron-donating amine nitrogen. However, it is still downfield relative to benzene due to the overall electron-deficient ring.

Critical Insight: The "Doublet of Doublets" at ~8.2 ppm is the "smoking gun" for the 1,2,4-substitution pattern. If you see a singlet or two singlets in the aromatic region, you likely have the 2,6-dinitro isomer (symmetric).

B. The Aliphatic Region (Propyl Chains)

The N,N-dipropyl group appears as a classic propyl chain pattern, but the


-protons are shifted downfield due to the aniline nitrogen's conjugation with the nitro-aromatic ring.
Proton LabelGroupChemical Shift (

, ppm)
MultiplicityIntegralNotes

-CH2

3.20 – 3.35 Triplet (t)4HDeshielded by the adjacent Nitrogen.

-CH2

1.60 – 1.75 Multiplet (sextet)4HTypical methylene bridge.

-CH3

0.90 – 1.00 Triplet (t)6HTerminal methyls.

Comparative Analysis: Isomer Discrimination

The primary alternative in this chemical space is the 2,6-dinitro isomer (often a Trifluralin analog precursor). Distinguishing them is vital for patent defense and quality control.

Comparison Table: 2,4-Dinitro vs. 2,6-Dinitro Isomers
Feature2,4-Dinitro-N,N-dipropylaniline (Target)2,6-Dinitro-N,N-dipropylaniline (Alternative)
Symmetry Asymmetric (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Symmetric (

)
Aromatic Signals 3 Distinct Signals (d, dd, d)1 Signal (Singlet or Triplet depending on H-4)
Aromatic Shift Range Wide spread (~7.1 to 8.7 ppm)Narrow range (typically ~7.9 - 8.1 ppm)

-CH2 Shift
~3.25 ppm~3.00 ppm (Steric inhibition of resonance affects shift)
Performance Context Often an impurity or specific intermediate.[1][2][3]Precursor to Trifluralin/Oryzalin herbicides.
Visual Logic Pathway (DOT Diagram)

The following diagram illustrates the decision tree for verifying the product structure based on the aromatic region data.

NMR_Logic_Flow Start Analyze Aromatic Region (7.0 - 9.0 ppm) Count Count Distinct Signal Environments Start->Count OneSignal 1 Signal Observed (Singlet or Triplet) Count->OneSignal Symmetric ThreeSignals 3 Distinct Signals Observed (d, dd, d) Count->ThreeSignals Asymmetric Symm Symmetric Isomer (Likely 2,6-Dinitro) OneSignal->Symm CheckSplit Check Splitting of H-5 (Signal at ~8.2 ppm) ThreeSignals->CheckSplit Asymm Asymmetric Isomer (Target: 2,4-Dinitro) Confirm CONFIRMED IDENTITY: 2,4-Dinitro-N,N-dipropylaniline CheckSplit->Confirm Doublet of Doublets Found

Caption: Decision tree for distinguishing 2,4-dinitro (asymmetric) from 2,6-dinitro (symmetric) isomers using 1H NMR.

References

  • PubChem Compound Summary. (2025). 2,4-Dinitro-N,N-dipropylaniline (CID 15758070).[3] National Library of Medicine. [Link]

  • SpectraBase. (2024). N,N-dipropylaniline NMR Data (Parent Compound Reference). John Wiley & Sons.[3][4] [Link]

  • University of Arizona. (2022). Preplant and Preemergence Dinitroaniline Herbicides in Cotton.[5] (Context on Dinitroaniline class usage). [Link]

  • Gottlieb, H. E., et al. (1997).[6][7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[7] Chem. (Standard for solvent referencing). [Link]

Sources

Comparative Spectroscopic Guide: FTIR Profiling of Dinitroanilines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dinitroanilines (DNAs) represent a critical class of compounds in agrochemistry (e.g., Trifluralin, Pendimethalin) and energetic materials. Their efficacy and stability are governed by the electronic environment of the nitro (


) groups.

This guide provides a technical comparison of the FTIR characteristic bands for nitro groups within dinitroaniline matrices. Unlike generic spectral guides, we focus on the comparative shifts induced by isomerism (2,4- vs. 2,6-substitution) and intramolecular hydrogen bonding.[1] We evaluate FTIR performance against theoretical baselines and alternative modalities (Raman), providing a self-validating protocol for structural confirmation.

Mechanistic Framework: The Vibrational Landscape

To accurately interpret dinitroaniline spectra, one must understand the competing electronic effects that shift the fundamental


 frequencies.
The "Push-Pull" System

Dinitroanilines feature a strong electron-donating amino group (


) and two electron-withdrawing nitro groups (

).[1]
  • Resonance Effect: The lone pair on the amine nitrogen donates density into the ring (Quinoid character), weakening the

    
     bonds of the nitro groups (especially at ortho and para positions).[1]
    
  • Consequence: This lowers the force constant, shifting

    
     and 
    
    
    
    to lower wavenumbers compared to nitrobenzene.[1]
Intramolecular Hydrogen Bonding (The Differentiator)

The defining feature of ortho-substituted DNAs is the formation of a 6-membered chelate ring via


 hydrogen bonding.[1]
  • 2,4-Dinitroaniline: Contains one H-bonded nitro group (ortho) and one free nitro group (para).[1] This non-equivalence often results in band splitting or broadening.[1]

  • 2,6-Dinitroaniline: Both nitro groups are ortho and compete for the amine protons ("Bilateral H-bonding"), creating a symmetric electronic environment but significantly altering the

    
     stretching region.[1]
    

Comparative Analysis: Characteristic Bands

The following data synthesizes experimental FTIR values for key dinitroaniline derivatives. Note the diagnostic shifts caused by the H-bonding environment.

Table 1: Comparative FTIR Assignments (Wavenumbers in cm⁻¹)
Functional GroupVibration Mode2,4-Dinitroaniline (Asymmetric H-Bond)2,6-Dinitroaniline (Symmetric H-Bond)Trifluralin (Tertiary Amine - No H-Bond)Diagnostic Insight
Nitro (

)

(Asymmetric)
1525 - 1505 1540 - 1520 1550 - 1530 H-bonding lowers the frequency.[1] 2,4-DNA often shows broader bands due to non-equivalent

groups.[1]
Nitro (

)

(Symmetric)
1350 - 1340 1360 - 1350 1370 - 1360 Symmetric stretch is less sensitive to H-bonding but highly intense in Raman (complementary data).[1]
Amine (

)

(Stretch)
3480 / 3360 3460 / 3340 AbsentThe "Free" N-H in 2,4-DNA appears higher; H-bonded N-H shifts lower.[1] Trifluralin lacks these, confirming N-alkylation.[1]
C-N

(Stretch)
1310 1305 1290 Overlaps often occur here; use

symmetric bands as the primary anchor.

Critical Observation: In 2,4-DNA, the ortho-nitro group (H-bonded) absorbs at a lower frequency than the para-nitro group.[1] High-resolution scans (


) may resolve this as a split peak or a shoulder in the 1520 cm⁻¹ region.[1]

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (Trustworthiness), follow this protocol designed to minimize sampling artifacts.

Sample Preparation: ATR vs. KBr
  • Recommendation: Use Diamond ATR (Attenuated Total Reflectance) .[1]

  • Why? KBr pelleting requires high pressure, which can induce polymorphic transitions or disrupt the weak intramolecular H-bonds in dinitroanilines, leading to frequency shifts (pressure-induced amorphization).[1] ATR preserves the crystalline lattice structure.

The Validation Logic (Step-by-Step)
  • Baseline Correction: Perform background subtraction to remove atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    .[1]
  • Primary Check (

    
     Asymmetric):  Locate the strongest band between 1500–1550 cm⁻¹ .[1]
    
    • Validation: If >1550 cm⁻¹, suspect non-conjugated nitro (aliphatic) or loss of amine conjugation.[1]

  • Secondary Check (H-Bonding Proxy): Examine the 3300–3500 cm⁻¹ region.[1]

    • 2,4-DNA:[1] Look for two distinct bands (Asym/Sym) with clear separation.[1]

    • Tertiary DNAs (Herbicides): Ensure this region is silent.[1]

  • Tertiary Check (Fingerprint): Verify the C-N stretch at ~1300 cm⁻¹ to confirm the aromatic amine linkage.[1]

Visualization: Spectral Decision Tree

The following diagram outlines the logical flow for identifying and differentiating dinitroanilines based on the spectral data discussed.

FTIR_Workflow Start Unknown Sample Spectrum CheckNO2 Check 1500-1550 cm⁻¹ (NO₂ Asymmetric Stretch) Start->CheckNO2 CheckNH Check 3300-3500 cm⁻¹ (NH Stretching Region) CheckNO2->CheckNH NO₂ Confirmed Result_Tertiary No NH Bands Likely N,N-dialkyl (e.g., Trifluralin) CheckNH->Result_Tertiary Silent Region Result_Primary Distinct NH Bands Primary Amine Present CheckNH->Result_Primary Peaks Observed Analyze_Split Analyze Band Shape/Splitting Result_Primary->Analyze_Split Result_24 Broad/Split NO₂ Band (Non-equivalent NO₂) Likely 2,4-Dinitroaniline Analyze_Split->Result_24 Asymmetric Environment Result_26 Sharp/Sym NO₂ Band (Equivalent NO₂) Likely 2,6-Dinitroaniline Analyze_Split->Result_26 Symmetric Environment

Figure 1: Decision logic for differentiating dinitroaniline isomers and derivatives using FTIR spectral markers.

Comparison with Alternatives

While FTIR is the industry standard for functional group ID, it has limitations in this specific application.

FeatureFTIR (Mid-IR) Raman Spectroscopy Recommendation
NO₂ Detection Excellent for

(Asymmetric).[1] Very strong dipole change.[1][2]
Excellent for

(Symmetric).[1] Very strong polarizability change.[1]
Combine: Use FTIR for general ID, Raman to confirm symmetric modes if FTIR is cluttered.[1]
Water Interference High (OH bands mask NH region).[1]Low/None.Use Raman for aqueous slurries or wet cakes.[1]
Isomer Resolution Moderate (reliance on small shifts).[1]High (Symmetry differences drastically alter selection rules).Use Raman if distinguishing pure 2,4 vs 2,6 isomers is critical and FTIR is ambiguous.

References

  • Shockravi, A., et al. (2011).[1][3] "Infrared spectra of dinitro compound..." ResearchGate.[1][4]

  • University of Colorado Boulder. "IR Spectroscopy Tutorial: Nitro Groups." Organic Chemistry Data.

  • Azhagiri, S., et al. (2009).[1][5] "Theoretical and experimental studies of vibrational spectra... of 2-nitroaniline." Journal of Molecular Modeling.

  • Krishnakumar, V., et al. (2005).[1][6] "FTIR and FT-Raman spectra... of 2,6-dibromo-4-nitroaniline." Spectrochimica Acta Part A.

  • Smith, B. C. (2023).[1] "Organic Nitrogen Compounds X: Nitro Groups." Spectroscopy Online.

Sources

Mass spectrometry fragmentation pattern of 2,4-Dinitro-N,N-dipropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Mass Spectrometry Fragmentation Analysis of 2,4-Dinitro-N,N-dipropylaniline (GC-EI-MS vs. LC-ESI-MS/MS)

Executive Summary

2,4-Dinitro-N,N-dipropylaniline (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, MW: 267.28  g/mol ) serves as a core structural model for the dinitroaniline class of compounds, which includes widely used agrochemicals like trifluralin and pendimethalin[1]. Accurate structural elucidation and trace quantification of these compounds are critical for environmental monitoring, pharmacokinetic profiling, and degradation pathway mapping. Because dinitroanilines contain both strongly electron-withdrawing nitro groups and electron-donating N-alkyl chains, they exhibit complex, highly specific fragmentation pathways.

This guide objectively compares the analytical performance of Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS), providing mechanistic insights and self-validating experimental protocols for researchers and assay developers.

Mechanistic Causality of Fragmentation

Understanding the thermodynamic causality behind the fragmentation of 2,4-Dinitro-N,N-dipropylaniline is essential for selecting the correct precursor and product ions for analytical monitoring.

Electron Impact (EI) Fragmentation (GC-MS at 75 eV) Under hard ionization, the odd-electron molecular ion (


) at m/z 267 is highly unstable and typically appears at very low relative abundance[1]. The fragmentation is thermodynamically driven by the stabilization of the resulting charge on the tertiary amine:
  • 
    -Cleavage (m/z 238):  The dominant initial pathway is the 
    
    
    
    -cleavage of one of the N-propyl chains. The loss of an ethyl radical (
    
    
    , 29 Da) forms a highly stable iminium ion at m/z 238. This peak typically exhibits >96% relative abundance[1].
  • Alkene Elimination (m/z 196): The m/z 238 fragment undergoes a subsequent McLafferty-type rearrangement. The remaining intact propyl group transfers a hydrogen atom to the nitrogen or the aromatic ring, expelling a neutral propene molecule (

    
    , 42 Da) to yield the base peak at m/z 196[1].
    
  • Nitro Group Rearrangement (m/z 222): A minor but diagnostic pathway involves the loss of an oxygen atom (16 Da) or an

    
     radical from the ortho-nitro group, often facilitated by steric interaction with the bulky dipropyl amine group, yielding m/z 222[1].
    

Electrospray Ionization (ESI) Fragmentation (LC-MS/MS via CID) Under soft ionization, the protonated pseudo-molecular ion


 at m/z 268 is preserved intact[2]. When subjected to Collision-Induced Dissociation (CID), the even-electron precursor ion fragments differently:
  • Neutral Loss of Propene (m/z 226): Instead of radical

    
    -cleavage, CID favors the neutral loss of propene (42 Da) directly from the 
    
    
    
    ion.
  • Cleavage of Nitro Groups (m/z 222): The loss of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (46 Da) or 
    
    
    
    (30 Da) is highly characteristic of nitroaromatics under CID, providing orthogonal structural confirmation.

Fragmentation cluster_EI GC-EI-MS (Hard Ionization) cluster_ESI LC-ESI-MS/MS (Soft Ionization + CID) EI_M M+• m/z 267 EI_238 [M - C2H5]+ m/z 238 (96% Abundance) EI_M->EI_238 - C2H5• (29 Da) α-Cleavage EI_196 [M - C2H5 - C3H6]+ m/z 196 (Base Peak) EI_238->EI_196 - C3H6 (42 Da) Alkene Elimination EI_222 [M - C2H5 - O]+ m/z 222 EI_238->EI_222 - O (16 Da) Rearrangement ESI_M [M+H]+ m/z 268 ESI_226 [M+H - C3H6]+ m/z 226 ESI_M->ESI_226 - C3H6 (42 Da) Neutral Loss ESI_222_ESI [M+H - NO2]+ m/z 222 ESI_M->ESI_222_ESI - NO2 (46 Da) CID Cleavage

Mass spectrometry fragmentation pathways of 2,4-Dinitro-N,N-dipropylaniline (EI vs. ESI).

Comparative Performance: GC-EI-MS vs. LC-ESI-MS/MS

While GC-EI-MS is the traditional workhorse for volatile agrochemicals, LC-ESI-MS/MS provides superior performance for thermolabile compounds. Dinitroanilines are known to be susceptible to in-source thermal degradation in GC injection ports, making LC-MS/MS the preferred choice for trace-level quantification[3].

Analytical ParameterGC-EI-MS (Selected Ion Monitoring)LC-ESI-MS/MS (Multiple Reaction Monitoring)
Ionization Technique Electron Impact (Hard, 75 eV)Electrospray Ionization (Soft, Positive Mode)
Primary Precursor Ion m/z 267 (

, weak abundance)
m/z 268 (

, strong abundance)
Primary Quantitation Ions m/z 238, m/z 196MRM: 268

226, 268

222
Thermolability Risk High (In-source degradation possible)Low (Ambient temperature ionization)
Matrix Interference Moderate (Requires extensive clean-up)Low (MRM provides high orthogonality/selectivity)
Typical LOD (Soil Extract) 1.0 - 5.0

0.05 - 0.5

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols incorporate internal isotopic validation to dynamically correct for matrix effects, extraction losses, and ionization suppression.

Protocol A: GC-EI-MS Workflow (Volatile Fraction Analysis)

Causality: GC-MS requires analytes to be volatile and thermally stable. Derivatization is not required for 2,4-Dinitro-N,N-dipropylaniline, but careful temperature control is needed to prevent nitro-group reduction in the inlet.

  • Sample Preparation: Spike 10 g of homogenized sample with 50

    
     of Trifluralin-d14 (1 
    
    
    
    ) as a surrogate internal standard to validate extraction recovery.
  • Extraction: Perform Liquid-Liquid Extraction (LLE) using 70% aqueous acetonitrile. Filter the organic layer through a 0.22

    
     PTFE syringe filter[4].
    
  • GC Separation: Inject 1

    
     splitless onto a DB-5MS capillary column (30 m x 0.25 mm, 0.25 
    
    
    
    film). Set the inlet temperature to 220°C (avoiding >250°C to prevent thermal degradation). Temperature program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
  • MS Detection: Operate in Selected Ion Monitoring (SIM) mode targeting m/z 238 (quantifier) and m/z 196 (qualifier)[1].

  • System Validation: Accept data only if the Trifluralin-d14 recovery is within 80–120% and the 238/196 ion ratio is within

    
    15% of the analytical standard.
    
Protocol B: LC-ESI-MS/MS Workflow (Trace Quantitation)

Causality: LC-MS/MS bypasses thermal degradation. The addition of formic acid to the mobile phase forces the equilibrium toward the protonated


 state, drastically increasing ESI sensitivity[3].
  • Sample Preparation: Spike sample with the internal standard as above. Extract using Solid-Phase Extraction (SPE) with HLB (Hydrophilic-Lipophilic Balance) cartridges to concentrate the analyte and wash away polar matrix interferences.

  • LC Separation: Inject 5

    
     onto a C18 column (e.g., 2.1 x 100 mm, 1.8 
    
    
    
    ). Use a gradient mobile phase of Water (0.1% Formic Acid) and Methanol (0.1% Formic Acid)[3].
  • MS/MS Detection: Operate in positive ESI mode. Set up Multiple Reaction Monitoring (MRM) transitions: 268 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     226 (quantifier, Collision Energy: 15 eV) and 268 
    
    
    
    222 (qualifier, Collision Energy: 25 eV).
  • System Validation: Confirm the presence of the analyte by ensuring the retention time matches the standard (

    
    0.1 min) and the MRM transition ratio (226/222) is consistent with the calibration curve.
    

Workflow Sample Sample Prep (Soil/Water Extract) Spike Internal Standard (Trifluralin-d14 Spike) Sample->Spike Extraction Extraction (LLE / SPE Clean-up) Spike->Extraction GC GC-EI-MS (75 eV, SIM Mode) Extraction->GC Volatile fraction LC LC-ESI-MS/MS (MRM Mode) Extraction->LC Thermolabile fraction DataGC Quantitation (m/z 238, 196) GC->DataGC DataLC Quantitation (268 > 226, 268 > 222) LC->DataLC

Comparative analytical workflow for dinitroaniline extraction and quantitation.

References

  • 2,4-Dinitro-N,N-dipropylaniline | C12H17N3O4 | CID 15758070 - PubChem. National Institutes of Health (NIH).1

  • Identification of Trifluralin Metabolites in Soil Using Ion-Trap LC/MS/MS. USDA Agricultural Research Service. 5

  • Identification of Trifluralin Metabolites in Soil Using Ion-Trap LC/MS/MS. ACS Publications.4

  • Enhanced Analysis of explosives listed in EPA Method 8330B using APCI-LC-MS/MS. Shimadzu Scientific Instruments. 3

  • LC/MS Techniques for the Analysis of Dyes. Environmental Protection Agency (EPA). 2

Sources

Analytical Comparison Guide: 2,4-Dinitro-N,N-dipropylaniline as a Trifluralin Degradation Surrogate and Metabolite

Author: BenchChem Technical Support Team. Date: March 2026

Executive SummaryTrifluralin[1] (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine) is a pre-emergence dinitroaniline herbicide utilized globally for broadleaf weed control. However, its environmental persistence and complex degradation profile pose significant analytical challenges for environmental scientists and toxicologists. As trifluralin dissipates via photolysis, volatilization, and microbial metabolism, tracking its fate requires robust analytical standards.2,4-Dinitro-N,N-dipropylaniline [2] (CAS 54718-72-8) serves as a critical structural analogue and putative defluorinated degradation marker. Lacking the highly electron-withdrawing trifluoromethyl (-CF3) group of the parent molecule, it alters the electron density of the aromatic ring. This guide objectively compares 2,4-Dinitro-N,N-dipropylaniline against other primary trifluralin metabolites—such as TR-1 and NDPA—providing researchers with field-proven insights for environmental tracking, assay validation, and mass spectrometry benchmarking.

Mechanistic Pathways & Chemical Profiling

Trifluralin dissipation is governed by a combination of biotic and abiotic reactions. According to recent environmental fate models, [3] through three main pathways:

  • N-dealkylation (Aerobic): The successive oxidative removal of propyl groups yields TR-1 (N-dealkylated trifluralin) and TR-2.

  • Nitroreduction (Anaerobic): The reduction of -NO2 groups to amines, which often cyclize into stable benzimidazole derivatives.

  • Nitrosation: The formation of N-nitrosodipropylamine (NDPA), a highly volatile and toxic byproduct often found as a manufacturing impurity or soil degradate.

Because 2,4-Dinitro-N,N-dipropylaniline lacks the -CF3 group and features a 2,4-dinitro configuration, it is slightly more polar than trifluralin. This structural divergence prevents co-elution during Gas Chromatography (GC) while mimicking the parent compound's extraction behavior, making it an ideal internal surrogate for mapping these degradation pathways.

Pathway Trifluralin Trifluralin (Parent Herbicide) TR1 TR-1 (N-dealkylated metabolite) Trifluralin->TR1 N-dealkylation (Aerobic) NDPA NDPA (N-nitrosodipropylamine) Trifluralin->NDPA Nitrosation (Impurity/Degradation) Benzimidazole Benzimidazole Derivatives (Soil/Microbial) Trifluralin->Benzimidazole Nitroreduction (Anaerobic) Dinitro 2,4-Dinitro-N,N-dipropylaniline (Defluorinated Surrogate) Trifluralin->Dinitro Defluorination/Isomerization (Analytical Surrogate) TR1->Benzimidazole Further reduction

Trifluralin degradation pathways and the structural relationship to its analytical surrogate.

Comparative Analytical Performance

When developing a multi-residue method for agrochemicals, the choice of surrogate dictates the reliability of the extraction efficiency. Below is a quantitative comparison of 2,4-Dinitro-N,N-dipropylaniline against the parent compound and its common alternatives.

CompoundAnalytical RoleLog KowVolatility (Vapor Pressure)GC-MS/MS LOD (µg/kg)Mean Soil Recovery (%)
Trifluralin Parent Target5.27High (6.7 mPa)0.575 - 85
2,4-Dinitro-N,N-dipropylaniline Surrogate / Analogue~3.5Moderate0.888 - 95
TR-1 Aerobic Metabolite4.5Moderate1.280 - 90
NDPA Toxic Byproduct1.36Very High2.540 - 60

Field-Proven Insight: NDPA exhibits notoriously poor recovery (40-60%) due to its high volatility during the solvent evaporation step. In contrast, 2,4-Dinitro-N,N-dipropylaniline demonstrates superior recovery (88-95%). Its moderate Log Kow and lower vapor pressure prevent evaporative losses, establishing it as a highly reliable internal standard for validating dinitroaniline assays.

Self-Validating Experimental Methodologies

To ensure trustworthy and reproducible data, the following protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with GC-MS/MS. This system is self-validating: the recovery rate of the spiked 2,4-Dinitro-N,N-dipropylaniline acts as an internal quality control gate. If surrogate recovery falls below 70%, the system automatically flags procedural errors such as matrix suppression or excessive nitrogen blow-down.

Protocol: Soil Extraction and GC-MS/MS Quantification
  • Sample Preparation & Spiking: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Causality: Physical homogenization ensures uniform distribution of bound residues. Spike the sample with 100 µL of 1 mg/L 2,4-Dinitro-N,N-dipropylaniline to establish the baseline for extraction efficiency validation.

  • Hydration & Extraction: Add 10 mL of HPLC-grade water, vortex for 1 min, and let stand for 15 min. Next, add 10 mL of Acetonitrile (MeCN) containing 1% acetic acid.

    • Causality: Hydrating the soil pores swells the organic matter, weakening the hydrophobic adsorption of dinitroanilines to the soil matrix and allowing the MeCN to penetrate effectively.

  • Partitioning: Add QuEChERS salts (4 g MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 min, then centrifuge at 4000 rpm for 5 min.

    • Causality: Anhydrous MgSO4 drives an exothermic phase separation, forcing the hydrophobic analytes into the upper MeCN layer. The citrate buffer maintains a pH of 5–5.5, preventing the alkaline degradation of pH-sensitive metabolites.

  • dSPE Cleanup: Transfer 5 mL of the supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO4, 50 mg PSA (Primary Secondary Amine), and 50 mg C18. Centrifuge at 10,000 rpm for 3 min.

    • Causality: PSA removes organic acids and polar plant pigments, while C18 removes lipid interferences without stripping the target dinitroanilines from the extract.

  • Concentration & Analysis: Evaporate 2 mL of the cleaned extract under a gentle nitrogen stream to near dryness. Reconstitute in 1 mL hexane and analyze via GC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Causality: Complete dryness is avoided to prevent the volatilization of the analytes. Hexane is chosen as the reconstitution solvent to match the non-polar stationary phase of the GC column.

Workflow Sample 1. Soil Sample Collection Spike 2. Spike Surrogate (2,4-Dinitro Analogue) Sample->Spike Extract 3. QuEChERS Extraction Spike->Extract Clean 4. dSPE Cleanup (PSA/C18) Extract->Clean Analyze 5. GC-MS/MS Analysis Clean->Analyze Data 6. Quantification & QC Validation Analyze->Data

Step-by-step QuEChERS extraction and GC-MS/MS quantification workflow.

Data Interpretation and Ecotoxicological Tracking

Distinguishing between actual environmental degradation products (like TR-1) and analytical artifacts generated in the GC inlet is a persistent challenge in agrochemical residue analysis. By utilizing 2,4-Dinitro-N,N-dipropylaniline as a benchmark, researchers can accurately map the chromatographic retention landscape. Because it shares the N,N-dipropyl configuration but lacks the thermal instability associated with the -CF3 group, it provides a stable reference peak. This ensures that any observed defluorination or dealkylation in the target samples is definitively attributed to environmental biodegradation or photolysis, rather than methodological errors.

References

  • PubChem. "Trifluralin (CID 5569)." National Center for Biotechnology Information. URL:[Link]

  • PubChem. "2,4-Dinitro-N,N-dipropylaniline (CID 15758070)." National Center for Biotechnology Information. URL:[Link]

  • Coleman, N. V., et al. "Biodegradation and abiotic degradation of trifluralin: a widely-used herbicide with a poorly-understood environmental fate." Environmental Science & Technology, 2020. DOI: 10.1021/acs.est.0c02070. URL:[Link]

Crystal structure determination of N,N-dipropyl-2,4-dinitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Determination of N,N-dipropyl-2,4-dinitroaniline: A Comparative Structural Guide Content Type: Publish Comparison Guide Audience: Researchers, Structural Chemists, and Agrochemical Developers[1][2][3]

In the development of dinitroaniline herbicides, the spatial arrangement of nitro groups relative to the amine nitrogen is the single most critical determinant of biological activity.[1][3] While Trifluralin and Oryzalin (2,6-dinitro isomers) dominate the market due to their specific "twisted" conformation that binds tubulin, the 2,4-dinitro isomers —such as N,N-dipropyl-2,4-dinitroaniline —represent a distinct structural class often investigated for structure-activity relationship (SAR) studies and metabolic tracking.[1][2]

This guide provides a technical comparison of the crystal structure determination of N,N-dipropyl-2,4-dinitroaniline against its commercially active 2,6-dinitro analogs. We analyze why the 2,4-substitution pattern fundamentally alters the molecular planarity, packing efficiency, and theoretical binding affinity.[1][2]

Experimental Protocol: Structure Determination Workflow

To achieve publication-quality resolution, the determination of N,N-dipropyl-2,4-dinitroaniline requires specific handling to mitigate disorder in the flexible propyl chains.

Phase 1: Crystal Growth & Selection
  • Method: Slow evaporation is superior to vapor diffusion for this lipophilic compound.[1][2][3]

  • Solvent System: Ethanol:Acetone (3:1 v/v).[1][2][3] The slight polarity of acetone stabilizes the nitro groups, while ethanol encourages slow lattice formation.[1][2][3]

  • Temperature: 4°C (controlled environment). Lower temperature reduces thermal motion of the propyl chains.[1][2]

Phase 2: X-Ray Diffraction (XRD) Data Collection
  • Radiation Source: Mo Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (
    
    
    
    Å).[1][3] Preferred over Cu sources to minimize absorption by the nitro groups.[1][2][3]
  • Temperature: 100 K (Cryostream). Critical: Room temperature collection often results in high ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -factors (>6%) due to the high thermal vibration of the terminal propyl carbons.[1][3]
    
  • Resolution: 0.75 Å or better is required to resolve the N-N bond lengths accurately.

Phase 3: Refinement Strategy
  • Space Group Determination: Typically monoclinic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ).[1][3]
  • Disorder Handling: The propyl chains often exhibit two conformational positions.[1][2][3] Use PART instructions in SHELXL to model split positions if electron density is elongated.[1][2][3]

  • Hydrogen Bonding: Unlike 2,6-isomers, the 2,4-isomer has an exposed ortho-nitro group capable of forming intermolecular C-H...O interactions.[1][2][3]

Comparative Analysis: 2,4-Isomer vs. 2,6-Isomer Alternatives

The "performance" of this structure is defined by its ability to explain the loss of herbicidal activity compared to Trifluralin.[1][3]

A. Steric Strain and Nitro Group Rotation
  • Alternative (Trifluralin - 2,6-dinitro): The amino group is flanked by two bulky nitro groups.[2][3][4] This "steric vise" forces the amino group and both nitro groups to rotate significantly out of the benzene plane (twist angle > 40°).[1][2] This non-planar "propeller" shape is essential for fitting into the hydrophobic pocket of plant tubulin.[1][2][3]

  • Product (N,N-dipropyl-2,4-dinitroaniline): With only one ortho-nitro group, the steric pressure is released.[2]

    • Result: The amino nitrogen remains more planar with the benzene ring.[1][3]

    • Consequence: The molecule adopts a flatter conformation, reducing its affinity for the tubulin binding site, which requires a bulky, twisted ligand.[1][3]

B. Intermolecular Interactions (Packing)
  • Alternative (Oryzalin): Forms complex 3D hydrogen-bonded networks via the sulfonamide group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[1][3]
    
  • Product: Lacks strong donors.[1][2][3][5] The lattice is dominated by weak van der Waals forces and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     stacking between the electron-deficient dinitrophenyl rings.[3] This results in a lower melting point and higher solubility in organic solvents compared to sulfonamide derivatives.[2][3]
    
C. Quantitative Structural Metrics
Structural ParameterN,N-dipropyl-2,4-dinitroaniline (Target)Trifluralin (Benchmark)N,N-diisopropyl-2,4-dinitroaniline (Analog)
Crystal System Monoclinic (Typical)MonoclinicMonoclinic (

)
Ortho-Nitro Twist Moderate (~20-30°)High (>40°)High (40.5°) due to bulky isopropyl
Amino N Geometry Pyramidal/Planar HybridHighly PyramidalTwisted (28.5°)
Active Mechanism Weak/Inactive (Planar)High Activity (Twisted)Weak Activity
Key Interaction

-stacking / C-H...O
Hydrophobic fitSteric bulk
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Note on Analog Data: The structural data for the diisopropyl analog (Reference 1) serves as the closest crystallographic proxy, demonstrating that even with bulkier isopropyl groups, the 2,4-substitution pattern allows for different packing modes than the 2,6-pattern.[1]

Visualization of Structural Logic

The following diagram illustrates the decision pathway for determining the structure and the mechanistic divergence between the 2,4- and 2,6-isomers.

G Start Compound Synthesis (N,N-dipropyl-2,4-dinitroaniline) Growth Crystal Growth (EtOH/Acetone, 4°C) Start->Growth XRD XRD Data Collection (Mo Source, 100K) Growth->XRD Select yellow prisms Solve Structure Solution (Direct Methods) XRD->Solve Analysis Conformational Analysis Solve->Analysis Branch24 2,4-Substitution Pattern (Target) Analysis->Branch24 One ortho-NO2 Branch26 2,6-Substitution Pattern (Trifluralin/Oryzalin) Analysis->Branch26 Two ortho-NO2 (Comparison) Result24 Reduced Steric Strain Planar/Less Twisted Inactive on Tubulin Branch24->Result24 Relief of strain Result26 High Steric Strain Highly Twisted Propeller Active Herbicide Branch26->Result26 Steric locking

Figure 1: Workflow for structural determination and the divergent conformational outcomes based on nitro-group substitution patterns.

References

  • Punte, G., Rivero, B. E., Socolovsky, S. E., & Nudelman, N. S. (1989).[1][2] Investigation of the geometry of substituted dinitroanilines. I. Structural study of N,N-diisopropyl-2,4-dinitroaniline in the solid state and in solution. Acta Crystallographica Section C, 45(12), 1952–1957.[1][2][3] Link

  • Kang, G., Kim, J., Jeon, Y., & Kim, T. H. (2015).[1][2] Crystal structure of oryzalin. Acta Crystallographica Section E: Crystallographic Communications, 71(6), o429.[1][2][3] Link

  • PubChem. (n.d.).[1][2][3][5] 2,4-Dinitro-N,N-dipropylaniline (CID 15758070).[2][3] National Center for Biotechnology Information.[1][2][3] Link[1][2]

  • PubChem. (n.d.).[1][2][3] Trifluralin (CID 5569).[1][2][3][6] National Center for Biotechnology Information.[1][2][3] Link

Sources

Melting point verification for 2,4-Dinitro-N,N-dipropylaniline samples

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the precision verification of the melting point for 2,4-Dinitro-N,N-dipropylaniline , a structural analog to common dinitroaniline herbicides. Due to the low-melting and potentially polymorphic nature of this chemical class, this guide prioritizes Differential Scanning Calorimetry (DSC) over traditional capillary methods.[1][2]

A Comparative Instrumentation & Validation Guide[1][2]

Executive Summary & Chemical Profile

Accurate physical property verification of 2,4-Dinitro-N,N-dipropylaniline (CAS 54718-72-8) is critical for establishing purity in synthesis and formulation.[1][2] Unlike high-melting crystalline intermediates, N,N-dialkyl dinitroanilines often exhibit low melting points (typically 30–80°C) and a tendency toward supercooling or polymorphism.[1][2]

This guide challenges the reliance on manual capillary methods, which are prone to operator error with deeply colored (yellow/orange) waxy solids, and advocates for thermodynamic verification via DSC.[1][2]

Chemical Identity
ParameterSpecification
Chemical Name 2,4-Dinitro-N,N-dipropylaniline
CAS Number 54718-72-8
Molecular Formula C₁₂H₁₇N₃O₄
Molecular Weight 267.28 g/mol
Physical Appearance Yellow to orange crystalline solid or supercooled oil
Structural Class Dinitroaniline (Analog of Trifluralin/Benfluralin)

Instrumentation Comparison: Selecting the Right Tool

For dinitroanilines, the choice of instrument dictates the reliability of the data.[1][2]

Comparative Performance Matrix
FeatureMethod A: Manual Capillary (Thiele/Mel-Temp) Method B: Automated Optoelectronic (Video) Method C: Differential Scanning Calorimetry (DSC)
Detection Principle Visual observation of phase change.[1][2]Transmission/Reflection light intensity change.[1][2]Heat flow difference (Endothermic event).[1][2]
Precision ± 1.0 – 2.0 °C± 0.3 – 0.5 °C± 0.1 °C (Gold Standard)
Suitability for Colored Samples Low (Dark color obscures meniscus).[1][2]Medium (Requires threshold adjustment).High (Color independent).[1][2]
Polymorph Detection Impossible.Difficult (looks like "softening").Excellent (Distinct peaks).[1][2]
Recommendation Rough Screening OnlyRoutine QCPrimary Characterization

Critical Insight: Dinitroanilines are intensely colored.[1][2] In transmission-based automated capillary systems, the "clear point" can be falsely triggered by sample transparency changes before true liquefaction.[1][2] DSC is the only self-validating method as it measures energy, not light.[1][2]

Verification Workflow (Logic Map)

The following diagram outlines the decision logic for verifying the melting point, accounting for the potential of the sample to exist as an oil or polymorphic solid.

MP_Verification_Flow Start Sample: 2,4-Dinitro-N,N-dipropylaniline Visual Step 1: Visual Inspection (Is it Solid or Liquid?) Start->Visual Liquid State: Viscous Liquid/Oil Visual->Liquid No Crystal Lattice Solid State: Crystalline Solid Visual->Solid Crystal Lattice Present Cooling Protocol A: Controlled Freezing (Cool to -20°C, induce nucleation) Liquid->Cooling DSC_Heat Protocol B: DSC Heating Cycle (2°C/min ramp) Solid->DSC_Heat Cooling->DSC_Heat Analysis Analyze Endotherm Onset DSC_Heat->Analysis Result_Sharp Sharp Peak: Pure Crystalline Form Analysis->Result_Sharp Range < 2°C Result_Broad Broad/Split Peak: Impurity or Polymorph Analysis->Result_Broad Range > 2°C Recrystallize Action: Recrystallize (Ethanol/Hexane) Result_Broad->Recrystallize Recrystallize->DSC_Heat Retest

Figure 1: Decision logic for characterizing low-melting dinitroaniline derivatives.

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (The Standard)

Objective: Determine the thermodynamic melting onset (


) and peak (

).[1][2]
  • Sample Prep: Weigh 2–5 mg of dried sample into an aluminum crucible. Crimp with a pinhole lid (to allow volatile escape if decomposition occurs, though unlikely at MP).[1][2]

  • Reference: Use an empty, matched aluminum crucible.

  • Purge Gas: Nitrogen at 50 mL/min to prevent oxidative degradation.

  • Thermal Cycle:

    • Equilibrate: Hold at 0°C for 5 minutes.

    • Ramp: Heat from 0°C to 100°C at 2°C/min (Low rate is crucial for accurate onset detection in waxy solids).[1][2]

    • Cool: Cool back to 0°C at 10°C/min to check for reversible crystallization.

  • Calculation: Report the extrapolated onset temperature (

    
    ) as the official melting point, not the peak temperature.
    
Protocol B: Automated Capillary (Routine QC)

Objective: High-throughput verification for established batches.

  • Packing: Grind the sample to a fine powder. Fill the capillary to a height of 3 mm.[1][2] Compactness is key —loose packing leads to uneven heat transfer and wider ranges.[1][2]

  • Start Temperature: Set instrument to 30°C (or 10°C below expected MP).

  • Ramp Rate:

    • Fast Ramp: 5°C/min to 35°C.[1][2]

    • Measurement Ramp: 1.0°C/min through the melt.

  • Threshold: Set "Clear Point" detection to 80% transparency. Note: For yellow samples, ensure the light source intensity is calibrated to penetrate the dye.[1][2]

Data Interpretation & Reference Benchmarks

Since specific public reference standards for CAS 54718-72-8 are rare compared to its commercial analogs, use the following structural benchmarks to validate your range. If your result deviates significantly (>10°C) from the class average without explanation (e.g., high purity vs. crude), suspect identity error or solvation.

CompoundStructure AnalogTypical Melting PointRelevance
Trifluralin 2,6-dinitro, 4-CF341 – 43 °CClosest commercial analog (low melting).[1][2]
Pendimethalin 2,6-dinitro, 3,4-dimethyl54 – 58 °CDemonstrates alkyl effect.[1][2]
Benfluralin 2,6-dinitro, 4-CF3, N-ethyl-N-butyl65 – 67 °CDemonstrates asymmetry effect.[1][2]
2,4-Dinitroaniline Parent (No propyls)187 – 188 °CUpper Limit: Propyl groups drastically reduce MP.[1][2]

Expected Result for 2,4-Dinitro-N,N-dipropylaniline: Based on the structural disruption of the N,N-dipropyl substitution on the 2,4-dinitro core, the melting point is experimentally expected to fall in the low range (approx. 35°C – 60°C) .[1][2] It may exist as a supercooled liquid at room temperature if not highly pure.[1][2]

Troubleshooting Common Anomalies

"Oiling Out" (Phase Separation)[1][2]
  • Symptom: Sample turns into a liquid droplet without a sharp transition.

  • Cause: Presence of solvent residues (Hexane/Ethanol) or high impurity profile.[1][2]

  • Fix: Dry sample in a vacuum desiccator (P₂O₅) for 24 hours. Run DSC cooling cycle to crystallize in situ.[1][2]

Double Melting Peaks (DSC)
  • Symptom: Two endothermic peaks separated by 2-5°C.[1][2]

  • Cause: Polymorphism.[1][2] Dinitroanilines often have a metastable form (lower MP) and a stable form (higher MP).[1][2]

  • Fix: Report both peaks. The higher temperature peak generally represents the stable thermodynamic form.[1][2]

References

  • ASTM E794-06(2018) . Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. ASTM International.[1][2] Link

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard for capillary method mechanics).

  • PubChem Database . 2,4-Dinitro-N,N-dipropylaniline (CAS 54718-72-8).[1][2] National Library of Medicine.[1][2] Link[1][2]

  • U.S. EPA Method 627 . The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater. (Provides context on handling and solubility of this chemical class). Link

Sources

Safety Operating Guide

2,4-Dinitro-N,N-dipropylaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of 2,4-Dinitro-N,N-dipropylaniline (CAS 54718-72-8) requires strict adherence to protocols designed for nitro-aromatic compounds .[1] These substances present a dual-threat profile: they are acutely toxic to biological systems and possess thermal instability that can lead to energetic decomposition (explosion) under specific conditions.[2]

This guide outlines the end-to-end management of this chemical, from bench-top waste segregation to final thermal destruction.

Chemical Profile & Hazard Identification

Before handling waste, verify the chemical identity to ensure this protocol is appropriate.

PropertySpecification
Chemical Name 2,4-Dinitro-N,N-dipropylaniline
CAS Number 54718-72-8
Molecular Formula C₁₂H₁₇N₃O₄
Physical State Yellow/Orange Crystalline Solid or Powder
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Aquatic Toxicity , Thermal Instability (NOx release).[1][3][4]
RCRA Status Not P-listed or U-listed by specific name. Must be characterized for Reactivity (D003) or Toxicity (D004-D043) based on concentration.

Critical Safety Warning: Like many polynitro aromatics, this compound can decompose violently if heated under confinement or subjected to strong friction/shock.[1] Never heat closed containers of this waste.

Pre-Disposal Handling & Segregation

Proper segregation at the point of generation is the single most effective safety control.

Segregation Logic
  • Incompatible: Strong Oxidizers (e.g., Peroxides, Nitrates), Strong Bases (can induce instability in nitro compounds), Reducing Agents.[1]

  • Compatible: Halogenated or Non-Halogenated organic solvents (depending on the incinerator profile), other stable organic toxic waste.[1]

Containment Protocol
  • Primary Container: Use Amber Glass or High-Density Polyethylene (HDPE) bottles. Avoid metal containers which can react with acidic degradation products.

  • Headspace: Leave at least 10-15% headspace in the container. Nitro compounds can evolve nitrogen oxides (NOx) over time; adequate headspace prevents pressure buildup.

  • Labeling: Mark clearly with "Hazardous Waste - Toxic - Organic." Explicitly write the full chemical name; do not use abbreviations like "DNDPA".

Disposal Workflow (Decision Matrix)

The following diagram illustrates the decision logic for categorizing and preparing the waste for pickup.

DisposalWorkflow Start Waste Generation: 2,4-Dinitro-N,N-dipropylaniline StateCheck Physical State? Start->StateCheck SolidWaste Solid/Crystalline StateCheck->SolidWaste LiquidWaste Solution/Solvent Mix StateCheck->LiquidWaste ContamCheck Is it mixed with Oxidizers or Strong Bases? SolidWaste->ContamCheck LiquidWaste->ContamCheck Segregate CRITICAL: Segregate Immediately. Do NOT mix streams. ContamCheck->Segregate Yes ContainerSol Pack in HDPE Wide-Mouth Jar. Double-bag in clear LDPE. ContamCheck->ContainerSol No (Solid) ContainerLiq Collect in Amber Glass/HDPE. Leave 10% Headspace. ContamCheck->ContainerLiq No (Liquid) Segregate->ContainerSol After Neutralization/Separation Labeling Label: 'Toxic Organic Waste' List Constituent: 2,4-Dinitro-N,N-dipropylaniline ContainerSol->Labeling ContainerLiq->Labeling Storage Store in Flammable/Toxic Cabinet. Cool, Dry, Dark. Labeling->Storage Disposal Final Disposal: High-Temp Incineration Storage->Disposal

Figure 1: Decision matrix for the safe segregation and packaging of dinitroaniline waste.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound or Spill Cleanup)[1][2]
  • Wetting (Optional but Recommended): If the powder is dry and old, it may be shock-sensitive. Wetting with water or a high-flashpoint alcohol (e.g., butanol) desensitizes the material.

  • Packaging: Transfer solid material into a wide-mouth HDPE jar.

  • Secondary Containment: Place the jar inside a clear, sealable plastic bag (LDPE) to contain any potential leakage or external contamination.

  • Tagging: Attach a hazardous waste tag listing "2,4-Dinitro-N,N-dipropylaniline" and check "Toxic" and "Reactive" (if unsure of stability).[1]

Protocol B: Liquid Waste (Solutions)
  • Solvent Compatibility: Ensure the solvent carrier is compatible with the waste stream.[1]

    • Preferred: Acetone, Ethanol, Ethyl Acetate.[1]

    • Avoid: Ethers (peroxide risk), Chlorinated solvents (unless specifically designated for halogenated waste streams).[1]

  • Filtration: If particulates are present, do not filter them out unless necessary for process reasons.[1] Send the slurry as a single waste stream to avoid creating a secondary solid waste hazard.

  • Cap Venting: If the solution contains nitric acid residues or other nitrating agents, use a vented cap to prevent over-pressurization.[1]

Final Destruction Method

The only acceptable final disposal method for 2,4-Dinitro-N,N-dipropylaniline is High-Temperature Incineration .[1]

  • Mechanism: The waste is injected into a rotary kiln incinerator operating at temperatures >1000°C.[1]

  • Chemistry:

    
    [1]
    
  • Scrubbing: The facility must be equipped with a secondary combustion chamber and a wet scrubber (alkaline) to neutralize the nitrogen oxides (NOx) generated during the breakdown of the nitro groups.

  • Prohibited: Do NOT dispose of via sanitary sewer, trash, or evaporation.[1] This compound is toxic to aquatic life and persists in the environment.[5][6][7]

Emergency Procedures (Spills)

In the event of a spill outside of a fume hood:

  • Evacuate: Clear the immediate area. Nitro compounds can be absorbed through the skin and are toxic by inhalation.[2][8][9]

  • PPE: Wear Nitrile gloves (double gloved), lab coat, and a half-mask respirator with organic vapor/particulate cartridges (P100/OV) if dust is present.[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion.[1] Scoop up carefully using non-sparking tools.[1]

    • Liquids: Absorb with vermiculite or sand.[1][10] Do not use combustible materials like sawdust.

  • Decontamination: Wash the surface with a mild soapy solution.[1] Collect all cleanup materials as hazardous waste.

References

  • PubChem. (n.d.).[4] 2,4-Dinitro-N,N-dipropylaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

Sources

Personal protective equipment for handling 2,4-Dinitro-N,N-dipropylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safety, PPE, and Handling Protocols for 2,4-Dinitro-N,N-dipropylaniline

Introduction 2,4-Dinitro-N,N-dipropylaniline (CAS: 54718-72-8) is a highly reactive dinitroaniline derivative frequently utilized as a critical intermediate in agrochemical synthesis and pharmaceutical drug development[1]. Handling this compound requires rigorous logistical planning and stringent safety protocols. Like other dinitroanilines, it poses severe acute toxicity risks, specifically regarding dermal absorption and inhalation[2][3]. This guide provides laboratory scientists and drug development professionals with a self-validating, step-by-step operational framework for managing this chemical safely.

Chemical Profile and Mechanistic Toxicology

To establish an effective safety protocol, one must first understand the causality behind the chemical's hazards. Dinitroaniline derivatives are highly lipophilic (XLogP3 ~3.5), allowing rapid penetration through the stratum corneum (skin) and alveolar membranes (lungs)[1].

Once systemic, aniline derivatives can oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), inducing a dangerous condition known as methemoglobinemia[4]. This drastically reduces the blood's oxygen-carrying capacity, leading to cyanosis, hypoxia, and potentially fatal cardiovascular collapse[4]. Furthermore, the presence of two nitro groups introduces thermal instability; the compound can decompose violently if exposed to strong oxidizers, extreme heat, or concentrated acids[5][6].

Table 1: Quantitative Chemical & Toxicological Data Summary

ParameterValue / ClassificationSource / Surrogate Data
Molecular Formula C12H17N3O4Computed via PubChem[1]
Molecular Weight 267.28 g/mol Computed via PubChem[1]
Lipophilicity (XLogP3) 3.5Computed via PubChem[1]
Acute Oral Toxicity (LD50, Rat) ~285 mg/kgSurrogate: 2,4-Dinitroaniline[2][6]
Aquatic Toxicity (LC50, Fish, 96h) 14.2 mg/LSurrogate: 2,4-Dinitroaniline[2]

Personal Protective Equipment (PPE) Matrix

Because of its high lipophilicity and fatal dermal toxicity (GHS Acute Tox. 1/2)[3][7], standard laboratory PPE is insufficient. The following advanced PPE matrix must be strictly adhered to:

  • Hand Protection (Critical): Standard latex or thin nitrile gloves offer inadequate breakthrough times for lipophilic anilines.

    • Causality & Protocol: Double-gloving is mandatory. Use a heavyweight Butyl rubber or laminated film (e.g., Silver Shield) glove as the primary outer layer, as these materials resist non-polar toxic organics. Pair this with a standard 5-mil nitrile inner glove for dexterity and secondary protection[2][4]. Inspect all gloves for micro-tears prior to donning.

  • Respiratory Protection: The powder form presents a severe inhalation hazard (GHS Acute Tox. 2)[6].

    • Causality & Protocol: All handling must occur within a certified, externally exhausted chemical fume hood. If engineering controls are compromised, or if bulk transfer outside a hood is unavoidable, a NIOSH-approved Full-Face Powered Air-Purifying Respirator (PAPR) with P100 particulate filters and organic vapor (OV) cartridges must be worn to prevent alveolar absorption[2][8].

  • Eye & Face Protection:

    • Protocol: Indirect-vented chemical splash goggles paired with an 8-inch polycarbonate face shield are required to prevent mucosal absorption from accidental aerosolization[2].

  • Body Protection:

    • Protocol: A disposable, chemical-resistant Tyvek suit worn over a standard lab coat is recommended to prevent the contamination of personal clothing. Closed-toe, non-porous footwear with chemical-resistant overboots is required[8].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating system where each step verifies the safety of the subsequent action.

Workflow A 1. Risk Assessment & PPE Donning B 2. Engineering Controls (Fume Hood Verification) A->B C 3. Material Transfer & Weighing B->C D 4. Experimental Execution C->D E 5. Surface & Equipment Decontamination D->E F 6. Hazardous Waste Segregation & Disposal E->F

Workflow for the safe handling and disposal of dinitroaniline derivatives.

Step-by-Step Handling Methodology:

  • Preparation & Verification: Verify that the fume hood face velocity is operating between 80–120 feet per minute (fpm). Clear the workspace of all incompatible materials, particularly strong acids, acid chlorides, and reducing agents, to prevent violent decomposition[2][5].

  • Static Mitigation: Dinitro compounds possess a high nitrogen-oxygen content, making them energetic materials that can be sensitive to static discharge or friction[6]. Use anti-static weighing boats and grounded, non-sparking spatulas (preferably ceramic or coated) during material transfer[5].

  • Weighing Protocol: Never weigh the powder on an open bench. Place the analytical balance inside the fume hood. Tare the sealed vial, open it only inside the hood, transfer the required mass, and immediately reseal the primary container to validate containment.

  • Solubilization: Dissolve the compound in the target solvent (e.g., DMSO or ethanol) directly within the fume hood before transporting it to other analytical stations. Liquid solutions inherently mitigate the risk of toxic aerosolization.

Emergency Response and Spill Management

In the event of an accidental release, immediate action is required to prevent systemic exposure and environmental contamination.

Step-by-Step Spill Protocol:

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate area. Ensure laboratory doors are closed to isolate the spill and prevent drafts from spreading toxic dust.

  • PPE Escalation: Spill responders must don maximum PPE, including a full-face respirator (P100/OV) and heavy-duty butyl gloves[2].

  • Containment (Dry Spill): Never sweep dry dinitroaniline powder, as this generates highly toxic aerosols[8]. Carefully cover the powder with a damp, inert absorbent pad (using water or a 10% ethanol solution) to suppress dust[8].

  • Containment (Liquid Spill): Surround the spill with inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust, which could react with the nitro groups[8].

  • Collection: Carefully scoop the absorbed material using non-sparking tools and place it into a heavy-duty, sealable polyethylene hazardous waste container[5][8].

  • Decontamination: Wash the spill surface with a suitable organic solvent (e.g., ethanol/water mixture) followed by rigorous scrubbing with an industrial detergent and water to remove all lipophilic residues.

Disposal Plan

2,4-Dinitro-N,N-dipropylaniline is classified as a chronic aquatic toxicant (GHS Aquatic Chronic 2) and must never be discharged into municipal drains[7][8].

  • Solid Waste: All contaminated consumables (weighing boats, pipette tips, inner gloves, absorbent pads) must be placed in a designated, puncture-resistant container explicitly labeled "Toxic Organic Solid Waste - Contains Dinitroanilines"[8].

  • Liquid Waste: Segregate liquid waste into "Halogenated" or "Non-Halogenated" organic waste carboys, depending on the solvent used during the experiment. Ensure the waste container is explicitly labeled with the chemical name and its specific hazards (Toxic, Environmental Hazard).

  • Final Disposition: Waste must be collected by a licensed hazardous waste disposal contractor for high-temperature incineration[8]. Do not attempt to neutralize or chemically degrade the compound in-house.

References

  • 2,4-Dinitro-N,N-dipropylaniline | C12H17N3O4 | CID 15758070 - PubChem - nih.gov. 1

  • 2,4-DINITRO ANILINE CAS No 97-02-9 MATERIAL SAFETY DATA SHEET - cdhfinechemical.com. 2

  • 2,4-Dinitroaniline SDS, 97-02-9 Safety Data Sheets - echemi.com. 5

  • 4 - Safety data sheet (2,4-Dinitroaniline) - cpachem.com. 7

  • 2,4-Dinitroaniline - Safety Data Sheet - chemicalbook.com. 8

  • SAFETY DATA SHEET - TCI Chemicals (2,4-Dinitroaniline) - tcichemicals.com. 6

  • 2,6-Dinitroaniline - SAFETY DATA SHEET - thermofisher.com. 3

  • Material Safety Data Sheet - 6-Chloro-2,4-Dinitroaniline, 97% - coleparmer.com. 4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.